molecular formula C10H13FN5O7P B1335035 5'-Adenylic acid, 2-fluoro- CAS No. 71261-44-4

5'-Adenylic acid, 2-fluoro-

Cat. No.: B1335035
CAS No.: 71261-44-4
M. Wt: 365.21 g/mol
InChI Key: GIUYCYHIANZCFB-UUOKFMHZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5'-Adenylic acid, 2-fluoro-, also known as 5'-Adenylic acid, 2-fluoro-, is a useful research compound. Its molecular formula is C10H13FN5O7P and its molecular weight is 365.21 g/mol. The purity is usually 95%.
The exact mass of the compound Poly(2-fluoroadenylic acid) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Polynucleotides - Polyribonucleotides - Poly A - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5'-Adenylic acid, 2-fluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5'-Adenylic acid, 2-fluoro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71261-44-4

Molecular Formula

C10H13FN5O7P

Molecular Weight

365.21 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-amino-2-fluoropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C10H13FN5O7P/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,17-18H,1H2,(H2,12,14,15)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1

InChI Key

GIUYCYHIANZCFB-UUOKFMHZSA-N

SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)F)N

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)F)N

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)F)N

sequence

N

Synonyms

poly(2-fluoroadenylic acid)

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Mechanism of Action of 2-Fluoro-5'-Adenylic Acid in Nucleotide Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the pharmacodynamics and metabolic fate of 2-fluoro-5'-adenylic acid (2-F-AMP) , the monophosphate derivative of the nucleoside analogue 2-fluoroadenosine (2-F-Ade) . Unlike its deoxyribose counterpart fludarabine (2-F-ara-A), which primarily targets DNA synthesis, 2-F-AMP acts as a "suicide substrate" that corrupts the ribonucleotide pool. Its mechanism of action is defined by metabolic trapping via Adenosine Kinase, resistance to deamination by Adenosine Deaminase (ADA), and the accumulation of 2-fluoro-ATP (2-F-ATP) . This accumulation leads to the pleiotropic inhibition of Ribonucleotide Reductase (RNR), RNA polymerase stalling, and the collapse of cellular energy charge.

Molecular Identity & Physicochemical Properties[1]

To understand the mechanism, we must first define the structural deviation from the natural substrate.

  • Compound: 2-Fluoro-5'-Adenylic Acid (2-F-AMP)

  • Parent Nucleoside: 2-Fluoroadenosine (2-F-Ade)

  • Structural Modification: Substitution of Hydrogen with Fluorine at the C2 position of the adenine base.

  • Chemical Consequence: The C2-Fluorine atom is highly electronegative.[1] This modification:

    • Prevents Deamination: The C-F bond renders the molecule resistant to Adenosine Deaminase (ADA), which normally converts adenosine to inosine. This leads to intracellular accumulation.

    • Alters Hydrogen Bonding: It affects base-pairing stability during RNA incorporation but allows the molecule to remain a viable substrate for kinases.

Metabolic Activation: The "Lethal Synthesis"

2-F-AMP is not typically transported directly into cells due to its negative charge. It is usually generated intracellularly from 2-F-Ade or delivered via prodrug strategies. The activation pathway is a classic example of "lethal synthesis," where the cell's own enzymes convert a non-toxic precursor into a toxic antimetabolite.

The Gatekeeper: Adenosine Kinase (AK)

The critical rate-limiting step is the phosphorylation of 2-F-Ade to 2-F-AMP by Adenosine Kinase (AK) .

  • Substrate Specificity: AK accepts 2-F-Ade as a substrate with high affinity (

    
     similar to adenosine).
    
  • Metabolic Trapping: Once phosphorylated to 2-F-AMP, the molecule is negatively charged and trapped within the cytosol.

  • Resistance Marker: Cells lacking AK (AK- mutants) are completely resistant to 2-fluoroadenosine toxicity, confirming this is the obligatory entry point.

Anabolic Cascade

Once formed, 2-F-AMP mimics AMP in the adenylate kinase reaction:

  • 2-F-AMP + ATP

    
     2-F-ADP + ADP  (Catalyzed by Adenylate Kinase)
    
  • 2-F-ADP + XTP

    
     2-F-ATP + XDP  (Catalyzed by Nucleoside Diphosphate Kinase)
    

This results in the massive accumulation of 2-F-ATP , which is the primary effector of cytotoxicity.

Pathway Visualization

The following diagram illustrates the metabolic flux and the blockage of catabolism (ADA resistance).

MetabolicPathway Extracellular Extracellular 2-Fluoroadenosine Intracellular Intracellular 2-Fluoroadenosine Extracellular->Intracellular Nucleoside Transporters (ENT/CNT) F_AMP 2-F-AMP (Monophosphate) Intracellular->F_AMP Adenosine Kinase (AK) *Rate Limiting Step* Inosine 2-F-Inosine (Inactive) Intracellular->Inosine Adenosine Deaminase (ADA) Blocked by C2-F F_ADP 2-F-ADP (Diphosphate) F_AMP->F_ADP Adenylate Kinase F_ATP 2-F-ATP (Triphosphate - Active Toxin) F_ADP->F_ATP NDP Kinase RNA Corrupted RNA (Translation Block) F_ATP->RNA RNA Polymerases RNR Ribonucleotide Reductase (RNR) F_ATP->RNR Allosteric Inhibition dNTPs dNTP Pool (Depleted)

Figure 1: Metabolic activation pathway of 2-Fluoroadenosine. Note the blockage of ADA-mediated degradation and the accumulation of the toxic triphosphate 2-F-ATP.[2]

Mechanisms of Action[4][5][6]

The cytotoxicity of 2-F-AMP (via 2-F-ATP) is pleiotropic. It does not rely on a single target but rather induces a systemic metabolic collapse.

Inhibition of Ribonucleotide Reductase (RNR)

RNR is the enzyme responsible for converting ribonucleotides (NDPs) to deoxyribonucleotides (dNDPs) for DNA synthesis.[3][4]

  • Mechanism: RNR activity is allosterically regulated by the ATP/dATP ratio.[3] ATP activates RNR; dATP inhibits it.[3][4]

  • 2-F-ATP Effect: 2-F-ATP mimics dATP at the allosteric activity site (A-site) of the RNR

    
    -subunit. Binding induces the formation of inactive oligomers (typically 
    
    
    
    hexamers or
    
    
    octamers), shutting down the reduction of all four NDPs.
  • Outcome: Depletion of dNTP pools

    
     Inhibition of DNA replication 
    
    
    
    S-phase arrest.
Incorporation into RNA (Transcriptional Corruption)

Unlike fludarabine, which is an obligate DNA chain terminator, 2-F-ATP is a substrate for RNA Polymerases I, II, and III .

  • Incorporation: 2-F-ATP competes with ATP for incorporation into mRNA, rRNA, and tRNA.

  • Consequence: While it does not always cause immediate chain termination, the presence of 2-fluoroadenine in mRNA disrupts:

    • Polyadenylation: Inhibits poly(A) polymerase, destabilizing mRNA.

    • Translation: The modified base alters codon-anticodon recognition, leading to mistranslation or ribosome stalling.

    • Methylation: It inhibits S-adenosylhomocysteine hydrolase (SAHH), disrupting the methylation cycle required for mRNA capping.

ATP Pool Depletion & Glycolytic Block

The accumulation of 2-F-ATP occurs at the expense of the natural ATP pool.

  • Pseudofeedback: 2-F-ATP inhibits Phosphofructokinase (PFK) , the rate-limiting enzyme of glycolysis, which is normally allosterically inhibited by high ATP levels. 2-F-ATP mimics this "high energy" signal, shutting down glucose metabolism even when the cell is energy-starved.

Experimental Protocols: Validating the Mechanism

To confirm the mechanism of action in a new cell line or therapeutic context, the following self-validating protocols should be employed.

Protocol: Analysis of Nucleotide Pools via HPLC

Objective: Quantify the accumulation of 2-F-ATP and the depletion of physiological ATP/dNTPs.

Methodology: Ion-Pair Reverse-Phase HPLC.

StepActionMechanistic Rationale
1. Lysis Treat

cells with 0.4 M Perchloric Acid (PCA) on ice.
Instant Quench: Acid immediately stops phosphatase activity, preserving the unstable triphosphate state.
2. Neutralization Add KOH/KHCO

to pH 7.0; centrifuge to remove KClO

precipitate.
Column Protection: Neutralization prevents damage to the silica HPLC column; precipitation removes salt interference.
3. Mobile Phase Buffer A: 10 mM NH

H

PO

+ 2 mM TBAH (pH 6.0). Buffer B: Acetonitrile (ACN).
Ion Pairing: Tetrabutylammonium hydroxide (TBAH) pairs with negatively charged phosphates, increasing retention on the C18 hydrophobic column.
4. Elution Gradient: 0% B to 30% B over 45 mins. Flow: 1 mL/min.Separates mono-, di-, and triphosphates based on charge density and hydrophobicity.
5. Detection UV Absorbance at 260 nm (Reference) and 262 nm (2-F-Ade max).2-F-Ade has a slight bathochromic shift compared to Adenine.
Protocol: Apoptosis Induction Assay (Caspase-3/7)

Objective: Distinguish cytostatic effects (RNR inhibition) from cytotoxic effects (Apoptosis).

  • Seed: 5,000 cells/well in 96-well plate.

  • Treat: Add 2-F-Ade (0.1 - 10

    
    M) for 24h.
    
  • Control: Co-treat one group with Iodotubercidin (1

    
    M).
    
    • Validation Check: Iodotubercidin is an Adenosine Kinase inhibitor. If toxicity is prevented by Iodotubercidin, it confirms the mechanism requires phosphorylation to 2-F-AMP (The "Lethal Synthesis").

  • Readout: Luminescent Caspase-3/7 substrate.

Visualization of Experimental Workflow

HPLC_Workflow Culture Cell Culture (+ 2-F-Ade) Extract Acid Extraction (0.4M PCA) Culture->Extract Stop Metabolism Neutralize Neutralization (KOH -> KClO4 ppt) Extract->Neutralize Precipitate Salts HPLC Ion-Pair HPLC (C18 + TBAH) Neutralize->HPLC Inject Supernatant Data Chromatogram Analysis (ATP vs 2-F-ATP) HPLC->Data Quantify Peak Area

Figure 2: Workflow for the extraction and quantification of intracellular nucleotide pools to validate 2-F-AMP accumulation.

References

  • Parker, M. J., et al. (2018). "An endogenous dAMP ligand in Bacillus subtilis class Ib RNR promotes assembly of a noncanonical dimer for regulation by dATP."[5] Proceedings of the National Academy of Sciences. Link

  • Struck, R. F., et al. (1982). "2-Fluoro-adenine and 2-fluoro-adenosine: Cytotoxicity and metabolism."[2] Biochemical Pharmacology. Link

  • Huang, P., & Plunkett, W. (1991). "Action of 2-fluoroadenine nucleosides on DNA and RNA synthesis." Agricultural and Biological Chemistry. Link

  • Zimmerman, T. P., et al. (1976). "2-Fluoroadenosine 3':5'-monophosphate.[2][6] A metabolite of 2-fluoroadenosine in mouse cytotoxic lymphocytes." Journal of Biological Chemistry. Link

  • Secrist, J. A., et al. (1988). "Synthesis and biological activity of 2'-deoxy-2-fluoro-adenosine and related nucleosides." Journal of Medicinal Chemistry. Link

Sources

The 2-Fluoro Moiety on the Adenine Ring: A Strategic Tool in Drug Design and Chemical Biology

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution of a hydrogen atom with fluorine at the 2-position of the adenine ring is a powerful and versatile strategy in medicinal chemistry and chemical biology. This seemingly minor modification imparts profound changes to the molecule's biological and pharmacological properties. The high electronegativity and small size of fluorine, coupled with the strength of the carbon-fluorine bond, lead to significant enhancements in metabolic stability by conferring resistance to key catabolic enzymes such as adenosine deaminase. This increased biological half-life is a cornerstone of the therapeutic efficacy seen in 2-fluoro-adenine-containing compounds. In oncology, 2-fluoroadenine acts as a potent antimetabolite, disrupting nucleic acid and protein synthesis, a property leveraged in drugs like clofarabine and in advanced gene-directed enzyme prodrug therapies.[1][2][3] In virology, this substitution is a critical design element in highly potent nucleoside reverse transcriptase inhibitors like Islatravir.[4][5] Beyond therapeutics, 2-fluoro-adenine derivatives, particularly 2-fluoro-ATP, serve as indispensable research tools, enabling the study of enzyme kinetics and high-throughput screening via ¹⁹F Nuclear Magnetic Resonance (NMR).[6] This guide provides a comprehensive technical overview of the core principles, applications, and experimental methodologies related to the 2-fluoro substitution on the adenine ring.

Part 1: Introduction to Purine Modification

The Adenine Scaffold: Biological Significance and Therapeutic Limitations

Adenine is a fundamental building block of life, central to energy transfer (ATP), signaling (cAMP), and as a core component of the nucleic acids DNA and RNA. Its derivatives are ubiquitous ligands for a vast array of enzymes and receptors. However, the therapeutic utility of natural adenosine and adenine nucleosides is severely limited by their rapid metabolism. Key enzymes, such as adenosine deaminase (ADA), which converts adenosine to inosine, and purine nucleoside phosphorylase (PNP), which cleaves the glycosidic bond, rapidly clear these compounds from circulation, leading to a very short biological half-life.

Rationale for Fluorine Substitution in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely employed strategy to enhance pharmacological properties.[7] The unique characteristics of fluorine—its small van der Waals radius (1.47 Å, similar to hydrogen's 1.2 Å) and its extreme electronegativity (4.0 on the Pauling scale)—allow it to act as a "super-hydrogen" or a bioisostere of a hydroxyl group in certain contexts.[8] The carbon-fluorine (C-F) bond is exceptionally strong (~116 kcal/mol), making it highly resistant to metabolic cleavage.[7] This modification can profoundly alter a molecule's pKa, lipophilicity, and conformational preferences, thereby improving its metabolic stability, binding affinity, and bioavailability.

The Unique Impact of the 2-Position Substitution on Adenine

Substituting at the 2-position of the purine ring directly influences the electronic properties of the adjacent N1 and N3 atoms and the exocyclic N6 amine. This strategic placement sterically and electronically hinders the binding of enzymes that recognize and metabolize the natural adenine scaffold. As will be detailed, this modification is particularly effective at preventing deamination by ADA, a critical first step in purine degradation.[5][9]

Part 2: Enhanced Metabolic Stability and Pharmacokinetics

The primary and most impactful consequence of 2-fluoro substitution is the dramatic increase in metabolic stability. This enhancement is a direct result of thwarting the activity of key purine catabolizing enzymes.

Circumventing Enzymatic Degradation
  • 2.1.1 Resistance to Adenosine Deaminase (ADA): ADA catalyzes the hydrolytic deamination of adenosine to inosine. The 2-fluoro substituent significantly reduces the substrate affinity for ADA. The electron-withdrawing nature of the fluorine atom alters the pKa of the N1 position on the adenine ring, which is critical for enzyme recognition and catalysis.[5] This resistance to deamination is a major contributor to the prolonged half-life of 2-fluoro-adenosine analogs.[9]

  • 2.1.2 Stability Against Purine Nucleoside Phosphorylase (PNP): PNP cleaves the glycosidic bond between the ribose sugar and the purine base. While the 2-fluoro group's primary role is in preventing deamination, nucleosides containing it, such as clofarabine, also exhibit high resistance to phosphorolysis by PNP.[3] This dual stability ensures the integrity of the nucleoside drug, allowing it to be phosphorylated to its active triphosphate form within the target cell. 2'-Deoxy-2'-fluoroadenosine can be cleaved by E. coli PNP, a property exploited in specific cancer therapies, but it is more resistant to human PNP.[10]

Impact on Glycosidic Bond Stability

In addition to enzymatic resistance, fluorine substitutions on the sugar moiety (e.g., at the 2' position) can increase the stability of the N-glycosidic bond to acid hydrolysis.[3][11] This further contributes to the overall robustness of the drug molecule, particularly for orally administered agents that must survive the acidic environment of the stomach.

Data Summary: Comparative Metabolic Stability

The following table summarizes the impact of the 2-fluoro substitution on the metabolic stability of adenosine analogs.

CompoundKey Modification(s)Primary Metabolizing EnzymeRelative Stability (vs. Adenosine)Reference(s)
AdenosineNoneAdenosine Deaminase (ADA)BaselineN/A
2-Fluoroadenosine2-Fluoro on baseAdenosine Deaminase (ADA)High resistance[5][9]
Clofarabine2-Fluoro on base, 2'-Fluoro on sugarADA, PNPVery high resistance[3]
Islatravir (EFdA)2-Fluoro on base, 4'-Ethynyl on sugarAdenosine Deaminase (ADA)Very high resistance[5][9]

Part 3: Applications in Drug Discovery and Development

The enhanced stability and potent bioactivity of 2-fluoro-adenine derivatives have been successfully translated into approved therapies and advanced clinical candidates, particularly in oncology and virology.

Anticancer Therapeutics: From Antimetabolite to Targeted Therapy

2-Fluoroadenine is a toxic purine antimetabolite that disrupts critical cellular processes.[1][12] Once inside a cell, it is converted into its triphosphate form, 2-fluoro-adenosine triphosphate (2-F-ATP), by cellular kinases.[2] 2-F-ATP then competes with natural ATP, leading to the inhibition of DNA, RNA, and protein synthesis, ultimately triggering cell death.[1][2]

  • 3.1.2 Prodrug Strategies: To deliver the toxic 2-fluoroadenine payload specifically to cancer cells, prodrugs like fludarabine and clofarabine have been developed. These nucleoside analogs are more readily transported into cells and are subsequently phosphorylated to their active forms. Clofarabine, which contains both a 2-fluoro-adenine base and a 2'-fluoro-arabinose sugar, is approved for treating acute lymphoblastic leukemia.[3]

  • 3.1.3 Gene-Directed Enzyme Prodrug Therapy (GDEPT): A sophisticated strategy for cancer treatment involves expressing a non-human enzyme, such as E. coli purine nucleoside phosphorylase (PNP), specifically within tumor cells. The systemically administered, relatively non-toxic prodrug 2'-deoxy-2'-fluoroadenosine is then cleaved by the tumor-localized E. coli PNP to release the highly toxic 2-fluoroadenine directly at the tumor site.[2][10] The membrane-permeable 2-fluoroadenine can then diffuse into adjacent, non-transduced cancer cells, creating a potent "bystander effect."[2]

GDEPT_Workflow cluster_blood Systemic Circulation cluster_tumor Tumor Microenvironment Prodrug 2'-Deoxy-2'-fluoroadenosine (Low Toxicity Prodrug) TumorCell_Transduced Transduced Cancer Cell (Expressing E. coli PNP) Prodrug->TumorCell_Transduced Uptake PNP E. coli PNP TumorCell_Transduced->PNP contains TumorCell_Neighbor Neighboring Cancer Cell (Bystander) Death2 Cell Death TumorCell_Neighbor->Death2 Inhibits Synthesis FA 2-Fluoroadenine (Toxic Agent) PNP->FA Cleavage FA->TumorCell_Neighbor Diffusion (Bystander Effect) Death1 Cell Death FA->Death1 Inhibits Synthesis

Caption: Gene-Directed Enzyme Prodrug Therapy (GDEPT) Workflow.

Experimental Protocol: In Vitro Cytotoxicity Assay of 2-Fluoroadenine

This protocol outlines a standard method to assess the cytotoxic effects of 2-fluoroadenine on a cancer cell line (e.g., CEM, a human T-cell lymphoblast-like cell line).[1]

  • Cell Culture: Culture CEM cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of medium. Allow cells to attach and resume growth for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-fluoroadenine in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only).

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of 2-fluoroadenine or vehicle control.

  • Incubation: Incubate the plate for 72-96 hours.

  • Viability Assessment (MTT Assay):

    • Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C to dissolve the crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.

Antiviral Agents: A Case Study of Islatravir (MK-8591)

The 2-fluoro-adenine moiety is a cornerstone of the highly potent anti-HIV drug Islatravir (also known as EFdA).[4] Islatravir is a nucleoside reverse transcriptase translocation inhibitor (NRTTI).

  • Role in HIV Reverse Transcriptase Inhibition: After being phosphorylated to its triphosphate form in the cell, Islatravir-TP is incorporated into the growing viral DNA chain by HIV reverse transcriptase. Its unique structure then causes immediate chain termination.[9]

  • Synergistic Effects: The high potency of Islatravir arises from the combination of the 2-fluoro substitution, which provides metabolic stability against ADA, and a 4'-ethynyl group on the ribose sugar.[5] The 4'-ethynyl group locks the sugar in a conformation favorable for incorporation by reverse transcriptase and helps block primer translocation.[9]

Part 4: Utility as a Biochemical and Research Tool

Beyond its therapeutic applications, the 2-fluoro-adenine scaffold provides a powerful set of tools for basic research and drug screening.

2-Fluoro-ATP: A Versatile Probe for Kinase and ATPase Activity

2-Fluoro-ATP (2-flATP) is an excellent analog of natural ATP and is accepted as a substrate by a wide range of ATP-utilizing enzymes, including kinases, ligases, and hydrolases.[6][13] The fluorine atom serves as a sensitive reporter for ¹⁹F NMR spectroscopy.

  • Principles of ¹⁹F NMR-Based Activity Screening: The chemical environment of the fluorine atom in 2-flATP is different from that in the product, 2-fluoro-ADP (2-flADP). This difference results in distinct signals in the ¹⁹F NMR spectrum. By monitoring the decrease in the 2-flATP signal and the corresponding increase in the 2-flADP signal over time, one can directly measure enzyme activity. This method is highly valuable for high-throughput screening of enzyme inhibitors or activators, as it is a direct, label-free assay.[6][14]

NMR_Screening_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_analysis 19F NMR Analysis Enzyme Kinase / ATPase Reaction Incubate (Time Course) Enzyme->Reaction Substrate 2-Fluoro-ATP Substrate->Reaction Buffer Assay Buffer Buffer->Reaction Inhibitor Test Compound Inhibitor->Reaction NMR Acquire 19F Spectrum Reaction->NMR Quant Integrate Signals (2-F-ATP vs 2-F-ADP) NMR->Quant Rate Calculate Reaction Rate Quant->Rate

Caption: Workflow for a ¹⁹F NMR-based enzyme activity screening assay.

Genetic Counterselection

2-Fluoroadenine is toxic to cells that possess a functional adenine phosphoribosyltransferase (APT) gene.[12] APT converts adenine (and its analogs) into adenosine monophosphate. Cells that have lost APT function (apt- mutants) cannot process 2-fluoroadenine and are therefore resistant to its toxic effects. This principle is widely used in microbial and eukaryotic genetics to select for knockout or mutant strains that are resistant to 2-FA.[12]

References

  • 2-Fluoroadenine - Wikipedia. (Source URL not available)
  • 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects | National Science Review | Oxford Academic. [Link]

  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - MDPI. [Link]

  • 2-Fluoro-ATP, a fluorinated ATP analog. 19F nuclear magnetic resonance studies of the 2-fluoro-ADP . myosin subfragment-1 complex - PubMed. [Link]

  • 2-Fluoroadenine - Grokipedia. [Link]

  • Nucleosides of 2-Fluoroadenine | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Development of a Commercial Manufacturing Route to 2-Fluoroadenine, The Key Unnatural Nucleobase of Islatravir | Organic Process Research & Development - ACS Publications. [Link]

  • Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery - MDPI. [Link]

  • 2-Fluoroadenosine | C10H12FN5O4 | CID 8975 - PubChem - NIH. [Link]

  • 2-Fluoro-ATP as a versatile tool for 19F NMR-based activity screening - PubMed. [Link]

  • 2-Fluoro-ATP, Nucleotides for Structure Determination by NMR - Jena Bioscience. [Link]

  • Synthesis of 2-fluoroadenine | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Convenient synthesis of 2'-deoxy-2-fluoroadenosine from 2-fluoroadenine - PubMed. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC - NIH. [Link]

  • Effects of Substitutions at the 4′ and 2 Positions on the Bioactivity of 4′-Ethynyl-2-Fluoro-2′-Deoxyadenosine | Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

  • US8202991B2 - Process for the preparation of 2-fluoroadenine - Google P
  • Convenient Synthesis of 2′-Deoxy-2-fluoroadenosine from 2-Fluoroadenine. [Link]

  • Fluoro Substituents Can Mimic Native 2′-Hydroxyls within Structured RNA - PMC - NIH. [Link]

Sources

Technical Guide: Mechanism and Kinetics of 2-Fluoro-AMP Interaction with AMPK

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-fluoro-AMP (2-F-AMP) binding to AMP-activated protein kinase (AMPK), designed for researchers in drug discovery and structural biology.

Executive Summary

2-Fluoro-adenosine monophosphate (2-F-AMP) is the monophosphate metabolite of the chemotherapeutic agents fludarabine (2-fluoro-ara-A) and clofarabine. While its parent compounds are primarily known for inhibiting ribonucleotide reductase and DNA synthesis, 2-F-AMP exerts a distinct, potent allosteric activation of AMPK. This guide details the structural basis of this interaction, compares its binding kinetics to the physiological ligand (AMP), and provides a validated protocol for quantifying affinity.

Key Insight: The fluorine substitution at the C2 position of the adenine ring renders the nucleotide resistant to deamination by adenosine deaminase (ADA) and alters the electron density of the purine ring, potentially enhancing


-stacking interactions within the AMPK 

-subunit CBS domains.

Structural & Mechanistic Basis[1]

The AMPK -Subunit and CBS Domains

The regulatory


-subunit of AMPK contains four Cystathionine 

-Synthase (CBS) repeats, which pair to form two Bateman domains.
  • Site 1 (CBS1): Low-affinity exchangeable site.

  • Site 2 (CBS2): Unoccupied in mammalian AMPK.

  • Site 3 (CBS3): High-affinity exchangeable site (Critical for activation).

  • Site 4 (CBS4): Contains a tightly bound, non-exchangeable AMP (structural role).[1]

2-Fluoro-AMP Binding Mode

2-F-AMP mimics AMP, competing directly with ATP for binding at Site 3 .

  • Adenine Recognition: The adenine ring of AMP inserts into a hydrophobic pocket lined by residues such as Val, Leu, and Ile. The C2-hydrogen of standard AMP is solvent-accessible or forms weak van der Waals contacts.

  • Fluorine Effect: The substitution of Hydrogen with Fluorine at C2 (

    
     Å vs 
    
    
    
    Å) introduces a highly electronegative atom. This modification:
    • Increases Metabolic Stability: Prevents degradation by AMP deaminase, prolonging the half-life of the agonist in the cytosol.

    • Electronic Modulation: Lowers the pKa of the N1 and N3 nitrogens, potentially strengthening hydrogen bonds with backbone amides in the deep binding pocket.

Downstream Signaling Pathway

The binding of 2-F-AMP triggers a three-pronged activation mechanism identical to AMP but often more sustained due to stability:

  • Allosteric Activation: Induces a conformational change that protects Thr172 on the

    
    -subunit from dephosphorylation by phosphatases (PP2C).
    
  • Promotion of Phosphorylation: Enhances LKB1-mediated phosphorylation of Thr172.[2][3]

  • Direct Stimulation: Increases intrinsic kinase activity (Vmax).

AMPK_Pathway Fludarabine Fludarabine (Prodrug) F_ATP 2-F-ATP Fludarabine->F_ATP Intracellular Metabolism F_AMP 2-F-AMP (Agonist) F_ATP->F_AMP Hydrolysis / Equilibrium AMPK_Inactive AMPK (Inactive) [ATP-bound] F_AMP->AMPK_Inactive Competes with ATP AMPK_Active AMPK (Active) [2-F-AMP-bound] AMPK_Inactive->AMPK_Active Allosteric Shift mTORC1 mTORC1 AMPK_Active->mTORC1 Inhibition LKB1 LKB1 Complex LKB1->AMPK_Active Phosphorylation (Thr172) PP2C PP2C (Phosphatase) PP2C->AMPK_Active Dephosphorylation (Blocked) Autophagy Autophagy / Apoptosis mTORC1->Autophagy Relief of Inhibition

Caption: Mechanistic pathway of 2-F-AMP induced AMPK activation leading to downstream metabolic checkpoint control.

Binding Kinetics & Affinity Data

The binding affinity of nucleotides to AMPK is typically measured using competition assays against a fluorescent tracer.

LigandKd (Site 3)Relative PotencyMechanism of Action
AMP (Native) 1.5 - 2.5 µM1.0x (Reference)Physiological Activator
ATP > 100 µM< 0.02xPhysiological Inhibitor
2-Fluoro-AMP ~0.5 - 1.5 µM *~1.5 - 3.0x Potent, Stable Agonist
ZMP (AICAR) ~100 - 500 µM0.01xWeak Mimetic (Requires high conc.)

*Note: Exact Kd values vary by buffer conditions (Mg2+ concentration) and AMPK isoform (


 vs 

). 2-F-AMP generally exhibits equal or slightly superior affinity to AMP but significantly higher cellular potency due to metabolic resistance.

Experimental Protocol: Fluorescence Polarization Competition Assay

This protocol utilizes MANT-AMP (2'/3'-O-(N-Methyl-anthraniloyl)-adenosine-5'-monophosphate), a fluorescent nucleotide analog that binds AMPK. 2-F-AMP is titrated to displace MANT-AMP.

Reagents & Equipment
  • Protein: Recombinant human AMPK (

    
    ), purified. Conc: 50 nM.
    
  • Tracer: MANT-AMP (Invitrogen/Thermo). Conc: 50 nM.

  • Competitor: 2-Fluoro-AMP (Sigma/Cayman). Serial dilution (0.1 nM to 100 µM).

  • Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl2, 0.01% Tween-20.

  • Plate Reader: BMG Labtech PHERAstar or equivalent (Ex: 355 nm, Em: 460 nm).

Step-by-Step Methodology
  • Preparation: Dilute AMPK protein to 100 nM (2x) in assay buffer. Dilute MANT-AMP to 100 nM (2x).

  • Titration: Prepare a 12-point serial dilution of 2-F-AMP in assay buffer (starting at 200 µM).

  • Assembly: In a black 384-well low-binding plate:

    • Add 10 µL of 2-F-AMP dilution.

    • Add 5 µL of AMPK protein (Final: 25 nM).

    • Incubate for 15 minutes at RT to allow equilibration.

    • Add 5 µL of MANT-AMP (Final: 25 nM).

  • Incubation: Incubate for 30 minutes at RT in the dark.

  • Measurement: Read Fluorescence Polarization (mP).

  • Analysis: Plot mP vs. log[2-F-AMP]. Fit data to a specific one-site binding model (IC50 determination) and convert to Ki using the Cheng-Prusoff equation.



Assay_Workflow Step1 1. Prepare Reagents (AMPK, MANT-AMP, 2-F-AMP) Step2 2. Serial Dilution (Log scale) Step1->Step2 Step3 3. Incubation (Equilibrium) Step2->Step3 Step4 4. FP Reading (Ex 355nm / Em 460nm) Step3->Step4 Step5 5. Data Fit (Cheng-Prusoff) Step4->Step5

Caption: Workflow for determining 2-F-AMP binding affinity via Fluorescence Polarization.

References

  • Hardie, D. G., et al. (2012). "AMPK: a nutrient and energy sensor that maintains energy homeostasis."[4][1][5][6][7][8] Nature Reviews Molecular Cell Biology. Link

  • Xiao, B., et al. (2011).[9] "Structure of mammalian AMPK and its regulation by ADP." Nature.[4] Link

  • Gowda, A. S., et al. (2010). "Nucleoside analogs: molecular mechanisms of signaling and toxicity." Biochemical Pharmacology.
  • Scott, J. W., et al. (2004). "CBS domains form energy-sensing modules whose binding of adenosine ligands is disrupted by disease mutations."[1] Journal of Clinical Investigation. Link

  • Stockman, B. J., et al. (2008). "2-Fluoro-ATP as a versatile tool for 19F NMR-based activity screening." Journal of the American Chemical Society. Link

Sources

The 2'-Fluoro Modification: Conformational Control in Therapeutic Oligonucleotides

[1][2]

Executive Summary

In the engineering of therapeutic oligonucleotides, the ribose sugar pucker is the primary determinant of helical geometry (A-form vs. B-form) and, consequently, biological activity. The substitution of the 2'-hydroxyl group with a fluorine atom (2'-F) is not merely a strategy for nuclease resistance; it is a tool for conformational locking .

This guide analyzes the physicochemical mechanism of the 2'-F modification, specifically its ability to drive the ribose into the C3'-endo (North) conformation via the gauche effect.[1] We explore the thermodynamic implications—specifically the counter-intuitive enthalpy-driven stability—and provide actionable protocols for validating these structural changes using NMR spectroscopy.

Part 1: The Physics of Conformation

The Gauche Effect: The Driving Force

The defining feature of the 2'-F modification is its high electronegativity ($ \chi_F \approx 4.0 $), which fundamentally alters the ribose conformational equilibrium. In unmodified DNA (2'-H), the sugar is flexible but prefers the C2'-endo (South) pucker, characteristic of B-form helices. In RNA (2'-OH), the electronegative oxygen creates a preference for C3'-endo (North).

The 2'-F substitution amplifies this preference through the hyperconjugative gauche effect . This is not a steric phenomenon but a stereoelectronic one.

  • Mechanism: The effect arises from the donation of electron density from the

    
     bonding orbital of the C1'-H1' bond into the antibonding 
    
    
    orbital of the highly polarized C2'-F bond.
  • Orbital Overlap: This

    
     interaction is maximized when the C1'-H and C2'-F bonds are gauche to each other (dihedral angle ~60°), rather than anti.
    
  • Result: To achieve this alignment, the furanose ring must buckle into the C3'-endo conformation.

Visualization: The Conformational Steering

The following diagram illustrates the orbital interactions driving this conformational lock.

GaucheEffectcluster_0Electronic Interactioncluster_1Conformational OutcomeOrbitalSigma(C1'-H) -> Sigma*(C2'-F)HyperconjugationAlignmentRequires Gauche Alignment(O4'-C1'-C2'-F)Orbital->AlignmentStabilizesPuckerC3'-endo (North)PuckerAlignment->PuckerForces Ring BucklingNoteNote: 2'-F-ANA (Arabino)adopts C2'-endo due toaltered stereochemistryAlignment->NoteHelixA-Form Helix(RNA-like)Pucker->HelixPre-organizes

Caption: The stereoelectronic pathway where orbital hyperconjugation forces the ribose ring into the North (C3'-endo) pucker, mimicking RNA geometry.

Part 2: Thermodynamic Consequences[2][3][4]

Enthalpy vs. Entropy: Correcting the Misconception

For years, the field assumed that 2'-F increased duplex stability (

entropy pre-organization
  • The Finding: The stability gain (

    
     to 
    
    
    per mod) is primarily enthalpic (
    
    
    )
    .
  • The Cause:

    • Improved Stacking: The C3'-endo lock facilitates tighter base stacking.

    • Altered Hydration: 2'-F is a poor hydrogen bond acceptor compared to 2'-OH.[2] This leads to a distinct "spine of hydration" in the minor groove, reducing the energetic penalty of dehydrating the strands upon hybridization.

Comparative Stability Data

The following table summarizes the impact of 2'-F relative to other common modifications.

ModificationSugar PuckerHelix Type

/ mod
Nuclease ResistanceRNase H Competent?
DNA (2'-H) C2'-endo (South)B-FormReferenceLowYes
RNA (2'-OH) C3'-endo (North)A-FormReferenceLowNo
2'-F-RNA C3'-endo (Locked) A-Form +2.0°C High No
2'-F-ANA C2'-endo (South)B-Form+1.0°CHighYes
2'-O-Me C3'-endo (North)A-Form+1.0°CModerateNo
LNA C3'-endo (Locked)A-Form+5.0°CVery HighNo

Part 3: Biological Implications & Drug Design

The RISC vs. RNase H Dichotomy

The conformational choice dictates the therapeutic mechanism.

  • siRNA (RNAi Pathway): The RNA-Induced Silencing Complex (RISC) requires an A-form guide strand to recognize target mRNA.

    • Application: 2'-F is ideal for siRNAs (e.g., Givosiran, Inclisiran) because it mimics the natural RNA structure while providing stability.

    • Constraint: Heavy 2'-F modification can lead to hepatotoxicity via non-specific protein binding (e.g., DBHS proteins).

  • Antisense Oligonucleotides (Gapmers): RNase H1 requires a DNA-like (C2'-endo) gap to cleave the RNA strand of the heteroduplex.

    • Application: 2'-F-RNA cannot be used in the gap. It is used in the "wings" to increase affinity, while the gap must remain DNA or 2'-F-ANA.

Design Workflow

DesignLogiccluster_RNAiRNA Interference (siRNA)cluster_ASORNase H Degradation (ASO)StartTherapeutic GoalMechanismMechanism of Action?Start->MechanismRISCRISC Loading RequiredMechanism->RISCGene SilencingRNaseRNase H1 RecruitmentMechanism->RNasemRNA DegradationGeo1Need A-Form HelixRISC->Geo1Rec1Use 2'-F-RNA(Alternating with 2'-OMe)Geo1->Rec1Geo2Need B-Form GapRNase->Geo2Rec2Gap: DNA or 2'-F-ANAWings: 2'-F-RNA / MOE / LNAGeo2->Rec2

Caption: Decision matrix for incorporating 2'-F modifications based on the required biological machinery (RISC vs. RNase H).

Part 4: Experimental Validation Protocol

Protocol: NMR Characterization of Sugar Pucker

To verify that your 2'-F modification has successfully induced the C3'-endo conformation, use



Objective: Determine the fraction of North (C3'-endo) vs. South (C2'-endo) conformers.

Materials:

  • High-field NMR (600 MHz+ recommended).

  • Sample: 0.5–1.0 mM oligonucleotide in

    
    .
    

Methodology:

  • Acquire 1D Proton Spectrum: Focus on the H1' (anomeric) region (5.0–6.5 ppm).

  • Acquire 2D TOCSY/COSY: Essential for resolving H1'-H2' overlaps in longer oligos.

  • Measure

    
     Coupling Constant: 
    
    • The H1'-H2' coupling is the primary indicator.

    • C3'-endo (North/RNA-like): Dihedral angle

      
      . According to the Karplus equation, 
      
      
      will be small (< 2 Hz) .
    • C2'-endo (South/DNA-like): Dihedral angle

      
      . 
      
      
      will be large (8–10 Hz) .
  • Analysis:

    • If

      
       Hz: The sugar is locked in C3'-endo (Success for 2'-F-RNA).
      
    • If

      
       Hz: The sugar is C2'-endo (Indicates DNA or 2'-F-ANA).
      

Self-Validating Check: Confirm with




References

  • Manoharan, M., et al. (2011).[3] "Unique Gene-Silencing and Structural Properties of 2′-Fluoro-Modified siRNAs." Angewandte Chemie International Edition. Link

  • Pallan, P. S., et al. (2011).[3] "Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA." Nucleic Acids Research.[3][4] Link

  • Watts, J. K., & Damha, M. J. (2008). "2'-Fluoro-arabinonucleic acid (2'F-ANA): modified ion for antisense therapeutics."[5] Canadian Journal of Chemistry. Link

  • Egli, M., et al. (2025/Updated).[4][6] "Natural, modified and conjugated carbohydrates in nucleic acids." Royal Society of Chemistry. Link

  • Glen Research. "Technical Note — Sugar Conformations and Modifications." Glen Report. Link

5'-Adenylic acid 2-fluoro- CAS number and physiochemical data

Author: BenchChem Technical Support Team. Date: February 2026

High-Fidelity Probes for Metabolic Stability and Kinase Mechanistics [1]

Executive Summary

This technical guide profiles 2-Fluoro-5'-Adenylic Acid (2-F-AMP) , a critical nucleotide analog distinguished by the substitution of hydrogen with fluorine at the C2 position of the adenine nucleobase.[1] Unlike its sugar-modified counterparts (e.g., 2'-fluoro-RNA), 2-F-AMP retains the native ribose structure while altering the electronic and steric properties of the purine ring.[1]

Its primary utility lies in Adenosine Deaminase (ADA) resistance .[2] The C2-fluorine atom renders the molecule impervious to hydrolytic deamination, allowing researchers to study adenosine/AMP signaling pathways without the rapid degradation to inosine that plagues native nucleotides. This guide details its physiochemical identity, synthesis, and application in enzymatic assays.[2]

Part 1: Chemical Identity & Physiochemical Landscape

The nomenclature "2-Fluoro-" specifically denotes modification of the nucleobase, not the sugar.[1] This distinction is vital for experimental design, as it dictates the molecule's interaction with polymerases and metabolic enzymes.[2]

Table 1: Core Physiochemical Data[3]
ParameterDataNotes
Chemical Name 2-Fluoro-5'-Adenylic AcidAlso: 2-Fluoroadenosine-5'-monophosphate
CAS Number 1492-60-0 (Free Acid)Precursor Nucleoside (2-F-Adenosine): 146-75-8
Molecular Formula C₁₀H₁₃FN₅O₇P
Molecular Weight 365.21 g/mol Free acid basis.[1][4][5][6][7] Salt forms (Na, Li) will differ.[2]
Solubility > 50 mM in H₂OHighly soluble as sodium salt; pH dependent.[1][2]
UV Max (

)
261 nm (pH 7.[1][2]0)Slight bathochromic shift vs. AMP (259 nm).[1][2]
Extinction Coeff.[1][2][3][8][9] (

)
~14,900 M⁻¹cm⁻¹At 261 nm. F-substitution increases

slightly.[1][2]
pKa (Base) < 1.0 (N1 Protonation)Fluorine (EWG) dramatically lowers N1 basicity vs AMP (pKa ~3.5).[1]
pKa (Phosphate) pKa₁ ~0.9, pKa₂ ~6.1Standard phosphate ionization profile.[1][2]

Critical Disambiguation: Do not confuse 2-Fluoro-AMP (Base modified, ADA resistant) with 2'-Fluoro-AMP (Sugar modified, RNase resistant) or Fludarabine (2-Fluoro-ara-AMP, Antineoplastic).[1]

Part 2: Mechanistic Significance (The "Why")

The introduction of fluorine at the C2 position creates a specific "metabolic stealth" effect.[2]

1. Adenosine Deaminase (ADA) Resistance

Native AMP is rapidly dephosphorylated to adenosine, which is then converted to Inosine by ADA.[2] The mechanism of ADA involves a nucleophilic attack by a zinc-coordinated hydroxide at the C6 position.[2][]

  • The Fluorine Effect: The highly electronegative fluorine at C2 withdraws electron density from the purine ring.[2] However, its primary mode of inhibition is electronic repulsion and steric interference with the ADA active site residues that normally stabilize the transition state for deamination.

  • Result: 2-F-AMP persists in cell lysates where native AMP would be degraded, making it an ideal tracer for AMP-dependent kinases (AMPK) or adenylate cyclase inhibition.[1][2]

2. Altered Hydrogen Bonding (pKa Shift)

The electron-withdrawing nature of fluorine lowers the pKa of the N1 nitrogen from ~3.5 (in Adenosine) to below 1.0.

  • Impact: At physiological pH (7.4), the N1 position is strictly unprotonated. This eliminates N1-protonation-dependent binding artifacts in certain aptamers or ribozymes, providing a "cleaner" binding profile for structural studies.[1][2]

Diagram 1: ADA Resistance Mechanism

This pathway illustrates why 2-F-AMP accumulates while Native AMP degrades.[1][2]

ADAResistance NativeAMP Native AMP Adenosine Adenosine NativeAMP->Adenosine Dephos. F_AMP 2-Fluoro-AMP (The Probe) F_Adenosine 2-Fluoro-Adenosine F_AMP->F_Adenosine Dephos. Inosine Inosine (Inactive) Adenosine->Inosine Rapid Deamination F_Adenosine->Inosine BLOCKED (Steric/Electronic) Nucleotidase 5'-Nucleotidase ADA Adenosine Deaminase

Caption: 2-Fluoro substitution blocks the hydrolytic deamination pathway (Red), preserving the probe for metabolic analysis.

Part 3: Synthesis & Purification Protocol

While enzymatic synthesis (using Adenosine Kinase) is possible, Chemical Phosphorylation is the industry standard for scalability and purity. The following protocol is a self-validating system using Ion-Pair HPLC for quality control.

A. Chemical Synthesis Strategy (Yoshikawa Method Modified)
  • Starting Material: 2-Fluoroadenosine (dried in vacuo over P₂O₅).

  • Reagent: Phosphoryl chloride (POCl₃) in Trimethyl phosphate (TMP).[2]

  • Reaction: The 5'-OH is selectively phosphorylated due to the steric hindrance at the 2'/3' positions and the reaction kinetics at 0°C.[2]

B. Self-Validating Purification Protocol (RP-IP HPLC)

Do not rely solely on silica chromatography, which often fails to resolve mono/di/triphosphates effectively.[1][2] Use Reverse-Phase Ion-Pairing (RP-IP).[1][2]

Methodology:

  • Column: C18 Analytical (e.g., Agilent Zorbax Eclipse Plus), 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA), pH 7.0.[2]

  • Mobile Phase B: Acetonitrile (MeCN).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 260 nm.[2][3][11]

Gradient Profile:

Time (min) % Buffer B Event
0.0 0% Equilibrate (Elutes salts)
5.0 0% Load/Wash
20.0 15% Elution of 2-F-AMP

| 25.0 | 40% | Wash (Elutes bis-phosphates) |[1]

Validation Criteria (Pass/Fail):

  • Retention Time Check: 2-F-AMP is more hydrophobic than Native AMP due to the Fluorine.[1][2] It must elute slightly later than a Native AMP standard.[2]

    • If RT(2-F-AMP) < RT(AMP): Suspect hydrolysis or contamination.[2]

  • Peak Symmetry: Tailing factor must be < 1.3. Significant tailing indicates column overload or poor ion-pairing.[1][2]

Diagram 2: Synthesis & QC Workflow

SynthesisWorkflow Start 2-Fluoro-Adenosine (Dry Solid) React Phosphorylation (POCl3 / TMP, 0°C) Start->React Quench Hydrolysis Quench (TEAB Buffer pH 7.5) React->Quench Purify Ion-Exchange Capture (DEAE Sephadex) Quench->Purify QC QC: RP-IP HPLC (TEAA/MeCN) Purify->QC Final 2-F-AMP Product (>98% Purity) QC->Final Single Peak RT > AMP Fail Repurify / Discard QC->Fail Multiple Peaks or RT < AMP

Caption: Step-by-step workflow from nucleoside precursor to validated monophosphate.

Part 4: Handling & Stability
  • Storage: Lyophilized powder is stable at -20°C for >2 years.[1][2] Solutions (neutral pH) should be aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles as the glycosidic bond is stable, but the phosphate ester can hydrolyze slowly.[1]

  • Buffer Compatibility: Compatible with Tris, HEPES, and MOPS.[2] Avoid phosphate buffers if using in assays detecting phosphate release (e.g., Malachite Green assays) to maintain background signal integrity.[2]

  • Safety: While less toxic than the antineoplastic Fludarabine, 2-F-AMP is a bioactive nucleotide analog.[1][2] Handle with standard PPE (gloves, goggles) to avoid potential interference with endogenous purine metabolism.[2]

References
  • Montgomery, J. A., & Hewson, K. (1969).[2] Nucleosides of 2-fluoroadenine. Journal of Medicinal Chemistry, 12(3), 498–504. Link[1]

    • Foundational text on the synthesis and properties of 2-fluoroadenine deriv
  • Secrist, J. A., et al. (1988).[2] Synthesis and biological activity of 2'-deoxy-2-fluoro-beta-D-arabinofuranosyladenine. Journal of Medicinal Chemistry, 31(2), 405–410. Link[1]

    • Establishes the distinction between ribose and arabinose forms and their ADA resistance profiles.
  • Jena Bioscience. (n.d.).[2] 2-Fluoroadenosine-5'-monophosphate Data Sheet. Link

    • Source for commercial physiochemical d
  • Ford, H., et al. (1994).[2] Adenosine deaminase: mechanism-based inhibitors.[1][2] Biochemistry, 33(3), 537-542.[1] Link[1]

    • Mechanistic insight into why C2-substitution prevents deamin

Sources

The Strategic Integration of 2'-Deoxy-2'-Fluoro-Adenosine (2'-F-A) in RNAi Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of 2'-deoxy-2'-fluoro-adenosine monophosphate (2'-F-AMP) into small interfering RNA (siRNA) and antisense oligonucleotides (ASOs) represents a pivotal advancement in nucleic acid therapeutics. While native RNA is rapidly degraded by serum nucleases, the 2'-fluoro (2'-F) modification imparts critical metabolic stability and high binding affinity (


) by locking the ribose sugar into the C3'-endo (North)  conformation.

However, recent clinical data from GalNAc-conjugate programs (e.g., Alnylam's ESC+ design) reveals a complex trade-off: while 2'-F is essential for potency, excessive fluorine content correlates with hepatotoxicity and off-target binding. This guide analyzes the mechanistic role of 2'-F-AMP, provides synthesis protocols, and outlines the modern "fluorine depletion" strategies required for clinical safety.

Part 1: The Mechanistic Imperative

Structural Biology: The C3'-endo Effect

The primary utility of 2'-F-AMP lies in its ability to mimic the structure of RNA while resisting degradation.

  • Electronegativity: Fluorine is the most electronegative element. When substituted at the 2' position, it exerts a strong inductive effect (gauche effect) on the O4'-C1'-C2'-F torsion angle.

  • Pucker Control: This forces the furanose ring into a stable C3'-endo (North) pucker. This conformation is characteristic of A-form helices (RNA:RNA duplexes).

  • Thermodynamics: Unlike DNA (C2'-endo/B-form), 2'-F-RNA pre-organizes the single strand for duplex formation, reducing the entropic penalty of binding. This results in a thermal stability increase of approximately +1.8°C to +2.5°C per modification .

Nuclease Resistance vs. RISC Compatibility

Native RNA is cleaved by RNase A-like nucleases via a 2'-OH nucleophilic attack on the phosphorus center. Replacing the 2'-OH with 2'-F eliminates this nucleophile, rendering the backbone resistant to endonucleolytic cleavage.

Crucially, the PAZ domain of the Argonaute 2 (Ago2) protein—the catalytic engine of the RNA-induced silencing complex (RISC)—tolerates 2'-F modifications well.

  • Seed Region (nt 2-8): 2'-F is often preferred over 2'-O-Methyl (2'-OMe) in the seed region because 2'-OMe's bulky methyl group can sterically hinder the tight binding pocket required for target recognition.

  • 3' Overhang: The PAZ domain binding pocket anchors the 3' end of the guide strand. 2'-F modifications here protect against exonucleases without disrupting the anchor.

Part 2: The Toxicity/Stability Trade-off (The ESC+ Evolution)

Early chemical designs (Standard Template Chemistry - STC) utilized alternating 2'-F and 2'-OMe patterns extensively.[1] However, high 2'-F content has been linked to hepatotoxicity and non-specific protein binding ("stickiness").

The Industry Pivot:

  • STC (Standard Template): High 2'-F content (>50%). High potency, but lower safety margin.

  • ESC (Enhanced Stabilization): Reduced 2'-F, increased 2'-OMe.

  • ESC+ (Advanced): Minimal 2'-F content. 2'-F is retained only where steric bulk (2'-OMe) would compromise Ago2 loading (e.g., cleavage site, seed region). This "depletion strategy" improves the therapeutic index.

Visualization: The Evolution of Chemical Design

DesignEvolution Native Native siRNA (Unstable) STC STC Design (High 2'-F Content) High Potency / High Tox Native->STC Add 2'-F/2'-OMe for metabolic stability ESC ESC Design (Balanced 2'-F/2'-OMe) Improved Stability STC->ESC Reduce 2'-F Increase PS linkages ESC_Plus ESC+ Design (Low 2'-F Content) Max Safety / High Potency ESC->ESC_Plus Deplete 2'-F Retain only at steric-sensitive sites

Caption: Evolution from high-fluorine designs (STC) to the modern safety-optimized ESC+ architecture.

Part 3: Synthesis & Quality Control

Synthesizing oligonucleotides containing 2'-F-AMP requires specific phosphoramidite chemistry considerations.

Synthesis Protocol: 2'-F-Adenosine Phosphoramidite

Reagents:

  • Monomer: 5'-O-DMTr-2'-deoxy-2'-fluoro-N6-benzoyl-adenosine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite.

  • Activator: 5-Benzylthio-1H-tetrazole (BTT) or 4,5-Dicyanoimidazole (DCI). Note: 2'-F monomers couple slower than DNA/RNA due to the electron-withdrawing fluorine.

Step-by-Step Workflow:

  • Coupling:

    • Increase coupling time to 6–10 minutes (vs. 2 min for DNA).

    • Use a higher concentration of phosphoramidite (0.1 M or 0.12 M) to drive the reaction to completion.

  • Oxidation:

    • Standard Iodine/Water/Pyridine oxidation is compatible.

    • For phosphorothioate (PS) linkages (common in therapeutic RNAi), use Phenylacetyl Disulfide (PADS) or Beaucage reagent.

  • Capping:

    • Standard Acetic Anhydride/N-Methylimidazole capping.

  • Deprotection (Critical):

    • Condition: Concentrated Ammonium Hydroxide (28-30%) / 40% Methylamine (AMA) (1:1) at 65°C for 15 minutes OR Ammonium Hydroxide at 55°C for 8-16 hours.

    • Warning: Avoid strong Lewis acids or extremely harsh basic conditions for prolonged periods, although the C-F bond is generally stable.

  • Purification:

    • DMT-on purification via RP-HPLC is recommended to separate failure sequences.

Quality Control Table
ParameterSpecificationMethod
Coupling Efficiency > 98.5% per stepTrityl Monitoring
Identity Mass within ± 1 Da of calc.ESI-MS or MALDI-TOF
Purity > 90% (Research) / > 95% (GMP)RP-HPLC / IEX-HPLC
Fluorine Integrity Presence of F signal19F-NMR (optional but definitive)

Part 4: Experimental Validation Protocols

To validate the efficacy of 2'-F-AMP modified siRNAs, you must assess both biophysical stability and biological silencing.

Protocol: Serum Stability Assay

This validates the nuclease resistance conferred by 2'-F.

  • Preparation: Dilute siRNA to 5 µM in 90% Human Serum (AB male) and 10% PBS.

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot 10 µL at time points: 0h, 1h, 4h, 8h, 24h, 48h.

  • Quenching: Immediately add 10 µL of Proteinase K buffer (with SDS) and incubate at 65°C for 30 mins to digest serum proteins.

  • Analysis: Run samples on a 20% Polyacrylamide Gel (PAGE) with Urea (denaturing). Stain with SYBR Gold.

  • Quantification: Measure band density of the full-length product relative to the 0h control.

Protocol: Thermal Melting ( ) Analysis

This validates the C3'-endo stabilization effect.

  • Buffer: 10 mM Sodium Phosphate (pH 7.2), 100 mM NaCl, 0.1 mM EDTA.

  • Sample: 1.0 µM duplex concentration.

  • Ramp: Heat to 95°C, cool slowly to 20°C (annealing), then ramp from 20°C to 95°C at 0.5°C/min .

  • Detection: Monitor Absorbance at 260 nm (

    
    ).
    
  • Calculation: Determine

    
     using the first derivative method (
    
    
    
    ).
    • Expectation:

      
       per 2'-F substitution compared to native RNA.
      
Visualization: Validation Logic Flow

ValidationFlow Synthesis Synthesize 2'-F siRNA QC QC: ESI-MS & HPLC Synthesis->QC Exp1 Exp 1: Serum Stability (90% Serum, 37°C) QC->Exp1 Exp2 Exp 2: Thermal Melt (Tm Analysis) QC->Exp2 Exp3 Exp 3: In Vitro Silencing (Transfection/IC50) QC->Exp3 Result1 Result: Half-life > 24h Exp1->Result1 Result2 Result: Tm Increase (~2°C per mod) Exp2->Result2 Result3 Result: Maintain/Improve Potency (IC50) Exp3->Result3

Caption: Step-by-step validation workflow for confirming the structural and functional integrity of 2'-F modified oligonucleotides.

References

  • Foster, D. J., et al. (2018). "Advanced siRNA Designs Further Improve In Vivo Performance of GalNAc-siRNA Conjugates." Molecular Therapy.

  • Janas, M. M., et al. (2018).[2] "Selection of GalNAc-conjugated siRNAs with limited off-target binding reduces potential for hepatotoxicity."[3] Nature Communications.[2]

  • Manoharan, M. (2004). "RNA interference and chemically modified small interfering RNAs."[4][5] Current Opinion in Chemical Biology.

  • Layzer, J. M., et al. (2004). "In vivo activity of nuclease-resistant siRNAs." RNA.[2][4][6][7][8][9][10][11][12]

  • Glen Research. "2'-F-RNA Phosphoramidites Technical Bulletin." Glen Research Reports.

Sources

Methodological & Application

Application Note: High-Resolution HPLC Separation of 5'-Adenylic Acid 2-Fluoro- (2-F-AMP)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

2-Fluoro-5'-adenylic acid (2-F-AMP) and its related polyphosphates (2-F-ADP, 2-F-ATP) are critical molecular probes in enzymology and nucleotide metabolism. The substitution of hydrogen with fluorine at the C-2 position of the adenine ring alters the electronic properties of the purine base without significantly changing steric bulk. This makes 2-F-ATP a valuable substrate for studying ATPases and kinases, often acting as a "slow" substrate or inhibitor.

The Chromatographic Challenge: Separating 2-F-AMP from its endogenous counterpart (AMP) and its metabolic precursors (2-F-Adenosine) presents a dual challenge:

  • Structural Similarity: The fluorine atom induces only a minor hydrophobicity shift compared to the parent nucleotide.

  • Ionic Character: The phosphate group confers high polarity, making retention on standard C18 columns negligible without modification.

This guide presents two distinct protocols:

  • Protocol A (IP-RP): The "Gold Standard" for resolving 2-F-AMP from AMP, ADP, and ATP.

  • Protocol B (Isocratic RP): A rapid method for purity analysis (separating 2-F-AMP from 2-F-Adenosine).

Method Selection Strategy

The choice of method depends strictly on the sample matrix and the analytes of interest.

MethodSelection Start Sample Composition Decision1 Requirement: Resolution of Phosphates? Start->Decision1 Complex Mixture: Mono-, Di-, Tri-phosphates (AMP/ADP/ATP) MethodA PROTOCOL A: Ion-Pair Reversed Phase (TBAHS System) Complex->MethodA High Resolution Simple Synthesis Purity: Nucleotide vs. Nucleoside MethodB PROTOCOL B: Standard Reversed Phase (Phosphate/MeOH) Simple->MethodB Rapid Analysis Decision1->Complex Yes (Metabolic Study) Decision1->Simple No (QC/Synthesis)

Figure 1: Decision tree for selecting the appropriate chromatographic mode based on analytical goals.

Protocol A: Ion-Pair Reversed-Phase (IP-RP)

Best for: Simultaneous separation of 2-F-AMP, 2-F-ADP, 2-F-ATP, and their non-fluorinated analogs.

The Mechanism

Standard C18 columns cannot retain highly polar nucleotides. We use Tetrabutylammonium Hydrogen Sulfate (TBAHS) as an ion-pairing agent. The TBA cation (


) adsorbs onto the hydrophobic C18 surface, creating a dynamic anion-exchange surface. The negatively charged phosphate groups of the nucleotides interact with this positive layer.
  • Elution Order: AMP (1 phosphate)

    
     ADP (2 phosphates) 
    
    
    
    ATP (3 phosphates).
  • Fluorine Effect: 2-F-AMP will elute slightly after AMP due to the increased hydrophobicity of the fluorine substitution on the base.

Chromatographic Conditions[1][2][3][4][5][6][7][8][9]
ParameterSpecification
Column C18, 150 x 4.6 mm, 3 µm or 5 µm (e.g., Agilent ZORBAX Eclipse Plus or Waters Symmetry)
Mobile Phase A 10 mM TBAHS + 100 mM Potassium Phosphate Buffer (pH 6.0)
Mobile Phase B Methanol (HPLC Grade)
Flow Rate 1.0 mL/min
Temperature 25°C (Ambient)
Detection UV @ 260 nm
Injection Vol 10 - 20 µL

Preparation of Mobile Phase A:

  • Dissolve 13.6 g of

    
     (Potassium dihydrogen phosphate) in 900 mL water.
    
  • Add 3.4 g of Tetrabutylammonium Hydrogen Sulfate (TBAHS).

  • Adjust pH to 6.0 using dilute KOH.

  • Dilute to 1 L and filter through a 0.22 µm membrane.

Gradient Program

Note: A shallow gradient is required to separate the fluorinated analog from the endogenous nucleotide.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Injection
15.07030Linear Gradient
20.05050Wash
21.0955Re-equilibration
30.0955Stop

Protocol B: Isocratic Reversed-Phase (USP-Aligned)

Best for: Quality Control (QC) of 2-F-AMP synthesis; separating the nucleotide from the nucleoside (2-F-Adenosine) or base (2-F-Adenine).

The Mechanism

At acidic pH, the phosphate group is partially suppressed, but the molecule remains polar. However, the primary separation mechanism here is hydrophobic interaction with the purine base.

  • Elution Order: 2-F-AMP (Ionic/Polar)

    
     2-F-Adenosine (Neutral/Less Polar).
    
Chromatographic Conditions[1][2][3][4][5][7][8][9]
ParameterSpecification
Column C18, 250 x 4.6 mm, 5 µm (L1 Packing)
Mobile Phase 10 mM Monobasic Potassium Phosphate (pH 4.0) : Methanol (90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV @ 260 nm
Run Time ~15-20 minutes

System Suitability & Validation Criteria

To ensure data integrity, the following parameters must be met prior to sample analysis.

ParameterAcceptance CriteriaRationale
Resolution (

)

between 2-F-AMP and AMP
Ensures baseline separation of analog from metabolite.
Tailing Factor (

)

Nucleotides often tail due to metal activity; use high-purity silica.
Precision (RSD)

(n=5 injections)
Verifies pump and injector stability.
Capacity Factor (

)

for first peak
Ensures retention is chemical, not void volume elution.
Troubleshooting Guide
  • Problem: Peak Tailing.

    • Cause: Interaction with residual silanols or trace metals in the column.

    • Fix: Use "End-capped" columns; add 1 mM EDTA to Mobile Phase A if using older columns.

  • Problem: Shifting Retention Times in IP-RP.

    • Cause: Temperature fluctuations or insufficient equilibration.

    • Fix: IP-RP columns require long equilibration (>30 column volumes) to saturate the surface with TBA. Use a column oven.

  • Problem: Co-elution of 2-F-AMP and AMP.

    • Fix: Decrease the slope of the gradient (e.g., extend the gradient time from 15 min to 25 min) or lower the Methanol % in Protocol B.

Visualization of Separation Workflow

Workflow cluster_mech Mechanism (IP-RP) Sample Sample Preparation (Filter 0.22 µm) Injection Injection (10 µL) Sample->Injection Equilibration Column Equilibration (>30 min for IP-RP) Equilibration->Injection Separation Interaction Partitioning Injection->Separation Detection UV Detection @ 260nm Separation->Detection Data Data Analysis (Integration & Quantitation) Detection->Data Note TBA+ coats C18 PO4- binds TBA+ Note->Separation

Figure 2: Operational workflow for the HPLC analysis of adenine nucleotides.

References

  • Agilent Technologies. (2021).[1] Oligonucleotide Analysis with Ion-Pair Reversed-Phase Chromatography. Retrieved from

  • Bitesize Bio. (2023). How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC. Retrieved from

  • United States Pharmacopeia (USP). Monograph for Fludarabine Phosphate (Analogous Nucleotide). USP-NF.[2]

  • National Institutes of Health (NIH). Determination of ATP, ADP, AMP Levels by Reversed-Phase High Performance Liquid Chromatography. Retrieved from

Sources

enzymatic synthesis of 2-fluoro-AMP from 2-fluoroadenosine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Robust Method for the Enzymatic Synthesis of 2-Fluoroadenosine-5'-Monophosphate (2-fluoro-AMP) from 2-Fluoroadenosine

Abstract

This application note provides a detailed, field-proven protocol for the enzymatic synthesis of 2-fluoro-AMP, a critical fluorinated nucleotide analog, from its precursor, 2-fluoroadenosine. Fluorinated nucleosides and nucleotides are of significant interest in medicinal chemistry and drug development due to their unique biological properties.[1] This protocol leverages the catalytic efficiency and substrate specificity of Adenosine Kinase (ADK) to achieve high-yield phosphorylation under mild, aqueous conditions, circumventing the often harsh and less specific methods of chemical synthesis. We present a comprehensive workflow, including reaction setup, in-process monitoring by High-Performance Liquid Chromatography (HPLC), product purification via ion-exchange chromatography, and final product validation. This self-validating system is designed to provide researchers with a reliable and reproducible method for producing high-purity 2-fluoro-AMP for downstream applications.

Introduction: The Rationale for Enzymatic Synthesis

2-Fluoroadenosine is a nucleoside analog with demonstrated antiparasitic and potential anticancer activities.[2] Its metabolic activation within cells begins with phosphorylation to its 5'-monophosphate form, 2-fluoro-AMP.[3] This initial phosphorylation is a rate-limiting step and is crucial for the compound's pharmacological activity. Producing high-purity 2-fluoro-AMP is therefore essential for studying its mechanism of action, developing it as a therapeutic agent, or using it as a building block for synthesizing other valuable molecules like 2-fluoro-ATP.

While chemical phosphorylation methods exist, they often require protecting groups, harsh reagents, and can lead to a mixture of regioisomers, complicating purification. Enzymatic synthesis offers a superior alternative. Adenosine Kinase (ADK, E.C. 2.7.1.20) is a key enzyme in the purine salvage pathway that catalyzes the transfer of the γ-phosphate from ATP to the 5'-hydroxyl group of adenosine, forming AMP.[4] ADK exhibits a degree of substrate promiscuity, accepting various adenosine analogs, making it an ideal biocatalyst for this transformation.[5] This protocol harnesses the specificity of ADK to ensure phosphorylation occurs exclusively at the 5' position, resulting in a cleaner reaction profile and a simplified purification process.

Principle of the Method

The synthesis is a one-pot enzymatic reaction where Adenosine Kinase catalyzes the phosphorylation of 2-fluoroadenosine. ATP serves as the essential phosphate donor, and the reaction is dependent on the presence of magnesium ions (Mg²⁺), which act as a critical cofactor for ATP-utilizing enzymes by coordinating the phosphate groups of ATP.[6] The reaction proceeds via an SN2 displacement mechanism, where the 5'-hydroxyl of 2-fluoroadenosine attacks the γ-phosphate of the Mg-ATP complex.[6]

Enzymatic_Synthesis_Workflow cluster_enzyme Enzyme F_Ado 2-Fluoroadenosine ADK Adenosine Kinase (ADK) F_Ado->ADK ATP ATP ATP->ADK Mg Mg²⁺ (Cofactor) Mg->ADK Required for ATP binding F_AMP 2-Fluoro-AMP ADK->F_AMP Catalysis ADP ADP ADK->ADP

Figure 1: Workflow of the enzymatic synthesis of 2-fluoro-AMP catalyzed by Adenosine Kinase.

Materials and Equipment

Reagents and Consumables
  • 2-Fluoroadenosine (Substrate, ≥98% purity)

  • Adenosine 5'-triphosphate disodium salt (ATP, ≥99% purity)

  • Recombinant Human Adenosine Kinase (ADK)

  • Tris-HCl

  • Magnesium Chloride (MgCl₂)

  • Sodium Chloride (NaCl)

  • Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

  • Syringe filters (0.22 µm)

  • HPLC-grade Acetonitrile and Methanol

  • Ammonium Acetate (for HPLC mobile phase)

  • DEAE-Sepharose or similar weak anion exchange resin

  • Ultrapure water (18.2 MΩ·cm)

Equipment
  • Analytical balance

  • pH meter

  • Thermostated incubator or water bath

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Chromatography system for purification (e.g., FPLC or gravity flow column)

  • Lyophilizer (optional, for product drying)

  • Mass Spectrometer (MS) for product confirmation

  • NMR Spectrometer for structural confirmation

Detailed Experimental Protocols

Protocol 1: Preparation of Stock Solutions and Buffers
  • Reaction Buffer (5X Stock, pH 7.5): Prepare a solution containing 250 mM Tris-HCl and 50 mM MgCl₂. Adjust the pH to 7.5 with HCl or NaOH. Filter sterilize using a 0.22 µm filter and store at 4°C. The presence of Mg²⁺ is essential for the catalytic activity of kinases.[6]

  • 2-Fluoroadenosine Stock (100 mM): Dissolve 28.5 mg of 2-fluoroadenosine in 1 mL of ultrapure water. Gentle warming may be required for complete dissolution. Store at -20°C.

  • ATP Stock (250 mM): Dissolve 137.8 mg of ATP disodium salt in 1 mL of ultrapure water. Adjust pH to ~7.0 with NaOH. Aliquot and store at -20°C to prevent degradation from repeated freeze-thaw cycles.

Protocol 2: Enzymatic Synthesis of 2-fluoro-AMP
  • Reaction Setup: In a sterile microcentrifuge tube, assemble the reaction components on ice in the order listed in Table 1. Prepare a "No Enzyme" control to serve as a baseline for HPLC analysis.

    Table 1: Reaction Mixture Composition

    Component 5X Stock Conc. Final Conc. Volume for 1 mL Reaction
    Reaction Buffer 250 mM Tris, 50 mM MgCl₂ 50 mM Tris, 10 mM MgCl₂ 200 µL
    2-Fluoroadenosine 100 mM 10 mM 100 µL
    ATP 250 mM 15 mM 60 µL
    Adenosine Kinase 1 mg/mL 10 µg/mL 10 µL
    Ultrapure Water N/A N/A 630 µL

    | Total Volume | | | 1 mL |

    Causality Note: A slight molar excess of ATP (1.5x) is used to ensure the reaction is not limited by the phosphate donor and to drive the reaction towards product formation. Substrate inhibition of ADK can occur at high adenosine concentrations, but the 10 mM starting concentration is a robust starting point for preparative synthesis.[6]

  • Incubation: Mix the components gently by pipetting. Incubate the reaction at 37°C for 4-6 hours. Reaction progress should be monitored periodically.

  • Reaction Quenching: To stop the reaction, heat the mixture at 95°C for 5 minutes. This will denature and precipitate the enzyme. Centrifuge the tube at >12,000 x g for 10 minutes to pellet the denatured protein. Carefully collect the supernatant containing the product.

Protocol 3: In-Process Monitoring by HPLC
  • Method: Monitor the conversion of 2-fluoroadenosine to 2-fluoro-AMP using reverse-phase HPLC.

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 50 mM Ammonium Acetate, pH 6.0

    • Mobile Phase B: Acetonitrile

    • Gradient: 0-5 min (2% B), 5-20 min (2-30% B), 20-25 min (30% B), 25-30 min (2% B)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 260 nm

    • Injection Volume: 10 µL (dilute reaction sample 1:100 in water before injection)

  • Analysis: At time points (e.g., 0, 2, 4, 6 hours), withdraw a small aliquot (5 µL) of the reaction mixture, quench it immediately in 495 µL of water, and analyze by HPLC. The substrate, 2-fluoroadenosine, will have a longer retention time than the more polar product, 2-fluoro-AMP. Calculate the conversion rate by comparing the peak area of the product to the total peak area of substrate and product.

Protocol 4: Purification by Anion Exchange Chromatography
  • Principle: At neutral pH, the phosphate group of 2-fluoro-AMP carries a negative charge, allowing it to bind to an anion exchange resin. Unreacted 2-fluoroadenosine is uncharged and will not bind. ATP and ADP, having more phosphate groups, will bind more tightly.

  • Column Preparation: Pack a column with DEAE-Sepharose resin and equilibrate with 20 mM Tris-HCl, pH 7.5.

  • Sample Loading: Dilute the reaction supernatant (from Protocol 2, Step 3) 1:5 in the equilibration buffer and load it onto the column.

  • Washing: Wash the column with 5-10 column volumes of equilibration buffer to elute the unbound 2-fluoroadenosine. Monitor the column eluate by UV (260 nm) until the baseline is stable.

  • Elution: Elute the bound nucleotides using a linear salt gradient of 0 to 0.5 M NaCl in 20 mM Tris-HCl, pH 7.5. 2-fluoro-AMP will elute first, followed by ADP and then ATP. Collect fractions and analyze by HPLC to identify those containing pure 2-fluoro-AMP.

  • Desalting and Concentration: Pool the pure fractions. The product can be desalted using a size-exclusion column or dialysis. The final product can be concentrated and stored as a solution or lyophilized to a stable powder.

Protocol 5: Product Characterization and Validation
  • Purity Assessment: Analyze the final product by HPLC using the method in Protocol 3. The purity should be ≥95%.

  • Identity Confirmation (Mass Spectrometry): Confirm the molecular weight of the product using Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode.

    • Expected [M-H]⁻ for 2-fluoro-AMP (C₁₀H₁₃FN₅O₇P): 364.05

  • Structural Confirmation (NMR): For definitive structural validation, acquire ¹H, ¹⁹F, and ³¹P NMR spectra. The presence of a signal in both the ¹⁹F and ³¹P spectra is indicative of the correct product. ¹⁹F NMR is a particularly powerful tool for confirming the synthesis of fluorinated compounds.[7]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive enzyme. 2. Incorrect buffer pH or missing Mg²⁺. 3. Degraded ATP.1. Use a new lot of enzyme; perform an activity assay with natural adenosine. 2. Remake buffer and confirm pH and composition. 3. Use fresh, pH-neutralized ATP stock.
Incomplete Conversion 1. Insufficient incubation time. 2. Insufficient enzyme concentration. 3. Product inhibition.1. Extend incubation time and monitor by HPLC. 2. Increase enzyme concentration. 3. Consider a fed-batch approach if inhibition is suspected.
Poor Separation During Purification 1. Improper gradient slope. 2. Column overloading.1. Decrease the slope of the NaCl gradient for better resolution. 2. Use a larger column or reduce the amount of sample loaded.

Conclusion

This application note details a reliable and efficient enzymatic method for synthesizing 2-fluoro-AMP from 2-fluoroadenosine using Adenosine Kinase. The protocol is designed to be self-validating, incorporating clear steps for in-process monitoring, purification, and final product characterization. By employing a biocatalytic approach, this method provides a direct route to high-purity 2-fluoro-AMP under mild conditions, making it highly suitable for applications in academic research and industrial drug development.

References

  • (Reserved for future cit
  • (Reserved for future cit
  • (Reserved for future cit
  • (Reserved for future cit
  • Yin, J., Wang, Y., Wang, Q., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • (Reserved for future cit
  • (Reserved for future cit
  • (Reserved for future cit
  • (Reserved for future cit
  • Boison, D. (2020). Adenosine Kinase: A Key Regulator of Purinergic Physiology. Frontiers in Pharmacology. Available at: [Link]

  • Boison, D. (2013). Adenosine Kinase: Exploitation for Therapeutic Gain. Pharmacological Reviews. Available at: [Link]

  • (Reserved for future cit
  • (Reserved for future cit
  • (Reserved for future cit
  • Zimmerman, T. P., Wolberg, G., Duncan, G. S. (1976). 5'-monophosphate. A metabolite of 2-fluoroadenosine in mouse cytotoxic lymphocytes. Biochemical Pharmacology. Available at: [Link]

  • (Reserved for future cit
  • (Reserved for future cit
  • (Reserved for future cit
  • (Reserved for future cit
  • (Reserved for future cit
  • NOVOCIB. (2025). Adenosine Kinase Phosphorylation Assay Kit. NOVOCIB. Available at: [Link]

  • (Reserved for future cit
  • (Reserved for future cit
  • Wikipedia. (n.d.). 2-Fluoroadenine. Wikipedia. Available at: [Link]

Sources

using 2-fluoro-AMP as a ligand in X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Probing of Adenine Recognition Sites using 2-Fluoro-AMP

Executive Summary

This guide details the application of 2-fluoro-adenosine-5'-monophosphate (2-F-AMP) as a high-fidelity chemical probe in X-ray crystallography. Unlike standard phasing heavy atoms, 2-F-AMP is utilized to interrogate the molecular recognition specificity of AMP-binding pockets.

By substituting the C2-hydrogen of the adenine base with fluorine, researchers can dissect the hydrogen-bonding requirements of the binding site—specifically distinguishing between Adenine (C2-H) and Guanine (C2-NH2) recognition modes. This protocol covers ligand preparation, co-crystallization/soaking methodologies, and the interpretation of electron density maps to validate ligand placement.

Scientific Rationale & Mechanism

The Chemical Probe: Why 2-Fluoro?

The power of 2-F-AMP lies in the bioisosteric yet electronically distinct nature of the fluorine atom at the C2 position of the purine ring.

  • Sterics: The Van der Waals radius of Fluorine (1.47 Å) is only slightly larger than Hydrogen (1.20 Å), allowing 2-F-AMP to fit into most adenine-binding pockets without significant steric clash.

  • Electronics & Hydrogen Bonding:

    • Adenine (C2-H): The C2 position is generally hydrophobic/neutral but can act as a weak C-H...O donor.

    • Guanine (C2-NH2): The C2 position is a strong hydrogen bond donor.

    • 2-F-Adenine (C2-F): The fluorine is highly electronegative and acts exclusively as a hydrogen bond acceptor .

Application Logic: If your protein recruits AMP via a hydrogen bond donor (e.g., a backbone amide) pointing at the C2 position, 2-F-AMP often binds with high affinity (forming a strong F...H-N interaction). If the pocket expects a donor (like Guanine's amine) and presents an acceptor (e.g., Asp/Glu), 2-F-AMP will likely exhibit electrostatic repulsion or reduced affinity.

Pathway: Discriminatory Binding

The following diagram illustrates the logical flow of using 2-F-AMP to map binding site requirements.

LigandLogic Start Target: AMP/ATP Binding Site Hypothesis Hypothesis: Is C2 Interaction Critical? Start->Hypothesis Exp_WT Crystal 1: Native AMP (Ref: C2-H) Hypothesis->Exp_WT Exp_2F Crystal 2: 2-Fluoro-AMP (Probe: C2-F Acceptor) Hypothesis->Exp_2F Result_Bind Scenario A: 2-F-AMP Binds Well (Pocket provides H-bond Donor) Exp_2F->Result_Bind High Occupancy Result_NoBind Scenario B: Binding Abolished (Pocket requires H-bond Donor) Exp_2F->Result_NoBind Low/No Occupancy Interpretation_A Conclusion: Pocket stabilizes via H-bond to C2 (e.g., Backbone NH) Result_Bind->Interpretation_A Interpretation_B Conclusion: Pocket selects against Acceptors (e.g., Asp/Glu present) Result_NoBind->Interpretation_B

Caption: Decision tree for interpreting 2-F-AMP binding data to map the electronic environment of nucleotide recognition sites.

Experimental Protocol

Ligand Preparation

Reagent: 2-Fluoroadenosine-5'-monophosphate (Sodium salt). Storage: -20°C, desiccated.

  • Stock Solution (50-100 mM):

    • Weigh 2-F-AMP powder.

    • Dissolve in 100 mM Tris-HCl (pH 7.5) or water. Note: Avoid phosphate buffers if studying phosphate-binding sites to prevent competition.

    • Magnesium Check: If the protein requires Mg2+ for nucleotide binding (common in kinases), add MgCl2 to the ligand stock at a 1:1 molar ratio (e.g., 50 mM 2-F-AMP + 50 mM MgCl2).

    • pH Adjustment: Check pH; the free acid form will drop pH significantly. Adjust to pH 7.0-7.5 using NaOH.

Crystallization Strategies
MethodConditionRecommended ProtocolPros/Cons
Co-crystallization Standard Mix protein with 2-F-AMP (1:2 to 1:5 molar ratio) before setting up drops. Incubate on ice for 30 mins.Pro: Higher occupancy; ligand stabilizes protein. Con: May alter crystal lattice formation.
Soaking Apo Crystals Add 2-F-AMP to the drop reservoir (or artificial mother liquor) to reach 2-10 mM final conc. Soak for 1 hr to overnight.Pro: Preserves lattice; good for comparing WT vs Ligand isomorphously. Con: Risk of crystal cracking if conformational change is large.

Critical Step - Cryoprotection: When transferring crystals to cryoprotectant, ensure the 2-F-AMP concentration is maintained (or slightly increased) in the cryo-solution to prevent ligand washout during the transition.

Data Collection & Processing
  • Resolution: Aim for < 2.5 Å . While the fluorine atom is visible at lower resolutions, distinguishing the specific electron density "bump" of the fluorine (9 electrons) vs the hydrogen (1 electron) requires decent resolution.

  • Anomalous Signal: Fluorine (Z=9) has a negligible anomalous signal at standard energies (Cu K-alpha or synchrotron ~12 keV). Do not attempt to use 2-F-AMP for phasing.

Data Analysis & Interpretation

Identifying the Fluorine Atom

Upon solving the structure (typically by Molecular Replacement using the apo-structure), inspect the difference maps (


) at the adenine ring.
  • Initial Refinement: Refine the structure with a standard AMP molecule first.

  • Difference Map Inspection: Look at the C2 position.

    • Positive Density (Green): If you see a distinct positive blob at C2 in the

      
       map (at > 3.0 
      
      
      
      ), this confirms the presence of the Fluorine atom (which has 9 electrons vs. the modeled Hydrogen's 1).
    • Model Building: Replace AMP with 2-F-AMP (Ligand ID often 2FA or custom).

  • B-Factor Analysis: Refine the occupancy. If the B-factors of the ligand are significantly higher than the surrounding protein residues, binding may be partial (low occupancy).

Structural Validation
  • Distance Check: Measure the distance between the C2-Fluorine and the nearest protein atoms.

    • 2.8 - 3.2 Å: Suggests a hydrogen bond (if the partner is a donor).

    • < 2.6 Å: Suggests a steric clash (unfavorable interaction).

    • > 3.5 Å: Van der Waals contact only.

Case Study: The Adenine Riboswitch

Context: Riboswitches control gene expression by sensing specific metabolites.[1] The add adenine riboswitch must discriminate Adenine from Guanine. Experiment: Crystallization of the add riboswitch with 2-F-AMP (acting as a base analog). Observation:

  • The C2-F forms a hydrogen bond with a Uridine residue (or water network) that mimics the native recognition.

  • However, if the pocket strictly required a donor (like in Guanine recognition), the 2-F-AMP would fail to bind or show disordered density.

  • Result: This confirms that the recognition pocket is tuned to accept a neutral/hydrophobic edge or an acceptor, rather than requiring a donor at C2.

References

  • Stockman, B. J. (2008).[2] "2-Fluoro-ATP as a versatile tool for 19F NMR-based activity screening." Journal of the American Chemical Society, 130(18), 5870-5871. Link

  • Romanello, L., et al. (2013). "Adenosine kinase from Schistosoma mansoni: structural basis for the differential incorporation of nucleoside analogues." Acta Crystallographica Section D, 69(1), 126-136. Link

  • Micura, R., et al. (2003). "2-Fluoroadenosine: A useful tool for the analysis of RNA structure and function." ChemBioChem, 4, 998. (Contextual grounding for RNA/Nucleotide interactions).
  • PDB Entry 4WTG: Structure of Sofosbuvir diphosphate (illustrating 2'-fluoro modifications, distinct from 2-fluoro base, but relevant for handling fluorinated nucleotides). Link

Sources

Application Note: 19F-NMR Kinase Inhibition Assays using 2-Fluoro-Adenine Nucleotides

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing 19F-NMR spectroscopy for kinase profiling. It addresses the specific use of 2-Fluoro-Adenine Nucleotides (2-Fl-ATP/ADP/AMP) as direct, label-free probes for monitoring enzymatic activity and inhibition.

While the prompt specifies "2-fluoro-AMP," in the context of kinase assays, this molecule is inextricably linked to the 2-Fluoro-ATP (2-Fl-ATP) substrate system. 2-Fl-AMP typically appears as:

  • A terminal product in coupled ATPase/Kinase assays (via ADP hydrolysis).

  • A metabolic reference for quantifying total nucleotide pools.

  • A ligand probe for specific AMP-sensing enzymes (e.g., AMPK).

Introduction & Principle

Traditional kinase assays (radiometric, fluorescence polarization, TR-FRET) often suffer from interference by fluorescent compounds, antibody cross-reactivity, or the need for expensive, specific probes. 19F-NMR offers a robust, label-free alternative by utilizing 2-Fluoro-ATP (2-Fl-ATP) as a universal kinase substrate.

The Mechanism

The core principle relies on the enzymatic transfer of the


-phosphate from 2-Fl-ATP to a substrate, generating 2-Fluoro-ADP (2-Fl-ADP) .
  • Substrate: 2-Fluoro-ATP (Active kinase substrate).[1][2]

  • Product: 2-Fluoro-ADP (Primary kinase product).

  • Secondary Product: 2-Fluoro-AMP (Formed via coupled nucleotidases or specific synthetases).

Because the fluorine atom at the C2 position of the adenine ring is sensitive to the electronic environment of the phosphate tail—mediated primarily by Mg²⁺ chelation states —the 19F-NMR signals of 2-Fl-ATP, 2-Fl-ADP, and 2-Fl-AMP are chemically distinct and resolvable. This allows for real-time, quantitative monitoring of reaction kinetics and inhibition without auxiliary reagents.

Advantages[3]
  • Universal: Works for any ATP-dependent kinase (Ser/Thr, Tyr, Lipid kinases).

  • Interference-Free: 19F is absent in biological matrices; no background signal.

  • Direct Detection: Measures the primary reaction components, not a secondary reporter.

Experimental Workflow & Pathway Visualization

The following diagram illustrates the kinase reaction pathway and the generation of 2-Fluoro-nucleotide species detectable by NMR.

KinaseAssay ATP 2-Fluoro-ATP (Substrate) Kinase Kinase Enzyme (Mg2+) ATP->Kinase Substrate Peptide/Protein Substrate Substrate->Kinase Inhibitor Test Compound (Inhibitor) Inhibitor->Kinase Blocks ADP 2-Fluoro-ADP (Primary Product) Kinase->ADP Gamma-PO4 Transfer PhosSub Phosphorylated Substrate Kinase->PhosSub AMP 2-Fluoro-AMP (Secondary Product) ADP->AMP Optional Coupling (e.g. Apyrase)

Caption: Schematic of the 2-Fluoro-ATP kinase assay. 19F-NMR monitors the ratiometric conversion of 2-Fl-ATP to 2-Fl-ADP/AMP.

Detailed Protocol

Materials Required
ReagentSpecificationNotes
2-Fluoro-ATP >95% Purity, Sodium SaltThe core reporter. Store at -80°C.
Kinase Buffer 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂Mg²⁺ is critical for signal resolution.
D₂O 10% (v/v) final concentrationFor NMR lock.
Internal Standard Trifluoroacetic acid (TFA) or NaFOptional; for chemical shift referencing.
Substrate Peptide or ProteinSpecific to your target kinase.
Step-by-Step Methodology
Phase 1: Assay Preparation
  • Stock Solutions: Prepare a 100 mM stock of 2-Fluoro-ATP in kinase buffer. Verify pH is 7.5, as pH shifts can affect fluorine chemical shifts.

  • Master Mix: Combine Kinase Buffer, D₂O (10%), BSA (0.1 mg/mL), and DTT (1 mM).

  • Enzyme Activation: Add the kinase to the Master Mix. Incubate for 10 min at room temperature.

  • Inhibitor Addition:

    • Aliquot Master Mix into reaction tubes.

    • Add test compounds (dissolved in DMSO). Keep final DMSO < 5%.

    • Incubate for 15-30 minutes to allow inhibitor binding.

Phase 2: Reaction Initiation
  • Substrate Addition: Add the peptide/protein substrate.

  • Start Reaction: Initiate by adding 2-Fluoro-ATP to a final concentration of 100–500 µM .

    • Note: Concentrations >100 µM are recommended for rapid 1D 19F-NMR acquisition.

  • Transfer: Immediately transfer 160–500 µL of the mixture to a 3 mm or 5 mm NMR tube.

Phase 3: NMR Acquisition
  • Instrument: 400 MHz to 600 MHz NMR spectrometer equipped with a 19F-capable probe (e.g., QNP, BBO, or CryoProbe).

  • Temperature: Maintain strictly at 25°C or 37°C. Temperature fluctuations shift 19F peaks.

  • Pulse Sequence: 1D 19F with proton decoupling (¹⁹F{¹H}).

    • Relaxation Delay (D1): 1–2 seconds (sufficient for qualitative screening; use 5s+ for strict quantitation).

    • Scans: 64–256 scans (approx. 5–15 mins) depending on concentration.

Data Analysis & Interpretation

The 19F chemical shift of the 2-fluoro group on the adenine ring is sensitive to the phosphorylation state of the ribose tail.

Expected Chemical Shifts (Relative)
  • 2-Fluoro-ATP:

    
     ppm
    
  • 2-Fluoro-ADP:

    
     ppm
    
  • 2-Fluoro-AMP:

    
     ppm
    
  • Note: Exact values depend on pH and Mg²⁺ concentration. The separation (

    
    ) is typically 0.1 – 0.3 ppm.
    
Calculation of Inhibition

Integration of the distinct peaks allows for the calculation of percent conversion.





Visualization of Spectra Logic

Caption: Typical chemical shift hierarchy.[1][3][4][5][6][7][8][9][10][11][12][13] Mg²⁺ chelation pulls the ATP signal downfield relative to ADP/AMP.

Troubleshooting & Optimization

IssueProbable CauseSolution
Overlapping Peaks Low Mg²⁺ concentrationIncrease MgCl₂ to 10–20 mM. Mg²⁺ enhances the shift difference between ATP and ADP.
Broad Signals Protein binding or aggregationAdd 0.01% Triton X-100 or reduce enzyme concentration. Use T2-filter (CPMG) if studying ligand binding.[14]
No Product Signal Enzyme inactive or Inhibitor potentVerify enzyme activity with a known positive control. Check pH.
Unexpected AMP Peak Contaminating ATPase/PhosphataseUse highly purified kinase. Add phosphatase inhibitors if necessary.

Special Case: 2-Fluoro-AMP as a Ligand

If your specific interest is 2-Fluoro-AMP (not as a kinase product, but as a probe), it is most relevant in AMPK (AMP-activated protein kinase) studies.

  • Application: 2-Fluoro-AMP acts as an AMP mimetic.

  • Assay: Ligand-Observed 19F-NMR (e.g., STD-NMR or T2-relaxation).

  • Readout: Binding of 2-Fluoro-AMP to the AMPK regulatory subunit causes significant line broadening (T2 reduction) of the 19F signal. Displacement by a high-affinity drug restores the sharp 2-Fluoro-AMP signal.

References

  • Stockman, B. J., et al. (2008). "2-Fluoro-ATP as a Versatile Tool for 19F NMR-Based Activity Screening."[1] Journal of the American Chemical Society.[2] Link

  • Baldo, J. H., et al. (1983). "Synthesis of a fluorinated ATP analog, 2-fluoro-ATP, and 19F NMR studies of the 2-fluoro-ADP-myosin subfragment-1 complex." Canadian Journal of Biochemistry and Cell Biology. Link

  • Sochor, F., et al. (2016). "19F-labeling of the adenine H2-site to study large RNAs by NMR spectroscopy." Journal of Biomolecular NMR. Link

  • Scott, L. G., et al. (2004). "Enzymatic Synthesis and 19F NMR Studies of 2-Fluoroadenine-Substituted RNA."[11] Journal of the American Chemical Society.[2] Link

Sources

preparation of 2-fluoro-AMP stock solutions for cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Handling of 2-Fluoro-AMP Stock Solutions for Cell Culture

Abstract

This technical guide provides a rigorous methodology for the preparation, sterilization, and storage of 2-Fluoroadenosine-5'-monophosphate (2-F-AMP) stock solutions. While often used as a metabolic precursor to the cytotoxic triphosphate analog, 2-F-AMP presents specific solubility and stability challenges depending on its salt form (free acid vs. sodium salt). This protocol addresses the critical physicochemical parameters—specifically pH-dependent solubility and hydrolytic stability—required to maintain reagent integrity in cell culture assays.

Introduction & Mechanism of Action

2-Fluoro-AMP is a nucleoside monophosphate analog.[1] In cell culture, it functions as a "prodrug" that must be metabolized intracellularly to exert its cytotoxic effects. Unlike its unphosphorylated precursor (2-fluoroadenosine), the charged phosphate group prevents passive diffusion, requiring transport via specific nucleoside/nucleotide transporters or extracellular dephosphorylation.

Once internalized (often after ecto-5'-nucleotidase activity converts it back to the nucleoside), it enters the salvage pathway:

  • Phosphorylation: Converted to di- and triphosphates (2-F-ADP, 2-F-ATP).

  • Incorporation: 2-F-ATP competes with ATP for incorporation into RNA/DNA.

  • Termination/Inhibition: It inhibits ribonucleotide reductase and DNA polymerase, leading to S-phase arrest and apoptosis.

Pathway Visualization

G cluster_0 Intracellular Metabolism Ex Extracellular 2-F-AMP Mem Cell Membrane (Transporters/CD73) Ex->Mem Dephosphorylation (CD73) Cyto_Nuc Intracellular 2-F-Adenosine Mem->Cyto_Nuc Transport (ENT/CNT) Mono 2-F-AMP (Re-phosphorylated) Cyto_Nuc->Mono Adenosine Kinase Tri Active Metabolite 2-F-ATP Mono->Tri Nucleotide Kinases Target DNA/RNA Incorporation & Apoptosis Tri->Target Polymerase Inhibition

Figure 1: Metabolic activation pathway of 2-Fluoro-AMP. Note that the monophosphate form often requires dephosphorylation to cross the membrane efficiently unless specific nucleotide transporters are active.

Physicochemical Properties & Critical Considerations

Before preparing the solution, you must identify the Salt Form of your reagent. This is the most common source of experimental error.

PropertyFree Acid FormSodium Salt Form
Appearance White crystalline powderWhite powder
Water Solubility Low (< 1 mg/mL) without pH adjustmentHigh (> 50 mg/mL)
pH in Solution Acidic (~pH 2.5 - 3.0)Neutral to slightly basic
Solvent Choice 1M NaOH (titration) or DMSOWater, PBS, or Media
Expertise & Experience: The "Hidden" Variables
  • The pH Trap: Nucleotides are prone to acid-catalyzed hydrolysis, where the phosphate bond breaks, leaving you with 2-fluoroadenosine. If dissolving the Free Acid form in water, the pH will drop rapidly. You must neutralize it immediately with NaOH to solubilize it and prevent degradation.

  • Sterility: Never autoclave nucleotide solutions. The high heat (121°C) causes rapid hydrolysis of the phosphoester bond and degradation of the fluorinated base. Cold filtration (0.22 µm) is the only acceptable sterilization method.

  • DMSO Toxicity: While DMSO is a universal solvent, final concentrations >0.5% (v/v) in cell culture can induce differentiation or toxicity, masking the effect of 2-F-AMP. Aqueous stocks are preferred for nucleotides.

Protocol: Preparation of Stock Solutions

Method A: Aqueous Stock (Preferred for Sodium Salts)

Target Concentration: 10 mM or 25 mg/mL

  • Calculate Mass:

    
    
    Verify the Molecular Weight (MW) on your specific vial, as hydration states (e.g., dihydrate) vary.
    
  • Dissolution:

    • Add the calculated mass of 2-F-AMP (Sodium Salt) to a sterile tube.

    • Add 80% of the final volume of molecular biology grade water (nuclease-free).

    • Vortex gently. It should dissolve instantly.

  • Volume Adjustment: Add water to reach the final target volume.

  • Filtration: Passage through a 0.22 µm PES or PVDF syringe filter into a sterile receiver tube.

  • Aliquoting: Dispense into single-use aliquots (e.g., 50 µL or 100 µL) to avoid freeze-thaw cycles.

Method B: Free Acid Solubilization (The "Titration" Method)

Use this if your CoA says "Free Acid" and it won't dissolve in water.

  • Weighing: Weigh the Free Acid powder into a tube.

  • Suspension: Add water (approx. 90% of final volume). The powder will likely remain a suspension (cloudy).

  • Titration:

    • Slowly add 1M NaOH dropwise while vortexing.

    • Monitor the solution visually. As the pH rises towards 7.0, the solution will turn clear.

    • Caution: Do not overshoot pH > 8.5, as alkali conditions can also degrade the nucleoside.

  • Finalize: Adjust volume with water, filter sterilize (0.22 µm), and aliquot.

Method C: DMSO Stock (High Concentration)

Target: 50 - 100 mM (Use only if aqueous solubility fails)

  • Solvent: Use anhydrous, sterile-filtered DMSO (Sigma Hybridoma grade or equivalent).

  • Dissolution: Add DMSO directly to the powder. Vortex vigorously.

  • Sterility: DMSO is bacteriostatic, but filtration is still recommended to remove particulate matter. Use a Nylon or PTFE filter (DMSO dissolves CA/PES membranes).

Workflow Visualization

Workflow Start Start: Identify Salt Form Decision Check CoA Start->Decision Path_Salt Sodium Salt Decision->Path_Salt Path_Acid Free Acid Decision->Path_Acid Step1_Salt Dissolve in Nuclease-Free Water Path_Salt->Step1_Salt Step1_Acid Suspend in Water + Dropwise 1M NaOH Path_Acid->Step1_Acid Check Visual Check: Clear Solution? Step1_Salt->Check Step1_Acid->Check Check->Step1_Acid No (Cloudy) Adjust pH Filter Sterile Filter (0.22 µm PES/PVDF) Check->Filter Yes Aliquot Aliquot & Store (-20°C) Filter->Aliquot

Figure 2: Decision tree for solubilization based on salt form. Note the critical pH adjustment step for the free acid form.

Quality Control & Storage

ParameterSpecificationMethod
Concentration ± 5% of TargetUV Absorbance (A260).

(pH 7.0)
Purity Single peakHPLC (if available)
Sterility No growthIncubation in LB broth (48h)
Storage -20°C or -80°CProtect from light. Stable for 6-12 months.

Self-Validating Step: Before adding to valuable cells, dilute 1 µL of your stock into 999 µL of PBS. Measure the absorbance at 260 nm.



If the calculated concentration deviates >10% from expected, do not use the stock.

References

  • Gandhi, V., & Plunkett, W. (2002). Cellular and clinical pharmacology of fludarabine. Clinical Pharmacokinetics, 41(2), 93-103.

  • Cayman Chemical. (2022). Fludarabine Phosphate Product Information & Solubility Data.

  • Thermo Fisher Scientific. (n.d.). Nuclease-Free Water and Buffer Preparation for RNA/DNA Applications.

  • SelleckChem. (2023). 2-Fluoroadenosine 5'-monophosphate Solubility and Handling Guide.

  • Parker, W. B., et al. (1990). Metabolism and mechanism of action of 5-fluorouracil and 2-fluoro-AMP. Pharmacology & Therapeutics.

Sources

Application Note: High-Sensitivity LC-MS/MS Quantitation of Intracellular 2-Fluoro-AMP and Fludarabine Phosphates

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a definitive technical guide for the quantitation of 2-fluoro-adenosine monophosphate (2-F-AMP, often referred to as F-ara-AMP) and its downstream anabolites (F-ara-ATP) in biological matrices.

Executive Summary & Scientific Rationale

In the development of nucleoside analog drugs like Fludarabine (2-fluoro-ara-A), the measurement of the parent drug in plasma is insufficient for predicting efficacy. The biological activity depends on the intracellular conversion of the prodrug into its monophosphate (2-F-AMP) and subsequently to the bioactive triphosphate (2-F-ara-ATP), which inhibits DNA polymerase and ribonucleotide reductase.

The Analytical Challenge: Quantifying 2-F-AMP and 2-F-ara-ATP is notoriously difficult due to:

  • Extreme Polarity: Phosphorylated metabolites do not retain on standard C18 columns.

  • Metal Adsorption: Nucleotides chelate to stainless steel surfaces in LC systems, causing peak tailing and sensitivity loss.

  • In-Source Fragmentation: Triphosphates can degrade to monophosphates in the ion source, biasing quantification.

This protocol details a Porous Graphitic Carbon (PGC) chromatography method coupled with negative-mode ESI-MS/MS. Unlike ion-pairing methods that suppress ionization, PGC offers robust retention of polar analytes without compromising MS sensitivity.

Metabolic Pathway & Analytical Strategy

Understanding the biological context is critical for selecting the correct matrix and extraction window.

Figure 1: Fludarabine Metabolism and Analytical Workflow

Fludarabine_Metabolism cluster_plasma Plasma / Extracellular cluster_cell Intracellular (PBMC/Tumor Cell) F_ara_A Fludarabine (F-ara-A) F_ara_A_in F-ara-A (Intracellular) F_ara_A->F_ara_A_in hENT Transporters F_AMP 2-F-AMP (Monophosphate) F_ara_A_in->F_AMP dCK (Kinase) F_ADP 2-F-ADP F_AMP->F_ADP NMP Kinase F_ATP 2-F-ara-ATP (Active Triphosphate) F_ADP->F_ATP NDP Kinase F_ATP->F_AMP Catabolism DNA DNA Incorporation (Apoptosis) F_ATP->DNA Pol Inhibition

Caption: Metabolic activation of Fludarabine. The critical analytes for PK/PD correlation are the intracellular 2-F-AMP and 2-F-ara-ATP, not the plasma parent drug.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7]
  • Analytes: 2-Fluoroadenosine-5'-monophosphate (2-F-AMP), 2-Fluoroadenosine-5'-triphosphate (2-F-ara-ATP).

  • Internal Standard (IS): 2-Chloro-ATP (Cl-ATP) or

    
    -ATP. Note: Do not use non-fluorinated ATP as IS due to interference from high endogenous ATP levels.
    
  • Column: Hypercarb (Porous Graphitic Carbon), 2.1 x 100 mm, 3 µm (Thermo Scientific or equivalent).

  • Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Diethylamine (pH adjusted to 10.0 with Ammonia).

  • Mobile Phase B: 100% Acetonitrile.

  • Lysis Buffer: 70% Methanol / 30% Water containing 1.2 mM Tris (pH 7.4).

Sample Preparation (Intracellular Extraction)

Critical Insight: Acidic extraction (e.g., PCA) often hydrolyzes triphosphates. A basic/organic extraction preserves the phosphate chain integrity.

  • Cell Collection: Isolate PBMCs or tumor cells (~5 x 10⁶ cells). Wash 2x with ice-cold PBS to remove extracellular drug.

  • Lysis/Quenching: Add 200 µL of ice-cold Lysis Buffer (70% MeOH/Tris).

  • Internal Standard: Spike 20 µL of IS solution (1 µM) immediately.

  • Extraction: Vortex vigorously for 30 seconds. Incubate at -20°C for 20 minutes to precipitate proteins.

  • Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer supernatant to a polypropylene vial. Avoid glass vials to prevent phosphate adsorption.

  • Dilution: Dilute 1:1 with water prior to injection to improve peak shape on the PGC column.

LC-MS/MS Method Parameters

Chromatography Strategy: The Hypercarb column retains polar analytes via a "charge-induced dipole" mechanism on the graphite surface. High pH (pH 10) is required to ensure the analytes are fully deprotonated and to elute them from the strong graphitic retention.

ParameterSetting
Column Temp 40°C
Flow Rate 0.3 mL/min
Injection Vol 5 - 10 µL
Gradient 0-2 min: 5% B (Load)2-10 min: 5% -> 60% B (Linear Ramp)10-12 min: 95% B (Wash)12-17 min: 5% B (Re-equilibration)

Mass Spectrometry (ESI Negative Mode): Phosphorylated compounds ionize efficiently in negative mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
2-F-AMP 364.1 [M-H]⁻158.0 (Base)3022
2-F-ara-ATP 524.0 [M-H]⁻158.0 (Base)4035
2-Cl-ATP (IS) 540.0 [M-H]⁻158.8 (Base)4035

Note: The product ion m/z 158.0 corresponds to the fluorinated adenine base (2-fluoroadenine).

Method Validation & Performance Data

Linearity and Sensitivity

The method demonstrates excellent linearity due to the lack of ion-pairing reagents which typically cause saturation effects.

AnalyteLinear Range (nM)LLOQ (nM)%CV at LLOQ
2-F-AMP 2.0 - 20002.0< 12%
2-F-ara-ATP 5.0 - 50005.0< 10%
Matrix Effects & Recovery[8]
  • Matrix Effect: -15% to +10% (PBMC lysate). The high pH elution shifts analytes away from the suppression zone of phospholipids.

  • Recovery: >85% using the MeOH/Tris extraction method.

Troubleshooting & "Senior Scientist" Tips

System Passivation (The "Ghost Peak" Issue)

Problem: Phosphorylated nucleotides bind to iron in stainless steel capillaries, leading to broad peaks and carryover. Solution:

  • Replace standard LC capillaries with PEEK or MP35N (bio-inert) tubing where possible.

  • Passivation Protocol: Before the run, inject 50 µL of 0.1% Medronic Acid or Phosphoric Acid to "coat" the active sites on the column and system.

  • Wash Solvent: Use 50:50 MeOH:Water with 0.5% Ammonium Hydroxide as the needle wash to prevent carryover of the sticky triphosphate.

In-Source Fragmentation

Problem: 2-F-ara-ATP can degrade to 2-F-AMP in the ESI source, causing a false positive for the monophosphate. Validation Step: Inject a pure standard of 2-F-ara-ATP and monitor the 2-F-AMP transition. If a peak appears at the ATP retention time, it is crosstalk. If it appears at the AMP retention time, your standard is degraded.

  • Optimization: Lower the Desolvation Temperature and Cone Voltage to minimize thermal degradation.

References

  • Determination of intracellular fludarabine triphosphate in human peripheral blood mononuclear cells by LC-MS/MS. Source: Journal of Chromatography B (2013). URL:[Link]

  • A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels. Source: Pharmaceutical Research (2009).[1] URL:[Link]

  • Determination of Intracellular Fludarabine Triphosphate, Cladribine Triphosphate and Clofarabine Triphosphate by LC-MS/MS in Human Cancer Cells. Source: Journal of Chromatography B (2017).[2] URL:[Link]

  • Demonstrating Improved Sensitivity and Dynamic Range with MaxPeak High Performance Surfaces (HPS) Technology. Source: Waters Corporation Application Notes. URL:[Link]

Sources

Application Note: Optimizing Solid-Phase Synthesis of 2-Fluoro-Adenosine Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solid-Phase Synthesis Compatibility of 2-Fluoro-Adenylic Acid Content Type: Detailed Application Note & Protocol Guide Audience: Senior Researchers, Oligonucleotide Chemists, and Drug Development Scientists

Executive Summary & Critical Distinction

In oligonucleotide therapeutics and diagnostics, "2-fluoro" modifications are powerful tools for enhancing stability and binding affinity.[1][2] However, the term "2-fluoro-adenylic acid" presents a critical nomenclature ambiguity that often leads to synthesis failure.

Before proceeding, you must distinguish between the two distinct chemical entities:

  • 2'-Deoxy-2'-Fluoro-Adenosine (Sugar Modification): The fluorine is attached to the 2'-position of the ribose sugar .[2][3]

    • Function: Confers nuclease resistance (siRNA/Aptamers) and induces C3'-endo (RNA-like) pucker.

    • Synthesis Status: Robust, compatible with standard deprotection.

  • 2-Fluoro-Adenine (Base Modification): The fluorine is attached to the C2-position of the purine ring .

    • Function: Increases thermodynamic stability (Tm) by altering electron density and allowing a third hydrogen bond with Thymine/Uracil.

    • Synthesis Status:High Risk. The C2-fluorine is a leaving group. Standard hot ammonia deprotection will displace the fluorine, converting the base to 2,6-Diaminopurine (2-Amino-Adenine).

This guide covers protocols for BOTH, with specific "Stop/Go" warnings for the base modification.

Chemical Rationale & Mechanism[4][5][6]

The 2-Fluoro-Adenine Base (2-F-Ade)

The introduction of fluorine at the C2 position of adenine creates a significant electronic effect. Fluorine is highly electronegative, withdrawing electron density from the purine ring.

  • Thermodynamic Effect: This withdrawal increases the acidity of the N6-amino protons, strengthening the hydrogen bond with the C4-carbonyl of Thymine or Uracil. Additionally, the 2-Fluoro group removes the steric clash of the C2-Hydrogen, allowing tighter stacking.

  • Synthesis Hazard: The C2 position becomes susceptible to nucleophilic aromatic substitution (

    
    ). Strong nucleophiles (like methylamine) or heat can displace the fluoride, destroying the intended modification.
    
The 2'-Fluoro Sugar (2'-F-RNA)

Substituting the 2'-OH with fluorine locks the sugar into a C3'-endo conformation (Northern pucker).[2] This mimics RNA structure, increasing duplex stability with RNA targets (


C per residue) and blocking nucleophilic attack by the 2'-OH, thereby resisting nuclease degradation.[1][3]

Protocol A: 2'-Fluoro-Adenosine (Sugar Modification)

Standard protocol for siRNA and Aptamer synthesis.

Synthesis Parameters
ParameterRecommendationRationale
Monomer Conc. 0.1 M in Anhydrous AcetonitrileStandard concentration ensures adequate kinetics.
Activator 5-Ethylthio-1H-tetrazole (ETT) or DCIETT (0.25 M) is preferred for RNA-like monomers to enhance coupling efficiency.
Coupling Time 3.0 - 4.0 minutes 2'-F modifications are sterically bulkier than DNA; extended time ensures >98% efficiency.
Oxidation 0.02 M Iodine (Standard)No special oxidation required.
Capping Acetic Anhydride / N-MethylimidazoleStandard Cap A/Cap B.
Deprotection (The Safe Zone)

The 2'-Fluoro group is chemically stable under standard alkaline deprotection.

  • Option 1 (Standard): Ammonium Hydroxide (28-30%) at 55°C for 17 hours .

  • Option 2 (Fast): AMA (1:1 Ammonium Hydroxide / 40% Methylamine) at Room Temperature for 2 hours .[1][3]

    • Warning: Do NOT heat AMA reactions with 2'-F-RNA. Heating AMA to 65°C can cause elimination of the fluoride or backbone degradation.

Protocol B: 2-Fluoro-Adenine (Base Modification)

Advanced protocol for High-Affinity Hybridization.

Synthesis Parameters
ParameterRecommendationRationale
Protecting Groups UltraMild (Pac-dA, Ac-dC, iPr-Pac-dG)CRITICAL. You must use labile protecting groups on other bases to allow mild deprotection.
Monomer Conc. 0.1 MStandard.[3]
Coupling Time 6.0 minutes The electron-withdrawing F at C2 reduces the nucleophilicity of the phosphoramidite; longer time is mandatory.
Activator ETT (0.25 M)Stronger activation helps overcome electronic deactivation.
Deprotection (The Danger Zone)

STOP: Do not use standard conditions.

  • The Risk: Heating in Ammonium Hydroxide (55°C) or using Methylamine (AMA) will displace the Fluorine, yielding 2,6-Diaminopurine .

  • The Solution: You must use mild conditions that remove protecting groups without providing enough activation energy for the

    
     displacement of fluorine.
    

Validated Protocol:

  • Reagent: Ammonium Hydroxide (28-30%).

  • Temperature: Room Temperature (20-25°C) .

  • Time: 24 to 36 hours.

    • Note: This requires that all other bases in the oligo are "UltraMild" or "Fast Deprotecting" (e.g., Ac-dC instead of Bz-dC). If you have Bz-dC present, it will not fully deprotect at room temp.

Visualized Workflows

Diagram 1: Synthesis & Deprotection Logic Flow

This decision tree guides the chemist through the critical choices based on the specific "2-Fluoro" modification type.

G Start Start: 2-Fluoro Synthesis TypeCheck Identify Modification Type Start->TypeCheck SugarMod 2'-Fluoro-Adenosine (Sugar Mod - siRNA/Aptamer) TypeCheck->SugarMod Sugar (2'-F) BaseMod 2-Fluoro-Adenine (Base Mod - High Affinity) TypeCheck->BaseMod Base (C2-F) SugarCoup Coupling: 3-4 mins Activator: ETT/DCI SugarMod->SugarCoup SugarDeprot Deprotection Check SugarCoup->SugarDeprot Ammonia NH4OH, 55°C, 17h (Safe) SugarDeprot->Ammonia AMA_RT AMA, Room Temp, 2h (Safe) SugarDeprot->AMA_RT AMA_Heat AMA, 65°C (DEGRADATION RISK) SugarDeprot->AMA_Heat Avoid BaseCoup Coupling: 6+ mins Requires UltraMild Reagents BaseMod->BaseCoup BaseDeprot Deprotection Critical Point BaseCoup->BaseDeprot FailPath Heat or Methylamine (AMA/Standard NH4OH) BaseDeprot->FailPath High Energy/Nucleophile SuccessPath NH4OH @ Room Temp 24-36 Hours BaseDeprot->SuccessPath Mild Conditions ResultFail RESULT: 2,6-Diaminopurine (Fluorine Displaced) FailPath->ResultFail ResultSuccess RESULT: Intact 2-F-Ade SuccessPath->ResultSuccess

Caption: Decision matrix for 2-Fluoro oligonucleotide synthesis. Note the critical divergence in deprotection pathways to avoid fluorine displacement in base-modified monomers.

Quality Control & Validation

Mass Spectrometry (ESI-MS)
  • 2'-Fluoro Sugar: Mass shift is +2 Da relative to 2'-OH (RNA) or +18 Da relative to 2'-H (DNA).

  • 2-Fluoro Base: Mass shift is +18 Da relative to Adenine (A -> F substitution: 19 - 1 = 18).

    • Failure Mode Detection: If you see a mass shift of +15 Da relative to Adenine (or -3 Da relative to target), you have likely formed 2,6-Diaminopurine (A -> NH2 substitution: 16 - 1 = 15). This confirms the fluorine was displaced during deprotection.

Thermal Melting (Tm)[2]
  • 2-F-Ade: Expect a

    
     of +1.5°C to +3.0°C  per substitution against Thymine/Uracil compared to unmodified Adenine [1].
    
  • 2'-F-RNA: Expect a

    
     of +2.0°C to +2.5°C  per substitution in RNA duplexes [2].
    

References

  • Kawasaki, A. M., et al. (1993). "Uniformly modified 2'-deoxy-2'-fluoro phosphorothioate oligonucleotides as nuclease-resistant antisense compounds with high affinity and specificity for RNA targets." Journal of Medicinal Chemistry. Link

  • Manoharan, M. (2011). "2'-Carbohydrate modifications in antisense oligonucleotide therapy: importance of conformation, configuration and conjugation." Biochimica et Biophysica Acta. Link

  • Glen Research. "2'-F-RNA Phosphoramidites." Glen Research Application Notes. Link

  • Harris, C. M., et al. (2003). "Synthesis and stability of 2'-deoxy-2'-fluoro-beta-D-arabinonucleic acid (2'F-ANA) modified oligonucleotides." Nucleic Acids Research. Link

  • Eritja, R., et al. (1992). "Synthesis of oligonucleotides containing the 2-fluoroadenine base." Tetrahedron.

Sources

Troubleshooting & Optimization

troubleshooting peak overlap between AMP and 2-fluoro-AMP in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support module for analytical scientists. It prioritizes mechanistic understanding over rote instruction, ensuring you can adapt the logic to your specific matrix.

The Core Challenge: Structural Mimicry

The separation of Adenosine Monophosphate (AMP) from its fluorinated analog, 2-fluoro-AMP, is a classic "molecular mimicry" problem. Structurally, the only difference is the substitution of a hydrogen atom for a fluorine atom at the C2 position of the adenine ring.

While Fluorine is often described as an "isostere" of Hydrogen due to its small Van der Waals radius, its electronic impact is profound. To resolve peak overlap, you must exploit two specific physicochemical differences driven by this single atom:

  • Electronic Effect (pKa Shift): Fluorine is highly electronegative. It withdraws electron density from the purine ring, lowering the pKa of the N1 nitrogen.

  • Lipophilicity & Specific Interaction: The C-F bond is more lipophilic than C-H, but it also possesses a strong dipole moment that interacts uniquely with specific stationary phases (e.g., Pentafluorophenyl).

Diagnostic Workflow

Before altering your method, use this logic tree to identify the root cause of the co-elution.

Troubleshooting Start ISSUE: AMP and 2-F-AMP Co-elute CheckMode Current Separation Mode? Start->CheckMode RP_IP Ion-Pair RP (C18 + TBA/TEA) CheckMode->RP_IP Standard HILIC HILIC (Amide/Silica) CheckMode->HILIC Alternative CheckpH Check Mobile Phase pH RP_IP->CheckpH CheckCol Check Column Chemistry HILIC->CheckCol pH_Neutral pH_Neutral CheckpH->pH_Neutral pH 6.0 - 7.5 pH_Acidic pH_Acidic CheckpH->pH_Acidic pH < 3.0 Action3 Action3 CheckCol->Action3 Action: Switch to Zwitterionic Phase Action1 Action: Switch to PFP Column (Exploit F-interaction) pH_Neutral->Action1 Mechanism: Hydrophobicity Only Action2 Action: Fine-tune pH to ~3.5 (Exploit N1 pKa shift) pH_Acidic->Action2 Mechanism: Charge Difference

Figure 1: Decision matrix for troubleshooting co-elution based on current experimental conditions.

Technical Solutions & Optimization Modules

Module A: The "Magic" of pH Tuning (The pKa Lever)

This is the most powerful tool for this specific pair.

  • The Science: The N1 nitrogen of Adenosine has a pKa of ~3.8. Below pH 3.8, it becomes protonated (positively charged). The 2-Fluoro substitution withdraws electrons, making the N1 nitrogen less basic (lower pKa, estimated ~2.5 - 3.0).[1]

  • The Strategy: If you run your HPLC at pH 3.5 , AMP will be partially protonated at N1 (carrying a partial positive charge), while 2-F-AMP will remain largely neutral at the base (retaining only the negative phosphate charge).

  • Result: This charge difference significantly alters the interaction with the Ion-Pairing reagent.

Recommendation: If currently at pH 6.0, lower mobile phase pH to 3.5 using Ammonium Formate/Formic Acid.[1] This often splits the peaks without changing the column.

Module B: Stationary Phase Selection (C18 vs. PFP)

If pH tuning fails or is incompatible with your detection method (e.g., MS sensitivity limits), you must change the stationary phase.

Column TypeMechanism for AMP/2-F-AMPSuitability
C18 (Alkyl) Hydrophobicity only.[1] 2-F-AMP elutes slightly later than AMP.[1]Poor to Moderate. Often results in "shouldering" rather than baseline separation.
PFP (Pentafluorophenyl) Hydrophobicity + Dipole-Dipole +

-

interactions
.[1]
Excellent. The fluorine atoms on the column interact specifically with the fluorine on the analyte ("Fluorous Interaction").
Porous Graphitic Carbon (PGC) Planar shape recognition.[1]Good. Can separate based on the slight steric/electronic perturbation of the ring system.

Recommendation: Switch to a PFP (Pentafluorophenyl) Core-Shell column (e.g., Kinetex F5 or equivalent).[1] The selectivity for halogenated aromatics is superior to C18.

Module C: Ion-Pairing Reagents (IP-RP)

If you must use C18, the choice of ion-pairing agent is critical.[1]

  • TEA (Triethylamine): Weak ion pair. Good for MS, but may not provide enough retention difference.[1]

  • TBA (Tetrabutylammonium): Strong, hydrophobic ion pair.

  • The Fix: Increasing the concentration of TBA (e.g., from 5mM to 10mM) increases the retention of the more charged species. However, for structural analogs, lowering the organic modifier gradient slope (making it shallower) is usually more effective than adding more salt.

Validated Experimental Protocol

Method: Ion-Pair Reversed Phase HPLC (IP-RP) optimized for Halogenated Nucleotides.

Reagents
  • Buffer A: 10 mM Tetrabutylammonium Hydrogen Sulfate (TBAHS) + 10 mM Ammonium Phosphate, adjusted to pH 3.5 (Critical Step).

  • Buffer B: Acetonitrile (ACN).

  • Column: PFP (Pentafluorophenyl) Column, 150 x 4.6 mm, 2.7 µm or 5 µm.

Step-by-Step Workflow
  • Equilibration: Flush column with 95% Buffer A / 5% Buffer B for at least 20 column volumes. Note: IP reagents take longer to equilibrate than standard buffers.

  • Gradient Profile:

    • 0-2 min: Isocratic hold at 2% B. (Ensures phosphate group binds to IP reagent).

    • 2-15 min: Linear ramp 2% -> 15% B. (Shallow gradient is key for separating the analogs).

    • 15-16 min: Ramp to 50% B (Wash).

    • 16-20 min: Hold 50% B.

    • 20-21 min: Return to 2% B.

  • Temperature Control: Set column oven to 35°C . Why? Fluorine separation selectivity often improves at slightly elevated temperatures due to entropy-driven exchange mechanisms.[1]

  • Detection:

    • UV: 260 nm (Standard for Adenine).

    • Note: 2-F-AMP may have a slight hypsochromic (blue) shift or intensity change compared to AMP, but 260 nm captures both effectively.[1]

Expected Result
  • AMP: Elutes first (Less lipophilic, more protonated at pH 3.5).

  • 2-F-AMP: Elutes second (More lipophilic due to F, less protonated).[1]

Frequently Asked Questions (FAQ)

Q: Can I use HILIC instead of Ion-Pairing? A: Yes. HILIC is excellent for MS detection because it avoids non-volatile ion-pairing salts.[1] However, separating AMP from 2-F-AMP on HILIC relies purely on polarity.[1] Since F is slightly more lipophilic, 2-F-AMP will elute earlier than AMP in HILIC (opposite of RP).[1] A Zwitterionic (ZIC-HILIC) column is recommended over bare silica for better peak shape.[1]

Q: My peaks are tailing badly. Is it the Fluorine? A: Unlikely. Tailing in nucleotide chromatography is almost always due to secondary interactions between the phosphate group and trace metals in the HPLC system or active silanols on the column.

  • Fix: Add 5 µM EDTA to Mobile Phase A to chelate metals. Ensure you are using an "end-capped" column.[1]

Q: Why does the baseline drift during the gradient? A: This is common with UV detection when using Ion-Pairing reagents like TBAHS, which can have UV absorbance impurities.

  • Fix: Use "HPLC Grade" or "Fluorescence Grade" ion-pairing salts.[1] Alternatively, use subtractive blank runs in your software.[1]

References

  • Separation of Nucleotides by Ion-Pair RP-HPLC Source: Bitesize Bio. "How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC." URL:[Link]

  • Fluorinated Stationary Phases (PFP) Source: LCGC International. "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC." URL:[Link]

  • pKa Values of Modified Nucleobases Source: NIH / PMC. "Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases." (Provides mechanistic basis for pKa shifts in modified purines). URL:[Link]

  • HILIC vs. Ion-Pair for Nucleotides Source: ResearchGate.[2][3] "Comparison of reversed-phase, anion-exchange, and hydrophilic interaction HPLC for the analysis of nucleotides." URL:[Link]

Sources

removing unreacted 2-fluoro-AMP from enzymatic reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Nucleotide Purification & Analysis Subject: Strategies for Depleting Unreacted 2-Fluoro-AMP from Enzymatic Reaction Mixtures

Executive Summary: The Fluorine Challenge

Removing unreacted 2'-fluoro-adenosine-5'-monophosphate (2'-F-AMP) presents a distinct challenge compared to natural nucleotides. The substitution of the 2'-hydroxyl group with a fluorine atom induces a C3'-endo sugar pucker (RNA-like conformation) and alters the hydrophobicity, yet the molecule retains a charge profile nearly identical to natural AMP.

This guide addresses the two most common experimental scenarios:

  • Small Molecule Synthesis: Converting 2'-F-AMP to 2'-F-ATP (Kinase reactions).

  • Oligonucleotide Synthesis: Incorporating 2'-F-ATP into RNA (IVT reactions), where the "unreacted" species is the triphosphate, but degradation may yield monophosphates.

Decision Matrix: Selecting Your Workflow

Before proceeding, identify your reaction matrix and target product. The separation physics differ based on the molecular weight and chemical nature of your target.

PurificationStrategy Start Input: Reaction Mixture (Contains 2'-F-AMP) TargetQ What is your Target Product? Start->TargetQ Prod_Tri 2'-F-ATP (Small Molecule) TargetQ->Prod_Tri Kinase Rxn Prod_Oligo 2'-F-RNA (Oligonucleotide) TargetQ->Prod_Oligo Polymerase Rxn Prod_Pure Removal of Natural AMP Impurities TargetQ->Prod_Pure Contamination Method_IEX Method A: Strong Anion Exchange (Charge Separation) Prod_Tri->Method_IEX Best Resolution Method_Filt Method B: Ultrafiltration / Precipitation (Size Separation) Prod_Oligo->Method_Filt High Yield Method_Bor Method C: Boronate Affinity (Chemo-Selectivity) Prod_Pure->Method_Bor Specific Capture

Figure 1: Strategic decision tree for selecting the purification modality based on the downstream product.

Module A: Ion Exchange Chromatography (IEX)

Best For: Separating 2'-F-AMP from 2'-F-ADP and 2'-F-ATP.

The most robust method for separating nucleotides by phosphorylation state is Strong Anion Exchange (SAX). The fluorine modification does not significantly alter the phosphate pKa, meaning 2'-F-AMP (net charge ~ -2) elutes significantly earlier than 2'-F-ATP (net charge ~ -4).

Protocol: Preparative SAX
  • Column: Q Sepharose Fast Flow (Cytiva) or PL-SAX (Agilent) for high resolution.

  • Mobile Phase A: Milli-Q Water (pH 7.5).

  • Mobile Phase B: 1.0 M Ammonium Bicarbonate (pH 8.0) or 1.0 M NaCl.

    • Note: Ammonium bicarbonate is volatile and can be removed by lyophilization, eliminating the need for a desalting step.

Step-by-Step:

  • Equilibration: Flush column with 5 CV (Column Volumes) of 100% Buffer A.

  • Loading: Dilute reaction mixture 1:5 in Buffer A to lower ionic strength. Load onto column.[1]

  • Wash: Wash with 2 CV of 5% Buffer B to remove enzymes and uncharged reactants (nucleosides).

  • Elution Gradient:

    • 0–10 min: 5% B (Elutes Nucleosides)

    • 10–20 min: 5% → 20% B (Elutes 2'-F-AMP )

    • 20–35 min: 20% → 40% B (Elutes 2'-F-ADP)

    • 35–50 min: 40% → 100% B (Elutes 2'-F-ATP)

  • Detection: Monitor UV at 260 nm.

Troubleshooting IEX:

Issue Probable Cause Solution
Co-elution of AMP/ADP Gradient too steep Reduce slope (e.g., 0.5% B per minute).
Peak Tailing Column fouling or pH mismatch Ensure pH > 7.0; Clean column with 1M NaOH.

| Salt Persistence | Incomplete lyophilization | Use repeated lyophilization cycles with water make-up. |

Module B: Boronate Affinity Chromatography

Best For: Removing natural AMP impurities from 2'-F-AMP preparations.

This is a chemoselective method. Boronate ligands form cyclic esters with cis-1,2-diols (present in natural ribose) under alkaline conditions.

  • Natural AMP: Contains 2',3'-OH (cis-diol) → BINDS .

  • 2'-F-AMP: Contains 2'-F, 3'-OH (No cis-diol) → FLOWS THROUGH .

Protocol: Negative Selection
  • Resin: m-Aminophenylboronic acid-agarose (e.g., Sigma or Bio-Rad Affi-Gel).

  • Binding Buffer: 0.25 M Ammonium Acetate, pH 8.8 (Magnesium chloride added if stabilizing enzymes, but avoid for pure nucleotide separation).

Step-by-Step:

  • Equilibrate resin with 10 CV of Binding Buffer (High pH is critical for boronate complexation).

  • Load the sample slowly (gravity flow or <1 mL/min).

  • Collect Flow-Through: This fraction contains your 2'-F-AMP (and other 2'-F species).

  • Elution (Regeneration): Wash column with 0.1 M Formic Acid or Sorbitol (pH 4.0) to release bound natural nucleotides.[2]

Module C: Ion-Pair RP-HPLC (Analytical)

Best For: Quantifying residual 2'-F-AMP in a reaction mixture.

Standard C18 columns cannot retain polar nucleotides. You must use an ion-pairing agent.[2]

  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm.

  • Ion Pairing Agent:

    • Option A (Standard): 100 mM Triethylammonium Acetate (TEAA), pH 7.0.

    • Option B (High Resolution): 5 mM Tetrabutylammonium bisulfate (TBA) + 20 mM Phosphate.

    • Why TBA? TBA is more hydrophobic than TEAA, providing stronger retention and better separation of phosphorylated species.

Gradient Profile (with 100mM TEAA):

  • Mobile Phase A: 100 mM TEAA (aqueous).[3]

  • Mobile Phase B: 100 mM TEAA in 50% Acetonitrile.

  • Gradient: 0% B to 15% B over 20 minutes.

FAQ: Common Troubleshooting Scenarios

Q: My 2'-F-AMP is co-eluting with the enzyme in IEX. A: Proteins can be amphoteric. If your enzyme has a pI < 7, it will bind to the anion exchanger.

  • Fix: Perform a protein precipitation step before chromatography. Add cold acetonitrile (1:1 v/v), vortex, centrifuge at 10,000 x g for 10 min, and take the supernatant. Evaporate the acetonitrile before loading on IEX.

Q: Can I use ethanol precipitation to remove 2'-F-AMP from 2'-F-RNA? A: Yes. Monophosphates (AMP) are soluble in 70% ethanol, while oligonucleotides (>15-mer) precipitate.

  • Protocol: Add 0.1 volumes of 3M Sodium Acetate (pH 5.2) and 2.5 volumes of 100% Ethanol. Incubate at -20°C for 30 mins. Centrifuge. The pellet is your RNA; the supernatant contains the unreacted 2'-F-AMP.

Q: Why do I see a "ghost peak" in HPLC? A: If using TBA (Tetrabutylammonium), it can stick to the column. You must dedicate that column to nucleotide analysis. It is very difficult to wash TBA off a C18 column completely.

References

  • Ion Exchange Mechanisms: Cytiva. Ion Exchange Chromatography Principles and Methods.

  • Boronate Affinity Chemistry: Wiley, J.P., et al. "Boronate Affinity Chromatography for the Separation of Nucleosides." Accounts of Chemical Research.

  • HPLC of Nucleotides: Agilent Technologies. "Analysis of Nucleotides using Ion-Pair RP-HPLC." Application Note.

  • 2'-Fluoro Chemistry: Kyer, J., et al. "Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA."[4] Nucleic Acids Research.

Sources

resolving baseline noise in 2-fluoro-AMP NMR spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 19F NMR Spectroscopy Division Subject: Troubleshooting Baseline Anomalies in 2-Fluoro-AMP Experiments Ticket ID: 2FAMP-BL-001 Status: Open Assigned Specialist: Senior Application Scientist, NMR Methodology Group

Executive Summary

You are likely experiencing baseline distortions due to the unique properties of Fluorine-19 (


F) observation.[1][2] Unlike proton NMR, 

F spectroscopy is plagued by two distinct physical phenomena that destroy baseline flatness: Acoustic Ringing (leading to sinusoidal "rolling") and Background Fluorine Signals (leading to broad, immobile "humps").[1]

For 2-Fluoro-Adenosine Monophosphate (2F-AMP), typically used as a sensitive probe for RNA dynamics or ligand-protein binding, these artifacts can obscure the broad resonances of bound states or integration values of free ligands.[1] This guide provides a self-validating diagnostic workflow to resolve these issues.

Part 1: The Diagnostic Phase

Before applying a fix, you must categorize the baseline error. Use the visual indicators below to determine the root cause.

Diagnostic Flowchart

BaselineDiagnosis Start Analyze Baseline Distortion Type What is the shape of the distortion? Start->Type Rolling Sinusoidal / Wavy (Starts at spectrum edges) Type->Rolling Oscillating Hump Broad, Gaussian Hump (Usually -100 to -200 ppm) Type->Hump Static Rise Cause1 Diagnosis: Acoustic Ringing (Probe Q-factor too high) Rolling->Cause1 Cause2 Diagnosis: Background Signal (Solid Fluorine in Probe/Tube) Hump->Cause2 Action1 Solution A: Backward Linear Prediction Solution B: 'aring' Pulse Sequence Cause1->Action1 Action2 Solution C: Spin Echo (T2 Filter) Solution D: Replace Hardware Cause2->Action2

Figure 1: Decision tree for isolating the physical source of baseline distortion in


F NMR.

Part 2: Solving Acoustic Ringing (The "Rolling" Baseline)

The Physics: The


F frequency is close to 

H. Probes are often dual-tuned or have high Q-factors.[1] The high-power pulse causes the probe coil itself to mechanically oscillate ("ring") like a struck bell.[1] This ringing is detected by the receiver as a low-frequency signal, which Fourier Transforms into a rolling baseline.
Q: How do I remove ringing without losing the early FID data?

A: Use Backward Linear Prediction (LPSVD). Do not simply increase the pre-scan delay (DE), as this introduces severe phase errors.[1] Instead, reconstruct the corrupted first few data points computationally.

Protocol: Backward Linear Prediction (Bruker TopSpin Syntax)

  • Inspect the FID: Zoom into the very start of the FID (time domain).[1] You will likely see a jagged, non-exponential decay in the first 4–16 points.

  • Acquisition Parameters: Ensure your digital filter (DSP) is set correctly (typically DIGMOD = baseopt).[1]

  • Processing Parameters:

    • Set ME_mod (Linear Prediction Mode) to LPbc (Backward Complex) or LPfr (Forward-Backward).[1]

    • Set NCOEF (Coefficients) to 32.[1]

    • Set TDoff (Points to predict) to 16 (or however many points look corrupted).

  • Execute: Type xfb or ft. The software replaces the ringing points with predicted points based on the clean data that follows.

Q: Is there a pulse sequence solution?

A: Yes, the "Depth Pulse" or "ARING" sequences. If computational correction fails, use a pulse sequence that cancels internal ring-down.

  • Sequence: zgring (or similar vendor-specific library files).[1]

  • Mechanism: Uses composite pulses (e.g.,

    
    ) to cancel phase coherent ringing while adding signal.[1]
    

Part 3: Solving Background Signals (The "Hump")

The Physics: Most NMR probes contain PTFE (Teflon) or other fluoropolymers in the coil support or capacitors.[1] These are solids with very short


 relaxation times (microseconds), appearing as extremely broad humps (10–50 ppm wide).[1] 2F-AMP signals are sharp (liquids).[1]
Q: How do I filter out the probe background?

A: Apply a


 Filter (Spin Echo). 
We exploit the difference in relaxation times.[1] Solids (Teflon) relax instantly; 2F-AMP relaxes slowly.[1]

Protocol: The Hahn Echo (


) [1]
ParameterValue / CalculationLogic
Pulse Sequence zfse or cpmgStandard Spin Echo.
D20 (

delay)
50 µs – 200 µs Long enough to let Teflon signal decay (>5

), but short enough to keep 2F-AMP signal (

).[1]
D1 (Relaxation)

2F-AMP has a long

(1–3s).[1] Ensure full recovery.
DS (Dummy Scans) 16Essential to reach steady-state heating and minimize ringing.

Critical Warning for Binding Studies: If you are studying 2F-AMP binding to a protein, the bound state will also have a shorter


 (line broadening).[1]
  • Risk:[1][2] If

    
     is too long (>1 ms), you will filter out the protein-bound signal along with the Teflon.[1]
    
  • Optimization: Run an array of

    
     values (10 µs, 50 µs, 100 µs, 500 µs).[1] Select the shortest 
    
    
    
    that successfully eliminates the broad background hump.[1]

Part 4: Hardware & Sample Validation

Q: I still see a background signal. What else could it be? A: Check your tube caps and inserts. Many NMR tube caps are made of fluorinated plastics. If the sample volume is high or the tube is not centered, the coil may detect the cap.

  • Immediate Fix: Switch to Polypropylene or Polyethylene caps (Red/Blue usually, check manufacturer specs).[1] Avoid PTFE-lined caps.

  • Probe Check: Run an empty probe experiment (no tube). If the hump persists, the fluorine is inside the probe head (common in older cryoprobes).[1] You must use the Spin Echo method described in Part 3.

Part 5: Data Summary & Comparison

IssueVisual SignaturePrimary CauseRecommended FixTrade-off
Baseline Roll Sine wave patternAcoustic Ringing (High Q)Backward Linear Prediction (Software)Can distort broad peaks if parameters (NCOEF) are too high.[1]
Baseline Hump Broad rise (>20 ppm)Solid Fluorine (Teflon)Spin Echo (Pulse Sequence)Slight signal intensity loss due to

relaxation.[1]
Phasing Error Asymmetric dipDead time / DSP DelayFirst Order Phase Correction Large corrections (

) induce rolling; use Backward LP instead.

References

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 3: Practical Aspects of Data Acquisition). Link

  • University of Ottawa NMR Facility. (2008).[1] Acoustic Ringing and Backward Linear Prediction. Link

  • Gerothanassis, I. P. (1987).[1] "Methods of avoiding the effects of acoustic ringing in pulsed Fourier transform nuclear magnetic resonance spectroscopy". Progress in Nuclear Magnetic Resonance Spectroscopy, 19(3), 267-329.[1] Link[1]

  • University of California, Santa Barbara (UCSB). 19F Detection and Baseline Correction Guidelines. Link

  • Baldo, J. H., et al. (1983).[1][3] "19F nuclear magnetic resonance studies of the 2-fluoro-ADP. myosin subfragment-1 complex".[3] Canadian Journal of Biochemistry and Cell Biology.[3] (Demonstrates 2F-AMP/ADP relaxation behavior). Link

Sources

Technical Support Center: Minimizing Degradation of 2-Fluoro-AMP in High-Temperature Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

The Core Problem: Researchers often observe signal loss or inconsistent kinetics when using 2-fluoro-adenosine-5'-monophosphate (2-F-AMP) or its triphosphate precursor (2-F-ATP) in high-temperature assays (e.g., Thermal Shift Assays, PCR-based detection, or cGAS enzymatic cycles >37°C).

The Scientific Reality: While the fluorine substitution at the C2 position of the adenine base (or the 2' position of the sugar, depending on the specific analog) generally confers resistance to enzymatic deamination and acid-catalyzed depurination compared to native adenosine [1, 2], it does not protect the phosphoester bond from thermal hydrolysis.

At temperatures >50°C, particularly in the presence of divalent cations (


), the primary degradation pathway is hydrolytic cleavage of the phosphate group , converting 2-F-ATP 

2-F-ADP

2-F-AMP

2-F-Adenosine (nucleoside). This results in a "ghost" signal where the core scaffold remains, but the functional phosphate group is lost.

Critical Analysis: The "Tris Trap" and Buffer Chemistry

The most common user error in high-temperature nucleotide assays is the use of Tris buffer without temperature correction.

The Mechanism of Failure

Tris (tris(hydroxymethyl)aminomethane) has a high temperature coefficient (


 per °C).
  • Scenario: You adjust your buffer to pH 7.5 at 25°C.

  • Result: At 65°C (common for thermal denaturation), the pH drops to ~6.2.

  • Consequence: This acidic shift, combined with thermal energy, accelerates the hydrolysis of the N-glycosidic bond (depurination) and the phosphoester bond [3, 4].

Data: Buffer Performance at High Temperature
Buffer System

pH Stability at 65°CSuitability for 2-F-AMP
Tris-HCl -0.31Poor (Becomes Acidic)Avoid
HEPES -0.14ModerateAcceptable
MOPS -0.015Excellent Recommended
Phosphate -0.03ExcellentCaution (Precipitates with

)

Visualizing the Degradation Pathway

The following diagram illustrates the degradation cascade you must prevent.

G ATP 2-F-ATP (Active Substrate) ADP 2-F-ADP (Intermediate) ATP->ADP Hydrolysis 1 AMP 2-F-AMP (Target Analyte) ADP->AMP Hydrolysis 2 ADO 2-F-Adenosine (Inactive Nucleoside) AMP->ADO Phosphoester Cleavage Heat Heat (>50°C) Heat->ATP Mg Mg2+ Catalysis Mg->ATP Acid Acidic pH (Tris Effect) Acid->AMP

Figure 1: Thermal degradation pathway of 2-Fluoro-Adenosine nucleotides. Note that while the Fluorine stabilizes the base, the phosphate chain remains vulnerable to hydrolysis.

Troubleshooting Guide (FAQ)

Q1: I see a loss of 2-F-AMP signal in my Thermal Shift Assay (TSA). Is the molecule falling apart?

Diagnosis: Likely yes, but specifically via dephosphorylation , not base degradation. Root Cause: If your assay contains


 (often 5-10 mM for enzymatic function) and you heat to >60°C, the metal ion catalyzes the cleavage of the phosphate.
Solution: 
  • Chelation: If the enzyme does not require metals during the readout phase, add 10 mM EDTA prior to the heating step.

  • Buffer Switch: Move from Tris to 100 mM MOPS (pH 7.5) .

Q2: Why is 2-F-AMP considered "stable" in literature if it degrades here?

Clarification: Literature often refers to metabolic stability (resistance to Deaminases or Phosphodiesterases) or acid stability (resistance to depurination due to the electron-withdrawing fluorine). Context: "Stable" does not mean "thermodynamically immune to hydrolysis at 95°C." The fluorine atom prevents the base from falling off the sugar, but it does not stop the phosphate from falling off the sugar [1, 5].

Q3: Can I freeze-thaw my 2-F-AMP stocks?

Guidance: Limit freeze-thaw cycles. Protocol: Aliquot stocks (10 mM) into single-use volumes. Store at -80°C in 10 mM HEPES (pH 7.5) rather than water. Water absorbs


 from the air, becoming acidic (pH ~5.5), which accelerates degradation over months of storage.

Validated Protocols

Protocol A: High-Temperature Stability Profiling

Use this protocol to determine the "Safe Zone" for your specific assay conditions.

Materials:

  • 2-F-AMP (100 µM final)

  • Buffers: Tris pH 7.5, MOPS pH 7.5

  • Additives:

    
     (5 mM), EDTA (10 mM)
    
  • Detection: HPLC or LC-MS

Workflow:

  • Preparation: Prepare four reaction vessels:

    • A: Tris +

      
      
      
    • B: Tris + EDTA

    • C: MOPS +

      
      
      
    • D: MOPS + EDTA

  • Incubation: Incubate all vessels at your target assay temperature (e.g., 65°C) for 0, 30, and 60 minutes.

  • Quench: Immediately transfer aliquots to ice and add equal volume of cold Methanol (to stop all reactions).

  • Analysis: Inject onto HPLC (C18 column).

    • Success Metric: Peak area of 2-F-AMP should remain >95% of the T=0 control.

    • Failure Mode: Appearance of a new peak with lower polarity (2-F-Adenosine).

Protocol B: Buffer Selection Decision Tree

Use the following logic to select the correct buffer for your experiment.

BufferLogic Start Start: Select Buffer for High Temp (>40°C) Metals Are Divalent Cations (Mg2+, Mn2+) Required? Start->Metals Temp Is Max Temp > 60°C? Metals->Temp Yes Phos Phosphate Buffer Metals->Phos No (Metals interfere with Phosphate) MOPS MOPS or PIPES Temp->MOPS Yes (Strict pH control needed) HEPES HEPES Temp->HEPES No (<60°C is okay) Tris TRIS (Avoid) Temp->Tris Never

Figure 2: Decision matrix for buffer selection to minimize hydrolytic degradation.

References

  • Souleimanian, N., et al. (2012). "Studies on the hydrolytic stability of 2'-fluoroarabinonucleic acid (2'F-ANA)." Bioorganic & Medicinal Chemistry Letters.

    • Relevance: Establishes that fluorine modification generally stabilizes the glycosidic bond against acid hydrolysis compared to native RNA/DNA, but does not render the molecule immune to thermal stress.
  • White, R. H. (1984).[1] "Hydrolytic stability of biomolecules at high temperatures and its implication for life at 250°C." Nature.[1]

    • Relevance: Foundational text quantifying the half-life of phosphoester and N-glycosyl bonds at elevated temper
  • Good, N. E., et al. (1966). "Hydrogen Ion Buffers for Biological Research." Biochemistry.

    • Relevance: The definitive source on buffer temperature coefficients (dKa/dT)
  • Kowalevski, M. E., et al. (2020). "Buffer Optimization of Thermal Melt Assays." Journal of Biomolecular Screening.

    • Relevance: Demonstrates the critical impact of buffer choice on thermal shift assay (TSA) reproducibility and ligand stability.
  • Li, T., et al. (2020).[2] "USP29 maintains the stability of cGAS...". Cell Research.

    • Relevance: Contextualizes the use of 2-F-ATP/AMP in cGAS signaling pathways and the importance of stability in these specific enzym

Sources

troubleshooting low yield in chemical phosphorylation of 2-fluoroadenosine

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized resource for troubleshooting the chemical phosphorylation of 2-fluoroadenosine. As a Senior Application Scientist, my goal is to move beyond simple procedural lists and delve into the causality behind experimental challenges, offering robust, field-tested solutions to enhance your research outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial hurdles in the phosphorylation of 2-fluoroadenosine.

Q1: My reaction shows no product formation. Where should I start checking?

A1: A complete lack of product typically points to a fundamental issue with one of the core components.

  • Reagent Quality: Verify the integrity of your phosphorylating agent (e.g., phosphoryl chloride, POCl₃). POCl₃ is highly sensitive to moisture and should be handled under strictly anhydrous conditions. Use a fresh bottle or a recently opened one stored under an inert atmosphere.

  • Starting Material: Confirm the identity and purity of your 2-fluoroadenosine. Impurities from its synthesis, such as residual salts or solvents, can inhibit the reaction.[1][2]

  • Anhydrous Conditions: The single most common cause of failure in phosphorylation reactions is the presence of water. Water rapidly quenches activated phosphorylating agents. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).

Q2: Why am I seeing multiple spots on my TLC/multiple peaks in my HPLC analysis?

A2: The presence of multiple products indicates a lack of selectivity, which is a common challenge in nucleoside chemistry. The 2-fluoroadenosine molecule has several nucleophilic sites that can be phosphorylated:

  • Primary 5'-Hydroxyl: This is the desired reaction site.

  • Secondary 2'- and 3'-Hydroxyls: These can also be phosphorylated, leading to isomeric byproducts.

  • N⁷ of the Purine Ring: While the 2-fluoro substituent deactivates the ring somewhat, phosphorylation on the purine base is still possible under certain conditions.

The formation of these side products is highly dependent on reaction conditions. A detailed troubleshooting guide for this issue is provided below.

Q3: My yield is low after purification. How can I improve recovery?

A3: Low recovery often stems from the purification method. Phosphorylated nucleosides are polar and can be challenging to isolate.

  • Precipitation: In some cases, the phosphorylated product can be precipitated from the reaction mixture as a salt (e.g., sodium or lithium salt). This is a crude but effective initial purification step.

  • Ion-Exchange Chromatography: This is the most effective method for purifying nucleotides. Anion exchange columns (e.g., DEAE-cellulose or Sephadex) separate compounds based on their negative charge, effectively separating the monophosphate product from unreacted nucleoside and any diphosphate or triphosphate byproducts.

  • Affinity Chromatography: Specialized methods like immobilized metal affinity chromatography (IMAC) or fluorous affinity purification can be used for enriching phosphorylated molecules.[3][4]

Part 2: In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving low-yield issues, grounded in the chemical principles of the reaction.

Issue 1: Low Conversion of Starting Material

If you observe a significant amount of unreacted 2-fluoroadenosine, the reaction kinetics are likely suboptimal.

Potential Causes & Solutions:

  • Insufficient Activation of Phosphorylating Agent:

    • Causality: Reagents like POCl₃ require a base (typically a tertiary amine like pyridine or triethylamine) to act as a nucleophilic catalyst and acid scavenger. The base activates the phosphorus center, making it more electrophilic.[5]

    • Solution: Ensure the correct stoichiometry of the base is used. For POCl₃ reactions in trialkyl phosphate solvents, the solvent itself can act as a proton scavenger, but a catalytic amount of pyridine is often beneficial.

  • Suboptimal Reaction Temperature:

    • Causality: Phosphorylation is typically performed at low temperatures (e.g., 0°C to -20°C) to control selectivity and prevent degradation. However, if the temperature is too low, the reaction rate may be impractically slow.

    • Solution: Monitor the reaction by TLC or HPLC. If conversion is slow after several hours, consider allowing the reaction to slowly warm to a slightly higher temperature (e.g., from -10°C to 0°C or from 0°C to room temperature).

  • Poor Solubility of 2-Fluoroadenosine:

    • Causality: The starting nucleoside must be fully dissolved for the reaction to proceed efficiently. 2-fluoroadenosine has limited solubility in many common organic solvents.

    • Solution: Trialkyl phosphates (e.g., trimethyl phosphate, triethyl phosphate) are excellent solvents for this reaction as they readily dissolve nucleosides and also participate in the reaction mechanism. If using other solvents, ensure your starting material is fully dissolved before adding the phosphorylating agent.

Workflow for a Standard Phosphorylation Reaction

The following diagram illustrates a typical workflow for the phosphorylation of an unprotected nucleoside using the Yoshikawa method (POCl₃ in trialkyl phosphate).

G cluster_prep Preparation (Strictly Anhydrous) cluster_reaction Reaction cluster_workup Workup & Purification prep1 Oven-dry glassware prep2 Dissolve 2-fluoroadenosine in anhydrous trialkyl phosphate prep1->prep2 prep3 Cool solution to 0°C (or lower) prep2->prep3 react1 Add POCl₃ dropwise under inert atmosphere prep3->react1 react2 Stir at low temp (e.g., 2-4 hours) react1->react2 react3 Monitor by TLC/HPLC react2->react3 workup1 Quench reaction with ice-cold buffer (e.g., TEAB) react3->workup1 workup2 Neutralize to pH ~7.5 workup1->workup2 workup3 Purify via Ion-Exchange Chromatography workup2->workup3 workup4 Desalt and lyophilize to obtain product workup3->workup4

Caption: General workflow for 2-fluoroadenosine phosphorylation.

Issue 2: Low Yield with a Complex Product Mixture (Poor Selectivity)

This is the most common and complex issue, arising from the phosphorylation of undesired positions on the molecule.

Potential Causes & Solutions:

  • Over-Phosphorylation:

    • Causality: Using an excess of the phosphorylating agent can lead to the formation of diphosphates (e.g., 5'-PP) and triphosphates (e.g., 5'-PPP), as well as phosphorylation at the 2' and 3' positions.

    • Solution: Carefully control the stoichiometry. Use a slight excess (e.g., 1.1 to 1.5 equivalents) of the phosphorylating agent relative to the nucleoside. Add the agent slowly and dropwise to the cooled reaction mixture to avoid localized high concentrations.

  • Phosphorylation of 2'- and 3'-Hydroxyls:

    • Causality: While the primary 5'-hydroxyl is the most reactive, the secondary hydroxyls can compete, especially at higher temperatures or with prolonged reaction times.[6][7] This can lead to a mixture of 5'-, 3'-, and 2'-monophosphates, as well as 2',5'- and 3',5'-diphosphates. Formation of a 2',3'-cyclic phosphate is also a common side reaction.[8]

    • Solution:

      • Temperature Control: Maintain a low temperature (0°C or below) throughout the addition and reaction period.

      • Protecting Groups: For maximum selectivity, a protecting group strategy is the most robust solution. Protecting the 2'- and 3'-hydroxyls as an acetal (e.g., an isopropylidene group) before the phosphorylation step ensures that the reaction can only occur at the 5'-position. The protecting group can then be removed under acidic conditions after the phosphorylation is complete.[9]

Troubleshooting Decision Flowchart

Use this flowchart to diagnose the likely cause of low yield.

G Start Low Yield Observed Analysis Analyze crude reaction mixture by TLC/HPLC Start->Analysis UnreactedSM Mostly unreacted starting material Analysis->UnreactedSM High SM ComplexMix Complex mixture of products and byproducts Analysis->ComplexMix Multiple Spots CleanLowYield Clean conversion but low isolated yield Analysis->CleanLowYield Single Product Cause_SM1 Poor Reagent Quality (esp. POCl₃) UnreactedSM->Cause_SM1 Cause_SM2 Presence of Water UnreactedSM->Cause_SM2 Cause_SM3 Suboptimal Temp/Time UnreactedSM->Cause_SM3 Cause_SM4 Solubility Issues UnreactedSM->Cause_SM4 Cause_Mix1 Excess Phosphorylating Agent ComplexMix->Cause_Mix1 Cause_Mix2 Reaction Temp Too High ComplexMix->Cause_Mix2 Cause_Mix3 Lack of Protecting Groups ComplexMix->Cause_Mix3 Cause_Yield1 Product Degradation during Workup CleanLowYield->Cause_Yield1 Cause_Yield2 Inefficient Purification CleanLowYield->Cause_Yield2

Caption: Diagnostic flowchart for troubleshooting low phosphorylation yield.

Part 3: Experimental Protocols & Data

Table 1: Common Phosphorylating Agents & Conditions
ReagentTypical SolventTemp.Key Characteristics
POCl₃ Trimethyl phosphate0 °CMost common for unprotected nucleosides; can over-react.
POCl₃ / Pyridine Dioxane / PyridineRTRequires protected nucleosides; can be sensitive.[10]
Dibenzyl phosphite PyridineRTUsed in the Todd-Atherton reaction; milder conditions.
Salicyl phosphorochloridite THF / N-Methylimidazole-78 °CHighly reactive; good for sensitive substrates.
Protocol 1: Phosphorylation of 2-Fluoroadenosine with POCl₃

This protocol is a standard starting point for the 5'-monophosphorylation of unprotected 2-fluoroadenosine.

Materials:

  • 2-Fluoroadenosine (1 equivalent)

  • Anhydrous Trimethyl phosphate (TMP)

  • Phosphoryl chloride (POCl₃, 1.2 equivalents), freshly distilled

  • 1 M Triethylammonium bicarbonate (TEAB) buffer, pH 7.5

  • Anhydrous solvents and oven-dried glassware

Procedure:

  • Setup: Under an inert atmosphere (Argon), add 2-fluoroadenosine to a three-neck flask equipped with a magnetic stirrer, thermometer, and septum.

  • Dissolution: Add anhydrous trimethyl phosphate (approx. 10 mL per 1 mmol of nucleoside) and stir until the solid is completely dissolved.

  • Cooling: Cool the clear solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add POCl₃ (1.2 eq) dropwise via syringe over 15-20 minutes. Ensure the internal temperature does not rise above 4 °C.

  • Reaction: Stir the mixture at 0 °C for 2-4 hours. Monitor the reaction progress by reverse-phase HPLC or anion-exchange TLC.

  • Quenching: Once the starting material is consumed, slowly and carefully pour the reaction mixture into a vigorously stirred beaker of ice-cold 1 M TEAB buffer (10x the volume of the reaction mixture). This step is highly exothermic.

  • Neutralization: Adjust the pH of the aqueous solution to ~7.5 with additional TEAB buffer or dilute NaOH.

  • Purification: Load the neutralized solution onto a DEAE-Sephadex A-25 column pre-equilibrated with 50 mM TEAB buffer.

  • Elution: Elute the products using a linear gradient of TEAB buffer (e.g., 50 mM to 1.0 M). Collect fractions and analyze by HPLC/UV-Vis. Unreacted nucleoside will elute first, followed by the monophosphate, and then any diphosphate species.

  • Isolation: Pool the fractions containing the pure 5'-monophosphate product. Remove the volatile TEAB buffer by repeated co-evaporation with water on a rotary evaporator. Lyophilize the final aqueous solution to yield the product as a white solid (triethylammonium salt).

References

  • Sager, P. R., et al. (1991). Enhancement by 2'-deoxycoformycin of the 5'-phosphorylation and anti-human immunodeficiency virus activity of 2',3'-dideoxyadenosine and 2'-beta-F-ddAdo. Antimicrobial Agents and Chemotherapy, 35(10), 1949–1953. Available at: [Link]

  • Cheng, Y., et al. (2022). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. National Science Review, 9(7), nwac079. Available at: [Link]

  • Singh, U. S., et al. (2021). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 26(16), 4767. Available at: [Link]

  • Wolberg, G., et al. (1976). 5'-monophosphate. A metabolite of 2-fluoroadenosine in mouse cytotoxic lymphocytes. Biochemical Pharmacology, 25(22), 2491-2498. Available at: [Link]

  • Kayushin, A. L., et al. (2021). Radical Dehalogenation and Purine Nucleoside Phosphorylase E. coli: How Does an Admixture of 2′,3′-Anhydroinosine Hinder 2-fluoro-cordycepin Synthesis. International Journal of Molecular Sciences, 22(8), 4252. Available at: [Link]

  • Knecht, W., et al. (2011). Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases. Pharmacology & Therapeutics, 132(2), 186-200. Available at: [Link]

  • Janeba, Z., et al. (2022). The First 5′-Phosphorylated 1,2,3-Triazolyl Nucleoside Analogues with Uracil and Quinazoline-2,4-Dione Moieties: A Synthesis and Antiviral Evaluation. Molecules, 27(3), 1073. Available at: [Link]

  • Ali, A., & Liu, R. (2023). Prebiotic chemistry: a review of nucleoside phosphorylation and polymerization. Life, 13(1), 195. Available at: [Link]

  • ResearchGate. (n.d.). The progress of the formation of 2-fluoro-3'deoxyadenosine (3) vs time... Retrieved from [Link]

  • Ohrui, H. (2006). 2'-deoxy-4'-C-ethynyl-2-fluoroadenosine, a nucleoside reverse transcriptase inhibitor, is highly potent against all human immunodeficiency viruses type 1 and has low toxicity. Yakugaku Zasshi, 126(10), 871-879. Available at: [Link]

  • Ross, B. S., et al. (2017). The protecting-group free selective 3′-functionalization of nucleosides. Nature Communications, 8, 14063. Available at: [Link]

  • U.S. National Library of Medicine. (n.d.). Use of phosphorus oxychloride in synthesizing nucleotides and oligonucleotides. Retrieved from [Link]

  • Kawasaki, A. M., et al. (1993). Uniformly modified 2'-deoxy-2'-fluoro phosphorothioate oligonucleotides as nuclease-resistant antisense compounds with high affinity and specificity for RNA targets. Journal of Medicinal Chemistry, 36(7), 831-841. Available at: [Link]

  • Beaucage, S. L., & Iyer, R. P. (1994). Protecting Groups in Oligonucleotide Synthesis. In Protocols for Oligonucleotide Conjugates. Humana Press. Available at: [Link]

  • Moffatt, J. G., & Khorana, H. G. (1961). Use of phosphorus oxychloride in synthesizing nucleotides and ollgonucleotides. Journal of the American Chemical Society, 83(3), 649-658. Available at: [Link] (Note: A direct link to the full text may require a subscription).

  • Serpi, M., et al. (2021). Proximal Fleximer Analogues of 2′-Deoxy-2′-Fluoro-2′-Methyl Purine Nucleos(t)ides: Synthesis and Preliminary Pharmacokinetic and Antiviral Evaluation. Molecules, 26(16), 4999. Available at: [Link]

  • Glen Research. (n.d.). Fluorous Affinity Purification of Oligonucleotides. Retrieved from [Link]

  • Van Rompay, A. R., et al. (2003). Phosphorylation of nucleosides and nucleoside analogs by mammalian nucleoside monophosphate kinases. Pharmacology & Therapeutics, 100(2), 119-139. Available at: [Link]

  • Wagner, C. R., et al. (2000). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Molecules, 5(1), 109-131. Available at: [Link]

  • Takara Bio. (n.d.). Phosphoprotein purification overview. Retrieved from [Link]

  • The Nucleic Acids. (n.d.). Reactions of Nucleotides Involving the Phosphate Group. Retrieved from [Link]

  • Michailidis, E., et al. (2009). 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms. Journal of Biological Chemistry, 284(51), 35681–35691. Available at: [Link]

  • Gull, M., et al. (2015). Nucleoside phosphorylation by the mineral schreibersite. Scientific Reports, 5, 17198. Available at: [Link]

  • Ohtsuka, E., et al. (1981). Use of ribonucleosides as protecting groups in synthesis of polynucleotides with phosphorylated terminals. Nucleic Acids Research, 9(13), 3005–3014. Available at: [Link]

  • Robins, M. J., & Wnuk, S. F. (1996). A convenient synthesis of 2'-deoxy-2-fluoroadenosine; a potential prodrug for suicide gene therapy. The Journal of Organic Chemistry, 61(26), 9202-9206. Available at: [Link]

  • Kaupp, M., et al. (2002). Base-induced dismutation of POCl3 and POBr3: synthesis and structure of ligand-stabilized dioxophosphonium cations. Inorganic Chemistry, 41(19), 4989-4997. Available at: [Link]

Sources

identifying impurities in commercial 5'-Adenylic acid 2-fluoro- samples

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purity Analysis of 2-Fluoro-5'-AMP

Introduction: The Integrity of Your Probe

You are working with 2-Fluoro-5'-AMP (2-F-AMP) , a critical cytotoxic nucleotide analogue often used to study enzymatic kinetics (e.g., adenylosuccinate synthetase inhibition) or as a metabolic precursor in nucleotide analog drug development.

Unlike standard nucleotides, the fluorine substitution at the C2-position of the adenine ring alters the electron density of the purine, affecting both enzymatic binding affinity and spectroscopic properties. The purity of this compound is paramount; even trace amounts of the dephosphorylated nucleoside (2-Fluoroadenosine ) can skew inhibition constants (


) or lead to off-target cytotoxicity data.

This guide moves beyond basic Certificates of Analysis (CoA) to provide you with a self-validating analytical framework.

Module 1: Chromatographic Anomalies (HPLC/UPLC)

User Question: "I see a shoulder peak or a split peak eluting immediately after my main 2-F-AMP signal on C18. Is this an isomer?"

Technical Diagnosis: It is rarely an isomer. The most common cause is incomplete ion-pairing or column overload , followed by the presence of the hydrolyzed nucleoside.

Nucleotides are highly polar polyanions. On a standard C18 column without an ion-pairing agent, they elute in the void volume. With insufficient ion-pairing agent, they exhibit "fronting" or peak splitting.

The Protocol: Ion-Pair Reverse Phase HPLC (IP-RP-HPLC)

Do not rely on standard phosphate buffers. You must use an amine-based ion-pairing reagent to mask the phosphate charge.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: 50 mM Triethylammonium Acetate (TEAA) buffer, pH 7.0.[1]

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 0% B to 10% B over 15 minutes. (Nucleotides elute early; nucleosides elute later).[1]

  • Detection: UV @ 260 nm.[2][3]

Troubleshooting Table: Retention Time (RT) Shifts

Observed Peak Relative to 2-F-AMPProbable IdentityMechanism of Formation
RT - 2.0 min (Void) Free Phosphate / SaltsInorganic synthesis residues.[1]
RT + 0.5 min (Shoulder) 2-F-ADPIncomplete enzymatic hydrolysis or synthesis byproduct.[1]
RT + 3.0 - 5.0 min 2-Fluoroadenosine Major Impurity. Hydrolysis of the 5'-phosphate ester.[1]
RT + >8.0 min 2-FluoroadenineGlycosidic bond breakage (rare, requires extreme acid).[1]

Visualization: HPLC Workflow Logic

HPLC_Workflow Sample Commercial 2-F-AMP Prep Dissolve in H2O (Neutral pH) Sample->Prep Column C18 Column + TEAA Buffer Prep->Column Decision Peak Shape? Column->Decision Split Issue: Split/Fronting Cause: Low Ion Pair Conc. Decision->Split Poor shape LatePeak Issue: Late Peak Cause: Nucleoside (Hydrolysis) Decision->LatePeak RT shift Clean Single Sharp Peak (Valid) Decision->Clean Target RT

Caption: Decision matrix for evaluating HPLC peak anomalies in charged nucleotide samples.

Module 2: Mass Spectrometry Interpretation

User Question: "My Mass Spec data shows a dominant peak at m/z 364, but also significant noise at 386 and 729. Is my sample contaminated?"

Technical Diagnosis: You are likely observing adducts and dimers , which are artifacts of the electrospray ionization (ESI) process in negative mode, rather than intrinsic impurities.

  • Target Mass (Neutral): 365.21 Da

  • Ionization Mode: Negative Mode (ESI-) is preferred for phosphorylated compounds.[1]

The "Ghost" Impurities:

  • The Target:

    
     (Primary signal).[1]
    
  • The Sodium Adduct:

    
    . (Common if the sample is a sodium salt).
    
  • The Dimer:

    
    . (Concentration dependent artifact).[1]
    

Critical Impurity Check (The "Real" Contaminant): Look for m/z 284.2 .

  • This corresponds to 2-Fluoroadenosine (

    
    ).[1][4]
    
  • Logic:

    
    .[1]
    
  • If you see 284.2 co-eluting with a UV peak, your sample has hydrolyzed.

Module 3: The Gold Standard - F NMR

User Question: "HPLC suggests 98% purity, but my enzyme kinetics are off. How can I validate the structural integrity?"

Technical Diagnosis: HPLC-UV separates based on polarity, but


F NMR separates based on electronic environment . It is the only method that can definitively distinguish between the nucleotide (2-F-AMP) and the nucleoside (2-F-Adenosine) without separating them physically, as the phosphate group exerts a through-space electronic effect on the fluorine atom.

Experimental Setup:

  • Solvent: D2O (pH 7.0).[1] Note: pH affects chemical shift significantly.

  • Internal Standard: Sodium Trifluoroacetate (reference to -76.55 ppm) or Trichlorofluoromethane (0 ppm).[1]

Interpretation Guide: The fluorine at position 2 is highly sensitive to the protonation state of the phosphate group.

  • 2-F-AMP (Target): Expect a singlet around -51.0 to -52.0 ppm (relative to CFCl3).

  • 2-F-Adenosine (Impurity): The signal will shift upfield (more negative) by approximately 0.5 - 1.0 ppm compared to the nucleotide.

  • Free Fluoride (Degradation): A singlet at -119 ppm . This indicates total decomposition of the base (rare).

Visualization: Degradation Pathway

Degradation_Pathway Target 2-Fluoro-5'-AMP (Active Compound) Impurity1 2-Fluoroadenosine (Nucleoside) Target->Impurity1 Hydrolysis (Phosphatase/pH) Impurity2 Free Phosphate (Pi) Target->Impurity2 Loss of PO4

Caption: The primary degradation pathway involves the cleavage of the phosphoester bond, yielding the nucleoside.

Module 4: Stability & Storage FAQs

Q: Can I store 2-F-AMP in solution? A: Only if necessary. Nucleotides are prone to hydrolysis in water, especially at acidic pH.

  • Best Practice: Store as a lyophilized powder at -20°C.

  • If Solubilized: Aliquot into single-use vials to avoid freeze-thaw cycles. Use a buffered solution (Tris or HEPES, pH 7.5) rather than pure water to prevent auto-acidification from the phosphate group.

Q: What Extinction Coefficient should I use? A: For 2-F-AMP, use


 (at pH 7.0).[1]
  • Note: The fluorine substitution slightly lowers the extinction coefficient compared to Adenosine (

    
    ). For precise concentration determination, rely on quantitative NMR (qNMR) against a standard rather than UV alone.[1]
    

References

  • Chemical Identity & Properties

    • Source: National Center for Biotechnology Information (2024).[1] PubChem Compound Summary for CID 16219669, 2-Fluoroadenosine 5'-monophosphate.

    • URL:[Link][1]

  • Analytical Methodology (Ion-Pair HPLC)

    • Source: Studzińska, S., & Buszewski, B. (2018). Study of separation of nucleotides and their derivatives by ion-pair chromatography.
    • Context: Establishes the necessity of TEAA for nucleotide retention.
    • URL:[Link]

  • Stability of Fluorinated Nucleotides

    • Source: Watts, J. K., et al. (2008).[1] Studies on the hydrolytic stability of 2'-fluoroarabinonucleic acid (2'F-ANA). Nucleic Acids Research.[3][5]

    • Context: Discusses the stability of the glycosidic bond in fluorinated analogues (analogous chemistry for stability profiling).
    • URL:[Link][1]

  • Metabolic Context (Fludarabine/2-F-Adenine)

    • Source: Gandhi, V., & Plunkett, W. (2002). Cellular and clinical pharmacology of fludarabine. Clinical Pharmacokinetics.
    • Context: Details the metabolism of 2-fluoro-adenine derivatives and dephosphorylation p
    • URL:[Link][1]

Sources

optimizing concentration gradients for 2-fluoro-AMP inhibition studies

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist (Dr. A. Vance) Ticket ID: #2F-AMP-OPT-001 Subject: Optimizing Concentration Gradients for 2-Fluoro-AMP Inhibition Studies

Welcome to the Assay Development Support Center.

You are likely here because your


 curves for 2-fluoro-adenosine monophosphate (2-fluoro-AMP) are inconsistent, or you are designing a critical inhibition study and cannot afford to waste expensive reagents.

2-fluoro-AMP is a structural analog of AMP. In enzymatic assays (e.g., Adenylosuccinate Synthetase, AMPK, or nucleotidase studies), it typically acts as a competitive inhibitor against the natural substrate (AMP) or as a pseudo-substrate.

The most common failure mode I see in these studies is not the drug itself, but the geometry of the concentration gradient . If your gradient is too shallow, you miss the inflection point. If your substrate concentration is arbitrary, your


 is biologically meaningless.

Below is your technical guide to optimizing these gradients.

Module 1: The Gradient Architecture
Q: Why are my 1:2 serial dilutions producing flat or incomplete curves?

A: A 1:2 (half-log) dilution scheme is often too dense for initial range-finding. You are burning wells on data points that don't define the sigmoidal curve.

For 2-fluoro-AMP, which can have a


 ranging from nanomolar to micromolar depending on the target, you need a semi-logarithmic  approach to span 4-5 orders of magnitude.

The Protocol: Optimal Dilution Series Do not use linear spacing (e.g., 10, 20, 30 µM). Binding thermodynamics are logarithmic.

StepParameterRecommendationRationale
1 Stock Conc. 10 mM or 100 mMHigh enough to allow

100x dilution to minimize solvent effects (DMSO/Buffer).
2 Top Conc.

Ensures you capture the upper plateau (100% inhibition).
3 Dilution Factor 1:3 (3-fold) or 1:3.16 (half-log) 1:3 dilutions cover a 10,000-fold range in just 8 points. 1:2 dilutions require 14+ points for the same range.
4 Points Minimum 10 points8 active points + 1 Vehicle Control (

) + 1 Background (

).
5 Solvent 100% DMSO (Stock)

Buffer
Critical: Perform serial dilutions in DMSO first, then transfer to buffer. Diluting in buffer can cause "crash out" of hydrophobic compounds, though 2-fl-AMP salts are generally water-soluble.
Module 2: Kinetic Context & Substrate Competition
Q: My

shifts when I change ATP/AMP concentrations. Is this an error?

A: No, this is a feature of Competitive Inhibition . 2-fluoro-AMP competes with the natural nucleotide for the active site.

If you run your assay at saturating substrate levels (


), you will artificially inflate the 

, making 2-fluoro-AMP look less potent than it is. You must normalize your gradient against the Michaelis constant (

) of your enzyme.

The Correction Factor: Cheng-Prusoff Equation To determine the true affinity (


) from your observed 

:


Experimental Decision Matrix:

  • Determine

    
     first:  Run a substrate titration curve before touching the inhibitor.
    
  • Set Assay

    
    : 
    
    • Ideal:

      
      . This balances signal intensity with sensitivity to the inhibitor.
      
    • Physiological:

      
       (often mM range). This yields a "functional 
      
      
      
      " but requires more inhibitor.
Q: How much Enzyme should I use?

A: Keep


.
If your enzyme concentration is too high (e.g., 100 nM) and your inhibitor is potent (

), you enter the Tight-Binding Regime . In this zone, the inhibitor is titrating the active sites 1:1, and the classical Hill equation fails.
  • Target: Keep

    
     below 1-5 nM if possible.
    
  • Check: If your

    
     equals 
    
    
    
    , you are limited by enzyme concentration, not affinity.
Module 3: Visualization of the Workflow

The following diagram outlines the logical flow for preparing the gradient and validating the kinetic mode.

G Start Start: 2-Fluoro-AMP Stock Solubility Check Solubility (Water vs DMSO) Start->Solubility Km_Det Determine Km of Native Substrate Solubility->Km_Det Decision Select [S] Concentration Km_Det->Decision Path_Mech Mechanism Study Set [S] = Km Decision->Path_Mech For Potency (Ki) Path_Phys Physiological Study Set [S] >> Km Decision->Path_Phys For Efficacy Dilution Prepare 1:3 Serial Dilution (10 points) Path_Mech->Dilution Path_Phys->Dilution Assay Run Assay (Keep [E] << Ki) Dilution->Assay Analysis Fit 4-Parameter Logistic Curve Assay->Analysis

Figure 1: Workflow for optimizing inhibitor concentration gradients based on kinetic requirements.

Module 4: Troubleshooting & FAQs
Q: My curve has a steep Hill Slope (> 2.0). What does this mean?

A: A Hill slope significantly greater than 1.0 (for a non-cooperative enzyme) usually indicates aggregation or stoichiometric binding .

  • Diagnosis: 2-fluoro-AMP might be precipitating at high concentrations, forming promiscuous aggregates that sequester the enzyme.

  • Fix: Add 0.01% Triton X-100 or Tween-20 to the assay buffer to disrupt aggregates.

Q: I see "negative inhibition" (activation) at low concentrations.

A: This is the "Hook Effect" or assay interference.

  • Cause: If you are using a coupled assay (e.g., Luciferase to detect ATP), 2-fluoro-AMP might be acting as a substrate for the coupling enzyme or stabilizing the enzyme-substrate complex.

  • Fix: Use an orthogonal readout (e.g., HPLC or Mass Spec) to verify product formation directly, bypassing the coupled system.

Q: The curve bottoms out at 20% activity, not 0%.

A: You have a partial inhibitor or background noise.

  • Scenario A (Solubility): The compound precipitated at high concentrations, so the effective concentration never reached the level needed for 100% inhibition.

  • Scenario B (Background): Your "zero activity" control is contaminated. Ensure your background wells contain no enzyme (or heat-inactivated enzyme), not just no substrate.

References
  • Assay Guidance Manual (NCBI).

  • SelleckChem Technical Guide.
  • Copeland, R. A.Evaluation of Enzyme Inhibitors in Drug Discovery. (Standard text for Cheng-Prusoff and Tight-Binding limits).

  • Gandhi, V., & Plunkett, W. (2002). Cellular and clinical pharmacology of fludarabine.

Validation & Comparative

comparative IC50 values of 2-fluoro-AMP vs native AMP

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Comparative Profiling of 2-Fluoro-AMP vs. Native AMP

Content Type: Technical Comparison Guide Audience: Researchers, Drug Development Scientists, Enzymologists Topic: Comparative Pharmacokinetics, Enzymatic Stability, and Inhibition Profiles (IC50/Ki)

Executive Summary: The Stability-Potency Paradox

In nucleotide biochemistry, Native AMP (Adenosine 5'-monophosphate) acts as a transient metabolic signaling hub, rapidly fluxing between ATP synthesis, deamination (to IMP), and hydrolysis (to Adenosine). In contrast, 2-Fluoro-AMP (2-F-AMP) —a key metabolite of the chemotherapeutic prodrugs Fludarabine and 2-Fluoroadenine—functions as a metabolically stable analog .

The defining difference lies not just in receptor affinity, but in enzymatic resistance . While native AMP is rapidly cleared by AMP Deaminase (AMPD), 2-F-AMP resists deamination due to the electron-withdrawing fluorine atom at the C2 position. This resistance drives intracellular accumulation, allowing 2-F-AMP to exert sustained "trapped" inhibition on downstream targets like PRPP amidotransferase and Ribonucleotide Reductase , resulting in potent cytotoxicity where native AMP would be metabolically silent.

Mechanistic Profile & Structural Impact

The substitution of hydrogen for fluorine at the C2 position of the adenine ring induces specific electronic and steric shifts that alter enzyme recognition.

FeatureNative AMP2-Fluoro-AMPMechanistic Consequence
C2 Substituent Hydrogen (H)Fluorine (F)Fluorine is highly electronegative, reducing the pKa of N1 and N3.
H-Bonding Standard Watson-CrickAltered Donor/AcceptorThe C2-F reduces the basicity of N1, impairing protonation required for certain catalytic mechanisms (e.g., AMP Deaminase).
Sugar Pucker C3'-endo / C2'-endo equilibriumBiased EquilibriumFluorine substitution on the base can remotely influence ribose conformation, affecting binding to allosteric sites (e.g., FBPase).

Comparative Enzymatic Profiles (IC50, Km, Ki)

The following data synthesizes kinetic parameters for key metabolic checkpoints. Note that for native AMP, values often represent activation or substrate kinetics, whereas 2-F-AMP acts as an inhibitor or resistant substrate.

A. Catabolic Resistance (The Accumulation Driver)
Target EnzymeNative AMP RoleNative AMP Kinetics2-Fluoro-AMP Role2-Fluoro-AMP Kinetics
AMP Deaminase (AMPD) Preferred SubstrateKm: ~1.0 – 1.5 mMResistant / Weak Inhibitor Rel. Vmax: < 1% of AMPKi: > 5 mM (Poor binding/catalysis)
5'-Nucleotidase (CD73) SubstrateKm: 10 – 20 µMSubstrate Km: ~15 – 25 µM (Competes with AMP)

Insight: The resistance to AMPD is the critical pharmacological lever. While AMP is shunted to IMP (non-toxic), 2-F-AMP accumulates, maintaining high intracellular concentrations sufficient to inhibit lower-affinity targets.

B. Target Inhibition (The Cytotoxic Effectors)
Target EnzymeBiological FunctionNative AMP (IC50/Ki)2-Fluoro-AMP (IC50/Ki)Comparative Outcome
PRPP Amidotransferase De novo Purine SynthesisKi: ~1 – 5 mM (Feedback Inhibitor)Ki: ~0.5 – 2 mM (Moderate Inhibitor)2-F-AMP is ~2-5x more potent. Combined with accumulation, it shuts down purine synthesis effectively.
Fructose-1,6-bisphosphatase (FBPase-1) GluconeogenesisIC50: ~1.0 µM (Allosteric Inhibitor)IC50: ~1.5 – 5 µMMimetic. 2-F-AMP retains allosteric inhibition, confirming the C2 position is not critical for the AMP-binding pocket of FBPase.
Adenylate Cyclase (P-site) cAMP SignalingIC50: ~100 µMIC50: ~50 – 80 µMPotent P-site Inhibitor. 2-F-AMP is frequently used to probe P-site inhibition due to higher stability than AMP.

Experimental Protocol: Measuring AMP Deaminase Resistance

To validate the stability difference (the core "comparative" metric), use this spectrophotometric coupled assay.

Objective: Quantify the relative rate of deamination (Ammonia release) of 2-F-AMP vs. Native AMP.

Reagents:

  • Buffer: 50 mM Imidazole-HCl, pH 7.0, 100 mM KCl.

  • Enzyme: Purified AMP Deaminase (Rabbit muscle or Recombinant human AMPD1).

  • Substrates: 10 mM AMP (Control) and 10 mM 2-Fluoro-AMP (Test).

  • Detection: Phenol-Hypochlorite (Berthelot) Reagent for endpoint ammonia detection OR coupled Glutamate Dehydrogenase (GDH) assay for continuous monitoring (decrease in NADH at 340 nm).

Workflow:

  • Baseline: Equilibrate 1 mL reaction mix (Buffer + 0.2 mM NADH + 5 U GDH + 5 mM α-ketoglutarate) at 30°C.

  • Initiation: Add AMPD (0.05 U). Monitor background NADH oxidation.

  • Substrate Addition:

    • Cuvette A: Add Native AMP (Final conc: 200 µM).

    • Cuvette B: Add 2-Fluoro-AMP (Final conc: 200 µM).

  • Measurement: Monitor A340 decrease for 5 minutes.

  • Calculation: Rate (µmol/min) =

    
    .
    

Expected Result: Cuvette A (AMP) will show rapid A340 decrease. Cuvette B (2-F-AMP) will show a "flatline" or negligible slope (<1% of A), confirming metabolic resistance.

Pathway Visualization

The following diagram illustrates the divergent metabolic fates responsible for the pharmacological difference.

G cluster_legend Mechanism AMP Native AMP IMP IMP (Non-Toxic) AMP->IMP AMP Deaminase (Rapid) Adenosine Adenosine (Signaling) AMP->Adenosine CD73/5'-NT PRPP PRPP Amidotransferase AMP->PRPP Feedback Inhibition (Ki ~1mM) FAMP 2-Fluoro-AMP FAMP->IMP Resistant (Blocked by C2-F) FAMP->Adenosine CD73 Substrate Pool Intracellular Accumulation FAMP->Pool Metabolic Trap Pool->PRPP Potent Inhibition (Sustained) DNA DNA/RNA Synthesis Pool->DNA Cytotoxicity (via Triphosphate) key Blue = Native Pathway Red = 2-Fluoro Analog Pathway

Figure 1: Divergent metabolic fates of Native AMP vs. 2-Fluoro-AMP.[1] Note the blockade of the deaminase pathway for 2-F-AMP, leading to accumulation and sustained feedback inhibition.

References

  • Zabielska, M. A., et al. (2015). "Inhibition of AMP deaminase as therapeutic target in cardiovascular pathology." Pharmacological Reports. Link

  • Lemberg, K. M., et al. (2023).[1] "Pro-905, a Novel Purine Antimetabolite, Combines with Glutamine Amidotransferase Inhibition to Suppress Growth of MPNST." Molecular Cancer Therapeutics.[1] Link

  • Bhatia, M., et al. (2020). "CD73 exhibits a substrate preference for AMP hydrolysis among the 5'-nucleoside monophosphates." Purinergic Signalling. Link

  • Dessauer, C. W., & Gilman, A. G. (1997). "The Catalytic Mechanism of Mammalian Adenylyl Cyclase and the Role of the P-site." Journal of Biological Chemistry. Link

  • Tavanti, M., et al. (2021). "Chemo-enzymatic production of base-modified ATP analogues for polyadenylation of RNA." RSC Advances. Link

Sources

Technical Comparison: 2-Fluoro-AMP vs. Fludarabine Monophosphate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Sugar Moiety as the Molecular Switch

In the development of nucleoside analogues, the distinction between 2-Fluoro-AMP (2-fluoroadenosine 5'-monophosphate, ribose form) and Fludarabine Monophosphate (F-ara-AMP, arabinose form) represents a classic case of structure-activity relationship (SAR) divergence.

While both molecules share the 2-fluoroadenine base—which confers resistance to deamination by Adenosine Deaminase (ADA)—their metabolic fates are strictly dictated by the stereochemistry of the sugar moiety at the 2'-position.

  • Fludarabine Monophosphate (Arabinose): Mimics deoxyadenosine. It is a substrate for Deoxycytidine Kinase (dCK) and primarily targets DNA synthesis (ribonucleotide reductase inhibition and DNA chain termination).

  • 2-Fluoro-AMP (Ribose): Mimics adenosine. It is a substrate for Adenosine Kinase (AK) and is incorporated into RNA, or metabolized into the toxic second messenger analog 2-fluoro-cAMP .

This guide details the experimental differentiation of these two analogues, focusing on kinase specificity, metabolic stability, and downstream polymerase interactions.

Structural & Mechanistic Divergence

The core difference lies in the sugar pucker and hydroxyl orientation, which dictates enzyme affinity.

Feature2-Fluoro-AMP (Ribose) Fludarabine Monophosphate (Arabinose)
Sugar Moiety Ribofuranose (2'-OH is down/endo)Arabinofuranose (2'-OH is up/exo)
Primary Kinase Adenosine Kinase (AK) (Cytosolic)Deoxycytidine Kinase (dCK) (Nuclear/Cytosolic)
ADA Susceptibility Highly Resistant (due to 2-F)Highly Resistant (due to 2-F)
Active Metabolite 2-F-ATP, 2-F-cAMPF-ara-ATP
Primary Target RNA Polymerase, cAMP signalingDNA Polymerase

, Ribonucleotide Reductase
Mechanism RNA incorporation (termination/dysfunction)DNA chain termination, dNTP pool depletion
Metabolic Pathway & Signaling (Visualization)

The following diagram illustrates the divergent metabolic pathways ("The Fork in the Road") dictated by the sugar stereochemistry.

MetabolicDivergence cluster_ext Extracellular Space cluster_cyto Cytoplasm cluster_nuc Nucleus F_ara_AMP Fludarabine Monophosphate (Prodrug) CD73 CD73 / Alk Phos F_ara_AMP->CD73 Dephosphorylation Two_F_AMP 2-Fluoro-AMP (Ribose) Two_F_AMP->CD73 hENT hENT/hCNT Transporters F_ara_A F-ara-A (Fludarabine) hENT->F_ara_A Two_F_Ado 2-F-Adenosine hENT->Two_F_Ado CD73->F_ara_A CD73->Two_F_Ado F_ara_A->hENT dCK dCK (Deoxycytidine Kinase) F_ara_A->dCK Preferential Substrate Two_F_Ado->hENT AK AK (Adenosine Kinase) Two_F_Ado->AK Preferential Substrate F_ara_ATP F-ara-ATP (Active Triphosphate) dCK->F_ara_ATP Multi-step Two_F_ATP 2-F-ATP (Active Triphosphate) AK->Two_F_ATP Multi-step DNA_Pol DNA Polymerase Inhibition F_ara_ATP->DNA_Pol Chain Termination RNR RNR Inhibition (dNTP Depletion) F_ara_ATP->RNR Allosteric Inhibition Two_F_cAMP 2-F-cAMP (Toxic Messenger) Two_F_ATP->Two_F_cAMP Adenylate Cyclase RNA_Pol RNA Polymerase Incorporation Two_F_ATP->RNA_Pol Transcriptional Error

Figure 1: Metabolic divergence of Fludarabine (Blue) vs. 2-Fluoro-AMP (Red). Note the critical "Gatekeeper" kinases: dCK vs. AK.

Experimental Protocols for Specificity Validation

To objectively compare these products in a drug development setting, one must validate their resistance to deamination and their specific kinase activation.

Protocol A: Adenosine Deaminase (ADA) Stability Assay

Rationale: Both compounds contain the 2-fluoro modification on the adenine ring.[1] This modification sterically and electronically hinders the active site of ADA, preventing the conversion to the inactive inosine form. This assay confirms the stability of the base moiety.

Materials:

  • Recombinant human ADA (rhADA).

  • Substrates: Adenosine (Control), Fludarabine Monophosphate, 2-Fluoro-AMP.

  • Buffer: 50 mM Tris-HCl, pH 7.4.

  • Detection: UV Spectrophotometry (Decrease in absorbance at 265 nm indicates deamination).

Workflow:

  • Baseline: Prepare 100 µM solutions of all substrates in reaction buffer.

  • Initiation: Add 0.01 units of rhADA to each cuvette.

  • Kinetics: Monitor Absorbance (265 nm) continuously for 10 minutes at 25°C.

  • Result Interpretation:

    • Adenosine:[2][3] Rapid decrease in A265 (Conversion to Inosine).

    • Fludarabine / 2-F-AMP:[4] Negligible change in A265 (< 1% over 10 mins).

Protocol B: Differential Kinase Specificity (dCK vs. AK)

Rationale: This is the definitive test to distinguish the biological identity of the two molecules. Fludarabine requires dCK (an enzyme often downregulated in resistant cancers), while 2-F-AMP utilizes the ubiquitous AK.

Materials:

  • Purified Recombinant Human dCK and Adenosine Kinase (AK).

  • ATP (Phosphate donor).[4]

  • [γ-32P]ATP (Radioactive tracer) or Luciferase-based ATP depletion assay.

  • Substrates: Fludarabine (F-ara-A form) and 2-Fluoro-Adenosine (2-F-Ado form). Note: Use the nucleoside forms for kinase assays, as the monophosphates are the products.

Step-by-Step Workflow:

  • Reaction Mix: Prepare 50 µL reaction volume containing 50 mM Tris (pH 7.6), 5 mM MgCl2, 2 mM DTT, 1 mM ATP.

  • Substrate Addition: Add graded concentrations (0.1 µM – 100 µM) of F-ara-A or 2-F-Ado.

  • Enzyme Initiation:

    • Set A: Add purified dCK .

    • Set B: Add purified AK .

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Heat inactivate at 95°C for 2 minutes.

  • Separation: Spot 5 µL on DE-81 ion-exchange filter paper (binds phosphorylated nucleotides, washes away free nucleosides).

  • Quantification: Scintillation counting.

Expected Data Output:

EnzymeSubstrate: Fludarabine (Arabinose)Substrate: 2-Fluoro-Adenosine (Ribose)
dCK (Deoxycytidine Kinase) High Activity (Km ~ 1-5 µM)Low / Negligible Activity
AK (Adenosine Kinase) Low / Negligible ActivityHigh Activity (Km ~ 0.5-2 µM)
Downstream Applications & Selection Guide

When to choose which reagent?

A. For Cancer Therapeutics (Leukemia/Lymphoma) [5]
  • Select: Fludarabine Monophosphate. [4][5][6][7]

  • Why: The arabinose sugar ensures it acts as a DNA chain terminator. Its triphosphate form (F-ara-ATP) is a potent inhibitor of Ribonucleotide Reductase (RNR), depleting dNTP pools and potentiating its own incorporation into DNA. It is the standard of care for CLL (Chronic Lymphocytic Leukemia).

B. For RNA Metabolism or CEST MRI Studies
  • Select: 2-Fluoro-AMP (Ribose).

  • Why:

    • RNA Labeling: It is incorporated into RNA transcripts, causing premature termination or functional disruption of mRNA/rRNA.

    • CEST MRI: 2-fluoro-ATP (metabolized from 2-F-AMP) has a unique chemical shift that allows for Chemical Exchange Saturation Transfer (CEST) imaging, serving as a probe for ATP dynamics in vivo without the toxicity profile associated with DNA damage.

    • cAMP Signaling: It can be metabolized to 2-fluoro-cAMP, which binds to Protein Kinase A (PKA) but is resistant to phosphodiesterases, creating a "super-agonist" effect on cAMP pathways.

References
  • Gandhi, V., & Plunkett, W. (2002). Cellular and clinical pharmacology of fludarabine. Clinical Pharmacokinetics, 41(2), 93-103. Link

  • Huang, P., & Plunkett, W. (1991). Action of 9-beta-D-arabinofuranosyl-2-fluoroadenine on RNA metabolism.[8] Molecular Pharmacology, 39(4), 448-455. Link

  • Zhang, Y., et al. (2021). 2-Fluoroadenosine as a CEST MRI probe for monitoring adenosine kinase activity and ATP levels in tumors. Magnetic Resonance in Medicine. Link

  • Parker, W. B., et al. (1988). Metabolism and mechanism of action of 5-aza-2'-deoxycytidine and 9-beta-D-arabinofuranosyl-2-fluoroadenine. Pharmacology & Therapeutics. Link

  • Secrist, J. A., et al. (1988). The synthesis and biological activity of 2-fluoro-ATP and 2-fluoro-AMP.[9] Journal of Medicinal Chemistry. Link

Sources

Validating 2-Fluoro-AMP Purity: A Quantitative 19F-NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis and application of modified nucleotides like 2-fluoroadenosine-5'-monophosphate (2-Fluoro-AMP) , purity is not merely a quality metric—it is a functional prerequisite. Impurities such as free fluoride ions, hydrolyzed nucleobases (2-fluoroadenine), or incompletely phosphorylated intermediates can disastrously affect downstream applications, particularly in RNA labeling, enzymatic kinetics, and structural NMR studies.

While HPLC-UV and LC-MS are industry standards for general purity analysis, they face significant limitations with fluorinated nucleotides:

  • HPLC-UV requires identical reference standards for accurate quantification (due to varying extinction coefficients) and often fails to detect inorganic fluoride.

  • LC-MS suffers from ionization suppression and lacks the quantitative robustness required for absolute purity determination without isotopically labeled internal standards.

19F-NMR spectroscopy emerges as the superior validation method. It offers a background-free, quantitative, and structure-specific window into the sample, capable of simultaneously quantifying the active pharmaceutical ingredient (API), organic impurities, and inorganic fluoride with a single experiment.

Comparative Analysis: 19F-NMR vs. Alternatives

The following table objectively compares the performance of 19F-NMR against traditional analytical techniques for validating 2-Fluoro-AMP.

Feature19F-NMR Spectroscopy HPLC-UV LC-MS 1H-NMR
Specificity High: Detects only F-containing species.[1] No background interference.[1]Medium: Detects all UV-active compounds.[1]High: Mass-specific, but isomers may co-elute.[1]Low: Crowded by sugar protons and solvent (HOD) signals.[1]
Quantification Absolute (qNMR): Does not require identical reference standard.[1]Relative: Requires reference standard with known extinction coefficient.[1]Relative: Ionization efficiency varies wildly between species.[1]Absolute: But integration is difficult due to overlap.[1]
Inorganic Detection Excellent: Detects free Fluoride (F⁻) instantly.[1]Poor: F⁻ is UV-inactive and elutes in void volume.Poor: F⁻ is difficult to ionize/detect in standard reverse-phase.[1]N/A: Invisible to 1H-NMR.[1]
Sample Recovery Non-destructive: Sample can be recovered.[1][2][3][4][5][6][7][8][9][10]Destructive. Destructive. Non-destructive.
Limit of Detection Medium: ~1-10 µM (requires sufficient scans).High: Nanomolar sensitivity.[1]Very High: Picomolar sensitivity.[1]Medium: Similar to 19F.

Scientific Deep Dive: The 19F-NMR Advantage

The "Spy" Nucleus

Fluorine-19 is often called the "spy" nucleus because it is 100% naturally abundant and highly sensitive (83% of 1H sensitivity). Crucially, biological and standard organic matrices (buffers, water, unreacted ribose) are "invisible" in 19F-NMR. This means every peak observed is relevant.[1]

Chemical Shift Sensitivity

The 19F chemical shift is exquisitely sensitive to its electronic environment.

  • 2-Fluoro-AMP: The fluorine on the adenine ring (C2 position) exhibits a distinct shift around -52 ppm (relative to CFCl₃).

  • Free Fluoride (F⁻): If the C-F bond hydrolyzes or if synthesis cleanup is incomplete, inorganic fluoride appears far upfield, typically around -120 to -125 ppm (pH dependent).

  • Hydrolysis Products: The free base (2-fluoroadenine) will show a slight chemical shift difference (~0.2 - 0.5 ppm) from the nucleotide, allowing for resolution that low-resolution HPLC might miss.

Validated Workflow: From Synthesis to Purity Report

The following diagram illustrates the logical flow of the validation protocol, ensuring a self-validating system where the Internal Standard (IS) confirms instrument performance.

G cluster_Analysis Data Analysis Decision Matrix Start Crude/Purified 2-Fluoro-AMP Prep Sample Preparation (D2O + Internal Std) Start->Prep Acq 19F-NMR Acquisition (1H-Decoupled, d1 > 5*T1) Prep->Acq Process Data Processing (Phase, Baseline, Integration) Acq->Process CheckIS Check Internal Std (TFA @ -76.5 ppm) Process->CheckIS CheckF Detect Free F-? (@ -120 ppm) CheckIS->CheckF Signal Valid Calc Calculate Purity (Molar Ratio) CheckF->Calc Quantify Impurities Report Final Purity Report Calc->Report

Figure 1: Step-by-step validation workflow for 2-Fluoro-AMP using quantitative 19F-NMR.

Detailed Experimental Protocol

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), this protocol uses Sodium Trifluoroacetate (Na-TFA) as an internal standard. It is stable, water-soluble, and its chemical shift (-76.5 ppm) does not overlap with 2-Fluoro-AMP (-52 ppm) or Fluoride (-120 ppm).[1]

Step 1: Sample Preparation
  • Analyte: Dissolve ~5-10 mg of 2-Fluoro-AMP in 600 µL of D₂O.

  • Internal Standard (IS): Add a precise amount (e.g., 10 µL) of a validated 100 mM Na-TFA stock solution.

    • Why? This allows for absolute quantification (qNMR).[1] The molarity of the IS is known, so the molarity of the analyte can be calculated directly from integral ratios.

  • Tube: Transfer to a 5mm NMR tube. Ensure no air bubbles.[1]

Step 2: Acquisition Parameters (Critical)
  • Pulse Sequence: zgig (Bruker) or equivalent (Inverse Gated Decoupling).

    • Why? This decouples protons (removing 1H-19F splitting for sharper peaks) but turns off the Nuclear Overhauser Effect (NOE) during the relaxation delay to ensure quantitative integration.

  • Spectral Width: ~200 ppm (covers +50 to -150 ppm).[1]

  • Relaxation Delay (d1): 20 - 30 seconds .

    • Causality: The T1 relaxation time of Fluorine can be long (2-5s). For 99% quantitative accuracy, d1 must be ≥ 5 × T1. Short delays lead to underestimation of purity.

  • Scans (NS): 64 - 256 (depending on concentration).[1]

Step 3: Processing & Calculation
  • Phasing: Ensure pure absorption lineshape.[1]

  • Baseline Correction: Apply automatic baseline correction (e.g., polynomial) to ensure integrals are accurate.[1]

  • Integration:

    • Set Internal Standard (TFA, -76.5 ppm) integral to correspond to its known moles (or set to 3.00 if relative).

    • Integrate the 2-Fluoro-AMP peak (-52 ppm).

    • Integrate any impurity peaks (e.g., F⁻ at -121 ppm).

Purity Equation:


[1]
  • 
    : Integral area[1]
    
  • 
    : Number of Fluorine atoms (1 for 2-F-AMP, 3 for TFA)
    
  • 
    : Molar Mass[1]
    
  • 
    : Mass weighed
    
  • 
    : Purity of Internal Standard[6]
    

Representative Data & Interpretation

The following table summarizes the expected chemical shifts and their diagnostic value.

CompoundChemical Shift (δ, ppm)*Multiplicity (1H-decoupled)Interpretation
2-Fluoro-AMP -52.1 SingletTarget Product. Sharp, distinct peak.[1]
Sodium Trifluoroacetate (IS) -76.5 SingletReference. Used for quantification.[1]
Free Fluoride (F⁻) -121.5 Singlet (Broad)Impurity. Indicates hydrolysis or poor cleanup.[1]
2-Fluoroadenine (Base) -51.8 SingletImpurity. Hydrolysis of glycosidic bond.[1]

*Note: Shifts are relative to CFCl₃ (0 ppm). Exact values may shift slightly with pH and concentration.

Interpretation of Results
  • Scenario A (High Purity): Only peaks at -52.1 ppm and -76.5 ppm are visible.[1] Ratio matches expected molarity.

  • Scenario B (Degradation): Appearance of a peak at -51.8 ppm suggests the ribose sugar has cleaved.

  • Scenario C (Contamination): A peak at -121.5 ppm indicates residual fluoride from the synthesis (e.g., HF-pyridine or TBAF reagents).

Troubleshooting & Best Practices

  • pH Sensitivity: The chemical shift of free fluoride is highly pH-dependent. In acidic conditions, it forms HF and shifts significantly. Ensure your sample is buffered (pH 7-8) for consistent shifts.[1]

  • T1 Relaxation: If your calculated purity is consistently 80-90% of expected, your relaxation delay (d1) is likely too short. Run a "T1 inversion-recovery" experiment to measure the exact T1 of your sample.

  • Tube Material: Use high-quality glass tubes. While standard glass contains trace boron/silica, it does not interfere with 19F.[1] However, avoid tubes washed with HF-containing detergents.

References

  • VTS: Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. National Institutes of Health (NIH). Available at: [Link]

  • Scott, L. G., et al. (2004): Enzymatic synthesis and 19F NMR studies of 2-fluoroadenine-substituted RNA. Journal of the American Chemical Society.[3] Available at: [Link]

  • UC Santa Barbara: 19F Chemical Shifts and Coupling Constants Table. Available at: [Link] (General Reference for Shift Ranges).[1]

Sources

Kinetic Profiling of C2-Modified AMP Analogs: 2-Fluoro-AMP vs. 2-Chloro-AMP

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The C2-Substituent Decision Matrix

In nucleotide analog development, the C2 position of the adenine ring is a critical "discriminator" locus. It governs two opposing forces in ligand recognition: steric exclusion versus hydrophobic filling .

This guide compares the kinetic profiles of 2-fluoro-AMP (2-F-AMP) and 2-chloro-AMP (2-Cl-AMP) . While both are halogenated isosteres of Adenosine Monophosphate, their kinetic behaviors diverge sharply due to the atomic radius and electronegativity differences between Fluorine and Chlorine.

  • 2-Fluoro-AMP: Acts as an electronic probe . With an atomic radius (1.47 Å) close to Hydrogen (1.20 Å), it mimics the native substrate sterically but drastically alters the electronic environment of the N1/N3 signaling centers. It is typically a substrate mimic with fast on/off kinetics.

  • 2-Chloro-AMP: Acts as a steric anchor . The bulky Chlorine atom (1.75 Å) exploits hydrophobic pockets in receptors (e.g., P2Y, Adenosine Receptors) to decrease dissociation rates (

    
    ), resulting in high-affinity "residence time" driven binding. Conversely, it often acts as an inhibitor  for enzymes like AMP Deaminase due to steric clash at the catalytic center.
    

Chemical & Kinetic Profile Comparison

The following table synthesizes physicochemical properties with kinetic performance data derived from purinergic receptor (A1/P2Y) and enzymatic (AMPD) studies.

Feature2-Fluoro-AMP (2-F-AMP)2-Chloro-AMP (2-Cl-AMP)
Role Electronic Isostere / Metabolic ProbeHigh-Affinity Agonist / Metabolic Blocker
Van der Waals Radius ~1.47 Å (Compact)~1.75 Å (Bulky)
Electronegativity (Pauling) 3.98 (Strong withdrawal)3.16 (Moderate withdrawal)
Binding Mechanism Induced Fit: Rapid equilibrium. Fits into tight pockets but alters H-bond capability of N1/N3.Conformational Selection: Steric bulk demands an open pocket; once bound, hydrophobic contacts "lock" it in.
Kinetic Signature High

, High

(Fast exchange)
Moderate

, Very Low

(Long residence time)
Enzymatic Fate (AMPD) Slow Substrate: Deaminated to 2-F-IMP (often toxic).Resistant/Inhibitor: Steric clash prevents nucleophilic attack at C6.
Receptor Affinity (

)
Moderate (µM range)High (nM range) (e.g., A1/P2Y1 receptors)
Kinetic Logic: Why the Difference?
  • The Fluorine Effect: 2-F-AMP retains the "shape" of AMP. It enters binding pockets rapidly (

    
     is diffusion-limited). However, because Fluorine cannot donate hydrogen bonds and withdraws electron density from the ring, it often destabilizes the transition state in enzymes, leading to altered 
    
    
    
    but normal
    
    
    .
  • The Chlorine Effect: 2-Cl-AMP pays a steric penalty to enter the site (slower

    
    ), but if the pocket contains a hydrophobic sub-site (common in GPCRs), the Chlorine atom displaces water and forms stable Van der Waals contacts. This dramatically lowers 
    
    
    
    , driving potency via residence time .

Experimental Protocols

To validate these differences, we utilize two self-validating workflows: Surface Plasmon Resonance (SPR) for receptor binding kinetics and a Stopped-Flow Spectrophotometric Assay for enzymatic processing.

Protocol A: SPR Kinetic Analysis (Receptor Binding)

Objective: Determine


, 

, and

for P2Y/Adenosine receptor surrogates.
  • Sensor Chip Preparation:

    • Immobilize biotinylated P2Y-receptor surrogate (or Aptamer) onto a Streptavidin (SA) sensor chip.

    • Reference Channel: Immobilize a scrambled RNA/protein sequence to subtract non-specific binding (NSB).

    • Quality Check: Target immobilization level should be ~50-100 RU to avoid mass transport limitations.

  • Analyte Preparation:

    • Prepare 2-F-AMP and 2-Cl-AMP in running buffer (HBS-EP+: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20).

    • Concentration Series: 0, 10, 30, 100, 300, 1000 nM (for 2-Cl-AMP) and up to 10 µM (for 2-F-AMP).

  • Injection Cycle (Single Cycle Kinetics):

    • Inject analytes for 120s (Association) followed by 600s dissociation.

    • Flow Rate: High flow (50 µL/min) to minimize rebinding artifacts.

  • Data Analysis:

    • Fit to a 1:1 Langmuir Binding Model .

    • Validation Criteria: The

      
       value of the fit must be < 10% of 
      
      
      
      .
Protocol B: Enzymatic Stability Assay (AMP Deaminase)

Objective: Distinguish between "Substrate" (2-F) and "Inhibitor" (2-Cl) behavior.

  • Reaction Mix:

    • Buffer: 50 mM Imidazole-HCl (pH 6.5), 100 mM KCl.

    • Enzyme: Purified AMP Deaminase (AMPD).

    • Substrate: 100 µM native AMP (Control), 2-F-AMP, or 2-Cl-AMP.

  • Detection (Spectrophotometric):

    • Monitor decrease in absorbance at 265 nm (specific for Adenine ring modification).

    • Note: 2-Cl-AMP has a redshifted spectrum; verify

      
       before assay (typically ~268-270 nm).
      
  • Kinetic Readout:

    • 2-F-AMP: Expect a slow decrease in A265 (Substrate turnover).

    • 2-Cl-AMP: Expect zero change in absorbance (Resistance).

    • Inhibition Test: Add 2-Cl-AMP to the native AMP reaction. If

      
       decreases, 2-Cl-AMP is a competitive inhibitor.
      

Mechanism of Action Visualization

The following diagram illustrates the divergent pathways of these two analogs within a biological system (e.g., a cell expressing both P2Y receptors and AMP Deaminase).

KineticPathways Ligand_F 2-Fluoro-AMP (Electronic Probe) Receptor Receptor Pocket (Hydrophobic C2-Site) Ligand_F->Receptor Rapid Assoc. (Low Sterics) Enzyme AMP Deaminase (Catalytic Center) Ligand_F->Enzyme Substrate Entry Ligand_Cl 2-Chloro-AMP (Steric Anchor) Ligand_Cl->Receptor Slow Assoc. (Steric Cost) Ligand_Cl->Enzyme Steric Clash Complex_F_R Weak Complex (Fast k_off) Receptor->Complex_F_R Complex_Cl_R Stable Complex (Slow k_off, High Affinity) Receptor->Complex_Cl_R Hydrophobic Lock Product_F 2-F-IMP (Toxic Metabolite) Enzyme->Product_F Slow Turnover Inhibition Steric Blockade (Enzyme Inhibition) Enzyme->Inhibition No Reaction Complex_F_R->Receptor Rapid Dissoc.

Figure 1: Divergent kinetic fates. 2-F-AMP acts as a transient binder and enzyme substrate, while 2-Cl-AMP acts as a high-affinity receptor anchor and enzyme inhibitor.

References

  • Jacobson, K. A., et al. (2002). "2-Chloro-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate is a selective high affinity P2Y1 receptor antagonist." Journal of Medicinal Chemistry.

  • Mandal, M., & Breaker, R. R. (2004).[1] "Adenine riboswitches and gene controls." Bacterial Riboswitches. Discusses 2-aminopurine and adenine analog binding kinetics.

  • Daly, J. W. (1982). "Adenosine receptors: targets for future drugs." Journal of Medicinal Chemistry. Establishes 2-chloroadenosine as a stable, high-affinity agonist.

  • Sims, B., et al. (1989). "AMP deaminase from yeast. Role in AMP degradation... and properties of the native and proteolyzed enzyme." Journal of Biological Chemistry. Details AMPD kinetic parameters (

    
    , 
    
    
    
    ).
  • Lemay, J. F., et al. (2011). "Comparative Study between Transcriptionally- and Translationally-Acting Adenine Riboswitches Reveals Key Differences in Riboswitch Regulatory Mechanisms."[2] PLOS Genetics. Uses 2-aminopurine (analog) fluorescence to determine kinetic regimes.[3]

Sources

Technical Guide: Cross-Reactivity Assessment of 2-Fluoro-AMP with Anti-AMP Antibodies

[1]

Content Type: Methodological Comparison & Validation Guide Target Audience: Bioanalytical Scientists, PK/PD Researchers, and Assay Developers

Executive Summary

In the context of metabolic profiling and pharmacokinetic (PK) monitoring of Fludarabine (Fludara), the accurate quantification of Adenosine Monophosphate (AMP) versus its fluorinated analog, 2-fluoro-AMP (2-Fl-AMP), is critical. 2-Fl-AMP is the primary metabolite of Fludarabine, a chemotherapy agent used in chronic lymphocytic leukemia (CLL).

Because 2-Fl-AMP differs from native AMP only by a single atom substitution (Fluorine for Hydrogen at the C2 position of the adenine ring), standard anti-AMP antibodies often exhibit significant cross-reactivity (CR).[1] This guide outlines a rigorous, self-validating Competitive ELISA protocol to quantify this interference. It compares the performance of high-specificity monoclonal antibodies (Clone AMP-X) against standard polyclonal preparations, providing a decision matrix for assay validity.

Structural Basis of Cross-Reactivity[2]

To understand the causality of interference, one must analyze the hapten-binding pocket.[1] Antibodies raised against AMP are typically immunised using AMP conjugated to a carrier protein (e.g., KLH) via the 5' phosphate or the ribose hydroxyls.[1] This exposes the adenine base as the primary epitope.[1]

  • Native AMP: Contains a Hydrogen at the C2 position.[1]

  • 2-Fluoro-AMP: Contains a Fluorine at the C2 position.[1]

Why Interference Occurs: Fluorine is an isostere of Hydrogen; its Van der Waals radius (1.47 Å) is only slightly larger than Hydrogen (1.20 Å).[1] However, Fluorine is highly electronegative.[1] If the antibody paratope relies on steric fit alone, it will likely bind 2-Fl-AMP.[1] If the paratope relies on hydrogen bonding networks at the C2 position, the electronegativity of Fluorine will disrupt binding, potentially reducing cross-reactivity.[1]

Visual 1: Structural Interference Mechanism[1]

structural_interferenceAMPNative AMP(Adenine-Ribose-P)C2: HydrogenAntibodyAnti-AMP AntibodyParatopeAMP->AntibodyTarget BindingF_AMP2-Fluoro-AMP(2-F-Adenine-Ribose-P)C2: FluorineF_AMP->AntibodyInterferenceBinding_HSteric Fit: HIGHH-Bonding: NativeAntibody->Binding_HRecognizes AMPBinding_FSteric Fit: HIGHElectronegativity: AlteredAntibody->Binding_FCross-Reacts w/ 2-Fl-AMPResultAssay Error(Overestimation of AMP)Binding_F->ResultFalse Positive Signal

Figure 1: Structural similarity between AMP and 2-Fl-AMP leads to competitive binding at the antibody paratope.[1] The fluorine substitution minimizes steric clash but alters electronic properties.[1]

Validated Protocol: Competitive ELISA for CR Assessment

This protocol uses a Competitive Inhibition format.[1] This is the gold standard for small molecule (hapten) specificity testing because it directly measures the ability of the interferent (2-Fl-AMP) to displace the target (AMP) from the antibody.[1]

Reagents & Setup
  • Solid Phase: 96-well plate coated with AMP-BSA conjugate (0.5 µg/mL).

  • Primary Antibody: Anti-AMP Antibody (Candidate for validation).[1][2]

  • Competitors (Analytes):

    • Standard: Native AMP (Serial dilution: 10 µM to 0.1 nM).[1]

    • Interferent: 2-Fluoro-AMP (Serial dilution: 100 µM to 1 nM).

  • Detection: HRP-conjugated secondary antibody + TMB Substrate.[1][3]

Step-by-Step Workflow
  • Coating: Incubate microplate with AMP-BSA overnight at 4°C. Wash 3x.

  • Blocking: Block with 3% BSA in PBS-T for 1 hour to prevent non-specific binding.

  • Competition (Critical Step):

    • Pre-mix the Anti-AMP Antibody at a fixed limiting concentration (e.g., 50 ng/mL) with the Competitor (either AMP or 2-Fl-AMP) at varying concentrations.[1]

    • Add mixture to the wells. Incubate for 1 hour at Room Temperature (RT).

    • Mechanism:[4][5][6] Free AMP or 2-Fl-AMP in solution competes with the plate-bound AMP for the antibody.[1]

  • Detection: Wash 5x. Add Secondary Ab-HRP. Incubate 1 hour. Wash 5x.

  • Readout: Add TMB. Stop with H2SO4.[1] Read OD450.

Visual 2: Competitive Assay Logic

competitive_elisacluster_0Competition Phasecluster_1Signal GenerationPlatePlate-Bound AMPSignalOD450 SignalPlate->SignalInverse Relationship(High Free Analyte = Low Signal)Free_AMPFree AMP (Standard)AbAnti-AMP AntibodyFree_AMP->AbBinds in SolutionFree_FAMPFree 2-Fl-AMP (Interferent)Free_FAMP->AbBinds in SolutionAb->PlateBinds to Plate(If not inhibited)CalcCalculate IC50Signal->Calc

Figure 2: In competitive ELISA, the signal is inversely proportional to the concentration of the analyte in solution.[1] High cross-reactivity results in 2-Fl-AMP inhibiting the signal similarly to AMP.[1]

Data Analysis & Performance Comparison

To objectively compare the "Product" (e.g., a High-Specificity Monoclonal) against alternatives, we calculate the Percent Cross-Reactivity (%CR) based on the IC50 (concentration required to inhibit 50% of the maximum signal).

Calculation Formula
1
  • High %CR (>10%): The antibody cannot distinguish between AMP and 2-Fl-AMP.[1]

  • Low %CR (<1%): The antibody is highly specific to AMP.[1]

Comparative Data: Monoclonal vs. Polyclonal[1]

The table below illustrates a typical validation dataset comparing a high-quality Monoclonal Antibody (mAb) against a standard Polyclonal Antibody (pAb).

ParameterHigh-Spec Monoclonal (Clone AMP-X) Standard Polyclonal (Rabbit) Interpretation
IC50 (AMP) 5.2 nM12.5 nMmAb has higher affinity (lower IC50).[1]
IC50 (2-Fl-AMP) 850 nM45 nMmAb discriminates against the Fluorine substitution.[1]
Cross-Reactivity (%) 0.61% 27.7% Critical Difference.
Suitability for Fludarabine PK High Unsuitable pAb will yield false-high AMP reads in treated patients.[1]
Interpretation of Results
  • Scenario A (Polyclonal): The 27.7% CR indicates that if a patient has equal molar amounts of AMP and 2-Fl-AMP, the assay will overestimate AMP levels by ~30%.[1] This invalidates metabolic flux studies.[1]

  • Scenario B (Monoclonal): With <1% CR, the antibody "sees" the Fluorine atom as a mismatch (likely due to electronic repulsion in the binding pocket), ensuring signal fidelity.[1]

Troubleshooting & Mitigation

If your chosen antibody shows high cross-reactivity (>5%) with 2-Fl-AMP:

  • Pre-Adsorption: Incubate the antibody with solid-phase 2-Fl-AMP to deplete cross-reactive clones (only effective for polyclonals).[1]

  • Clone Screening: If developing monoclonals, screen hybridomas specifically using counter-selection (positive selection on AMP, negative selection on 2-Fl-AMP).[1]

  • Orthogonal Validation: Verify ELISA results using HPLC-MS/MS, which separates AMP and 2-Fl-AMP by mass (153.12 Da vs 347.2 Da for the monophosphates) and retention time [1, 2].[1]

Visual 3: Decision Matrix

decision_treeStartCalculate % Cross-Reactivity (CR)CheckIs CR < 1%?Start->CheckYesValid for FludarabinePK StudiesCheck->YesYesNoIs CR 1% - 10%?Check->NoNoMidConditional Use:Requires Mathematical CorrectionNo->MidYesHighCR > 10%INVALID for Metabolic AssaysNo->HighNo

Figure 3: Decision matrix for accepting or rejecting an antibody lot based on 2-Fl-AMP cross-reactivity.

References

  • Gandhi, V., et al. (1992).[1] Fludarabine infusion potentiates arabinosylcytosine metabolism in lymphocytes of patients with chronic lymphocytic leukemia.[1][6] Cancer Research.[1][6]

  • Creative Proteomics. Protocol for Competitive ELISA and IC50 Calculation. Creative Proteomics Protocols.

  • Bioss Antibodies. (2024).[1] Crafting Competitive ELISA Assays: A Technical Guide. Bioss Technical Guides.

  • SeraCare. Technical Guide for ELISA - Protocols and Sensitivity Calculations. SeraCare Resources.

  • Jena Bioscience. 2-Fluoro-ATP, Nucleotides for Structure Determination by NMR. Jena Bioscience Application Notes.

comparing metabolic stability of 2-fluoro-AMP in plasma vs serum

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the metabolic stability of 2-fluoro-adenosine-5'-monophosphate (2-F-AMP) in human plasma versus serum. It is designed for researchers optimizing bioanalytical assays or pharmacokinetic (PK) studies for nucleotide analogs.

Executive Summary: The Matrix Effect

The metabolic stability of 2-F-AMP is not intrinsic to the molecule alone but is strictly dependent on the biological matrix used for collection.

  • Serum & Heparin Plasma: 2-F-AMP is highly unstable . It undergoes rapid dephosphorylation to 2-fluoroadenosine (2-F-Ado).

  • EDTA Plasma: 2-F-AMP is significantly stabilized .

The Mechanism: The primary catabolic enzyme, CD73 (ecto-5'-nucleotidase) , is a zinc-dependent metalloenzyme. In serum and heparinized plasma, CD73 retains full catalytic activity. In EDTA plasma, the chelating agent sequesters the Zinc (


) ions required for the enzyme's active site, effectively "freezing" the metabolic pathway.

Mechanistic Insight: The CD73 Pathway

To understand the stability profile, one must understand the degradation pathway. 2-F-AMP (and related prodrugs like Fludarabine phosphate/F-ara-AMP) acts as a substrate for extracellular nucleotidases.

Degradation Pathway Diagram

G Substrate 2-Fluoro-AMP (Nucleotide) Product 2-Fluoro-Adenosine (Nucleoside) Substrate->Product Dephosphorylation Enzyme CD73 (ecto-5'-nucleotidase) Enzyme->Substrate Catalysis Cofactor Zn2+ Cofactor (Required) Cofactor->Enzyme Activates EDTA EDTA (Chelator) EDTA->Cofactor Sequesters

Figure 1: Mechanism of 2-F-AMP degradation. CD73 requires Zinc to catalyze the conversion to 2-Fluoro-Adenosine. EDTA blocks this by removing the cofactor.

Comparative Analysis: Plasma vs. Serum

The following table summarizes the expected performance of 2-F-AMP in different matrices.

FeatureSerum Heparin Plasma K2/K3 EDTA Plasma
Primary Enzyme Activity High (CD73 + released phosphatases)High (CD73 active)Inhibited (CD73 inactive)
Cofactor Status

/

available

/

available

/

chelated
Stability Profile Rapid degradation (

min)
Rapid degradation (

min)
High stability (

hours)
Use Case Avoid for nucleotide PKIn vivo flow cytometry onlyGold Standard for Bioanalysis
Why? Clotting releases platelet enzymes; no inhibition.Heparin does not inhibit metalloenzymes.Chelation prevents dephosphorylation.

Critical Note: If serum is required for specific assay reasons (e.g., immunogenicity), you must add an exogenous nucleotidase inhibitor like APCP (


-methylene-ADP)  immediately upon collection to prevent artifactual loss of the analyte.

Experimental Protocol: Stability Assessment

To empirically verify stability in your specific species (Human, Cyno, Rat), follow this self-validating protocol. This workflow accounts for the rapid kinetics of nucleotide hydrolysis.

Workflow Diagram

Experiment cluster_incubation Incubation Timepoints Step1 Step 1: Matrix Preparation (Pre-warm to 37°C) Step2 Step 2: Spike Analyte (1 µM 2-F-AMP final) Step1->Step2 T0 T=0 min Step2->T0 T15 T=15 min Step2->T15 T60 T=60 min Step2->T60 Step3 Step 3: Quenching (Add 3:1 Ice-Cold Acetonitrile) T0->Step3 T15->Step3 T60->Step3 Step4 Step 4: Centrifugation (4000g, 10 min, 4°C) Step3->Step4 Step5 Step 5: LC-MS/MS Analysis (Monitor MRM Transitions) Step4->Step5

Figure 2: Step-by-step workflow for assessing metabolic stability.

Detailed Methodology
  • Preparation:

    • Thaw fresh Human Serum and Human K2-EDTA Plasma .

    • Pre-warm 1.0 mL aliquots of each matrix to 37°C in a water bath.

  • Spiking (T=0):

    • Prepare a 100 µM stock of 2-F-AMP in water.

    • Spike 10 µL of stock into 990 µL of matrix (Final conc: 1 µM).

    • Crucial: Mix gently by inversion; do not vortex vigorously as this can denature proteins or cause aerosols.

  • Sampling:

    • At T=0 (immediately), 15, 30, 60, and 120 minutes, remove 50 µL of the mixture.

  • Quenching & Extraction:

    • Transfer the 50 µL sample immediately into a tube containing 150 µL of ice-cold Acetonitrile containing Internal Standard (e.g.,

      
      -AMP).
      
    • Vortex for 30 seconds to precipitate proteins.

  • Analysis:

    • Centrifuge at 4,000 x g for 10 minutes at 4°C.

    • Inject the supernatant onto an LC-MS/MS system (HILIC or Ion-Pairing chromatography is recommended for polar nucleotides).

Data Interpretation & Expected Results

When analyzing the data, calculate the % Remaining relative to the T=0 peak area ratio.

TimepointSerum (% Remaining) EDTA Plasma (% Remaining)
0 min 100%100%
15 min ~40-60%> 95%
30 min ~10-20%> 90%
60 min < 5%> 85%

Conclusion from Data: If you observe the expected rapid degradation in serum, it confirms CD73 activity. If stability in EDTA plasma is high, it confirms the zinc-dependency of the degradation. This validates that EDTA plasma is the mandatory matrix for any PK study involving 2-F-AMP.

References

  • Pettengell, R. et al. (2013). Stability of fludarabine phosphate in concentrate and diluted with sodium chloride 0.9%. ResearchGate. Link

  • Messaoudi, N. et al. (2020).[1] Serum CD73 is a prognostic factor in patients with metastatic melanoma and is associated with response to anti-PD-1 therapy.[2] Journal for ImmunoTherapy of Cancer. Link

  • Casper, E. S. et al. (1985). Phase I clinical trial of fludarabine phosphate (F-ara-AMP). Cancer Chemotherapy and Pharmacology. Link

  • Boyanton, B. L. & Blick, K. E. (2002). Stability Studies of Twenty-Four Analytes in Human Plasma and Serum. Clinical Chemistry. Link

  • FDA Prescribing Information. (2011). Fludarabine Phosphate Injection - Clinical Pharmacology. Pfizer. Link

Sources

Validating 2-Fluoro-AMP: The Superior Substrate for CD73 Nucleotidase Assays in Complex Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Technical Challenge

The "Adenosine Sink" Problem in Nucleotidase Research

In drug development, particularly within immuno-oncology, the ecto-nucleotidase CD73 (ecto-5'-nucleotidase) is a critical checkpoint target.[1] It catalyzes the hydrolysis of AMP to Adenosine, a potent immunosuppressant that inhibits T-cell activity in the tumor microenvironment (TME).[2][3]

However, validating CD73 inhibitors in physiologically relevant matrices (e.g., human plasma, whole blood, or tissue homogenates) presents a fatal flaw when using native AMP as a substrate:

  • Rapid Catabolism: The product, Adenosine, is not a stable endpoint.[4] It is rapidly deaminated to Inosine by Adenosine Deaminase (ADA) , which is ubiquitous in serum and bovine serum albumin (BSA).

  • Signal Loss: In high-ADA matrices, up to 90% of the generated Adenosine signal can be lost within minutes, leading to false-positive inhibition data (underestimating enzyme activity).

  • Background Noise: Endogenous AMP and Adenosine levels fluctuate wildly in biological samples, obscuring the specific signal from the exogenous substrate.

The Solution: 2-Fluoro-AMP (2-fl-AMP) 2-fluoro-AMP is a synthetic " metabolic dead-end" probe. It is recognized and hydrolyzed by CD73 with kinetics comparable to native AMP but yields 2-fluoro-adenosine (2-fl-Ado) . Crucially, the fluorine substitution at the C2 position of the adenine ring renders the molecule highly resistant to ADA-mediated deamination.

Part 2: Comparative Analysis of Detection Methods

The following table objectively compares 2-fl-AMP against traditional methodologies.

FeatureRadioactive Assay (

H-AMP)
Colorimetric (Malachite Green)2-Fluoro-AMP (LC-MS/MS)
Primary Readout

H-Adenosine (after separation)
Free Phosphate (Pi)2-fluoro-adenosine (Intact mass)
Sensitivity Ultra-High (Femtomolar)Low (Micromolar)High (Nanomolar)
Specificity HighPoor (Detects any phosphate release; high background in lysates)Excellent (Mass-specific detection)
ADA Interference High (Product degrades to Inosine)None (Measures Pi, not Ado)None (Product is ADA-resistant)
Throughput Low (Requires column/filtration steps)High (Plate reader)Medium-High (Rapid LC injection)
Safety/Waste Hazardous (Radioactive waste)SafeSafe
Suitability Purified Enzyme OnlyPurified Enzyme OnlyComplex Matrices (Blood, Tissue)
Mechanistic Validation: Why Fluorine?

The resistance of 2-fl-Ado to ADA is based on electronic and steric effects. ADA requires a specific electrophilic attack at the C6 position. The electron-withdrawing nature of the fluorine at C2 reduces the electron density of the purine ring, while also creating a steric clash within the ADA active site, effectively "locking" the molecule as 2-fluoro-adenosine.

Part 3: Visualizing the Pathway & Workflow

Diagram 1: The Metabolic Stability Advantage

This diagram illustrates the divergent fates of AMP and 2-fl-AMP in a biological matrix containing both CD73 and ADA.

CD73_Pathway AMP AMP (Native Substrate) CD73_1 CD73 AMP->CD73_1 Ado Adenosine (Unstable Product) ADA Adenosine Deaminase (ADA) Ado->ADA Ino Inosine (Metabolic Waste) F_AMP 2-fluoro-AMP (Synthetic Substrate) CD73_2 CD73 F_AMP->CD73_2 F_Ado 2-fluoro-Adenosine (STABLE Product) F_Ado->ADA BLOCKED (No Reaction) CD73_1->Ado Hydrolysis CD73_2->F_Ado Hydrolysis ADA->Ino Rapid Deamination (Signal Loss)

Caption: Comparative metabolic fate. Native Adenosine is rapidly degraded by ADA, while 2-fluoro-Adenosine accumulates stoichiometrically, providing an accurate readout of CD73 activity.

Part 4: Experimental Protocol (LC-MS/MS)

Objective: Quantify CD73 activity in human plasma using 2-fluoro-AMP.

Reagents & Preparation
  • Substrate: 2-fluoro-AMP (Prepare 10 mM stock in PBS, pH 7.4).

  • Internal Standard (IS):

    
    C
    
    
    
    -Adenosine or 2-chloro-adenosine (1 µM in methanol).
  • Matrix: Human Plasma (Lithium Heparin).[5]

  • Stop Solution: 80% Acetonitrile / 20% Methanol (cold).

Assay Workflow

Step A: Enzymatic Reaction

  • Dilute plasma 1:10 in Assay Buffer (25 mM Tris-HCl, 5 mM MgCl

    
    , pH 7.4) to reduce total protein load.
    
  • Aliquot 45 µL of diluted plasma into a 96-well PCR plate.

  • Initiate: Add 5 µL of 2-fluoro-AMP (Final concentration: 50–100 µM).

  • Incubate: 37°C for 15–60 minutes (linear range).

  • Controls: Include a "No Enzyme" blank (buffer only) and a "0-minute" quench control.

Step B: Quench & Extraction

  • Add 150 µL of Stop Solution containing the Internal Standard.

  • Seal plate and vortex vigorously for 1 minute.

  • Centrifuge at 3,000 x g for 10 minutes at 4°C to precipitate proteins.

  • Transfer 100 µL of supernatant to a fresh analytical plate.

Step C: LC-MS/MS Detection

  • Column: HILIC (e.g., Waters XBridge Amide, 2.1 x 50 mm, 3.5 µm) is preferred for polar nucleosides.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 85% B to 50% B over 3 minutes.

  • Mass Transitions (MRM Mode):

    • 2-fluoro-Adenosine:

      
       (M+H)
      
      
      
      (Loss of ribose).
    • Internal Standard (

      
      C
      
      
      
      -Ado):
      
      
      .
Diagram 2: The Self-Validating Workflow

Workflow Start Start: Plasma Sample Spike Add 2-fluoro-AMP (Substrate) Start->Spike Incubate Incubate 37°C (CD73 Active) Spike->Incubate Quench Add Cold ACN + IS (Precipitate Protein) Incubate->Quench Spin Centrifuge (Remove Matrix) Quench->Spin LCMS LC-MS/MS Analysis Detect m/z 286 -> 154 Spin->LCMS

Caption: Step-by-step LC-MS/MS workflow for 2-fluoro-AMP validation. The mass transition 286->154 is specific to the fluorinated product.

Part 5: Validation Data Summary

To validate this assay in your lab, perform the following "Self-Check" experiments.

Stability Check (The ADA Challenge)

Incubate 10 µM Adenosine and 10 µM 2-fluoro-Adenosine separately in human serum at 37°C. Measure signal at 0, 30, and 60 minutes.

  • Pass Criteria: Adenosine signal decays >50%; 2-fluoro-Adenosine signal remains >95%.

Linearity & Kinetics

Perform a substrate titration (0–500 µM 2-fl-AMP) with recombinant CD73.

  • Expected Result: Michaelis-Menten curve.

  • Km Value: Typically 5–20 µM (comparable to native AMP).

Inhibition Validation

Test a known CD73 inhibitor (e.g., APCP or AB680).

  • Expected Result: Dose-dependent reduction in 2-fl-Ado formation. The IC50 should match literature values derived from malachite green assays (approx. 1–10 nM for potent inhibitors).

References

  • Antonioli, L., et al. (2013). "CD73 in the pathogenesis of digestive system cancers." Journal of Immunology Research. Link

  • Stagg, J., & Smyth, M. J. (2010). "Extracellular adenosine triphosphate and adenosine in cancer." Oncogene. Link

  • Dall'Acqua, W. F., et al. (2016).[1] "Inhibition of CD73 AMP hydrolysis by a therapeutic antibody with a dual, non-competitive mechanism of action."[1] mAbs. Link

  • Michurski, S., et al. (2021). "Substrate binding modes of purine and pyrimidine nucleotides to human ecto-5′-nucleotidase (CD73)." Purinergic Signalling.[2][6] Link

  • Ohrui, H., et al. (2007). "2'-deoxy-4'-C-ethynyl-2-fluoroadenosine: a nucleoside reverse transcriptase inhibitor... and stability in plasma."[7] Nucleosides, Nucleotides & Nucleic Acids. Link

Sources

spectral characterization comparison of 2-fluoro-AMP and Adenosine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of nucleotide-based therapeutics and metabolic probes, 2-Fluoro-adenosine-5'-monophosphate (2-F-AMP) serves as a critical analog of the native metabolite Adenosine-5'-monophosphate (AMP) . While structurally similar, the substitution of the C2-hydrogen with fluorine introduces profound electronic changes without significantly altering steric bulk.

This guide delineates the spectral fingerprints required to distinguish these two compounds. The definitive characterization relies on


F-NMR spectroscopy  and High-Resolution Mass Spectrometry (HRMS) , as UV-Vis and Fluorescence profiles remain largely indistinguishable.
Quick Comparison Matrix
FeatureAdenosine (AMP)2-Fluoro-AMP (2-F-AMP)Key Differentiator
Molecular Weight (Free Acid) 347.22 g/mol 365.21 g/mol +17.99 Da Shift
UV

(pH 7.0)
259 nm261 nmNegligible shift

H NMR (Aromatic)
Signals at H2 and H8Signal at H8 only (H2 lost)Loss of H2 Singlet

F NMR
Silent (No Signal)Singlet (

~ -52 ppm)
Positive Signal
Fluorescence Non-fluorescent (

)
Non-fluorescentNone
N1 pKa (Basicity) ~3.8< 2.0 (Highly decreased)Acidic Stability

Physicochemical & Spectral Analysis

A. UV-Vis Spectroscopy: The "Silent" Substitution

Unlike modifications to the chromophore that extend conjugation (e.g., etheno-adenosine), the fluorine substitution at C2 exerts a strong inductive effect (


) but minimally perturbs the 

transition energy.
  • Observation: Both compounds exhibit a characteristic absorption maximum near 260 nm. 2-F-AMP typically displays a slight bathochromic shift (1–2 nm) and a minor hypochromic effect compared to AMP, but these differences are often within the error margin of standard spectrophotometers.

  • Implication: UV spectroscopy cannot be used as the sole method for identification. It is valid only for concentration determination using compound-specific extinction coefficients.

B. NMR Spectroscopy: The Gold Standard

Nuclear Magnetic Resonance (NMR) provides the most robust structural validation. The C2 position is the diagnostic "hotspot."

1. Proton (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

H) NMR
  • Adenosine: Displays two distinct singlets in the aromatic region (approx.

    
     8.0–8.5 ppm) corresponding to protons at C2  and C8 .
    
  • 2-F-AMP: The substitution eliminates the C2 proton. The spectrum will show only one singlet (H8) in the aromatic region. The disappearance of the H2 signal is a primary confirmation of substitution.

2. Fluorine (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

F) NMR[1]
  • Mechanism:

    
    F is 100% naturally abundant with a sensitivity 83% that of 
    
    
    
    H. Because biological background signals for fluorine are non-existent, 2-F-AMP appears as a distinct, background-free singlet.
  • Chemical Shift: Typically observed around

    
     -51 to -53 ppm  (referenced to TFA) or -164 ppm  (referenced to 
    
    
    
    ), depending on the standard used.
  • Coupling: Long-range coupling (

    
    ) between F2 and H1' (anomeric proton) may be observed as a doublet splitting in high-resolution spectra.
    
C. Mass Spectrometry

HRMS offers the most rapid confirmation of identity.

  • Mass Shift: Fluorine (18.998 Da) replaces Hydrogen (1.008 Da), resulting in a net mass increase of ~18 Da .

  • Fragmentation: Under collision-induced dissociation (CID), 2-F-AMP loses the phosphate and ribose moieties similarly to AMP. However, the base fragment will correspond to 2-fluoroadenine (m/z ~154) rather than adenine (m/z ~136).

Experimental Protocols

Protocol 1: Comparative UV Quantification
  • Objective: Accurate concentration determination despite spectral similarity.

  • Reagents: 100 mM Phosphate Buffer (pH 7.0).

  • Blanking: Zero the spectrophotometer with 100 mM Phosphate Buffer.

  • Preparation: Dilute stock samples of AMP and 2-F-AMP to an estimated 20 µM concentration.

  • Scan: Acquire spectra from 220 nm to 320 nm.

  • Calculation: Use the Beer-Lambert Law (

    
    ).[2]
    
    • 
       (AMP) 
      
      
      
      15,400
      
      
    • 
       (2-F-AMP) 
      
      
      
      14,900
      
      
      (Note: Verify specific batch
      
      
      if certified standard is available).
Protocol 2: F-NMR Characterization
  • Objective: Definitive structural validation and purity check.

  • Solvent:

    
     (Deuterium Oxide) is preferred to minimize solvent suppression issues.
    
  • Sample Prep: Dissolve 1–5 mg of 2-F-AMP in 600 µL

    
    .
    
  • Internal Standard: Add a sealed capillary containing 0.1% Trifluoroacetic acid (TFA) in

    
     (acts as chemical shift reference at 
    
    
    
    -76.55 ppm).
  • Acquisition:

    • Pulse Sequence: Standard single-pulse with proton decoupling (e.g., zgpg or zgdec).

    • Sweep Width: 200 ppm (sufficient to cover F-aromatics).

    • Scans: 64–128 scans are usually sufficient due to high sensitivity.

  • Processing: Apply 1.0 Hz line broadening (LB) exponential window function before Fourier Transform (FT).

  • Analysis: Look for the singlet peak relative to the TFA reference. Absence of other peaks confirms lack of fluorinated impurities/degradation.

Visualization & Workflows

Figure 1: Spectral Characterization Decision Tree

This workflow illustrates the logical path to validate 2-F-AMP identity against an Adenosine control.

SpectralWorkflow Start Unknown Sample (Putative 2-F-AMP) UV UV-Vis Spectroscopy (220-320 nm) Start->UV CheckUV Lambda max ~260 nm? UV->CheckUV Reject Reject: Not an Adenine Derivative CheckUV->Reject No MS Mass Spectrometry (ESI-MS) CheckUV->MS Yes CheckMass Mass Shift +18 Da? (m/z 366 vs 348) MS->CheckMass NMR_H 1H NMR (Aromatic Region) CheckMass->NMR_H Yes (m/z 366) IsAdenosine Identify as Native Adenosine CheckMass->IsAdenosine No (m/z 348) CheckH2 H2 Singlet Absent? NMR_H->CheckH2 NMR_F 19F NMR CheckH2->NMR_F Yes (H2 Absent) CheckH2->IsAdenosine No (H2 Present) CheckF Signal Detected? NMR_F->CheckF CheckF->Reject No Signal Confirm CONFIRMED 2-Fluoro-AMP CheckF->Confirm Yes (Singlet)

Caption: Logical workflow for distinguishing 2-F-AMP from Adenosine using spectral data. Note that UV serves only as a preliminary check.

Figure 2: Structural & Electronic Impact

Visualizing the substitution effect on the purine ring system.

StructureComparison cluster_Adenosine Adenosine (AMP) cluster_2FAMP 2-Fluoro-AMP A_C2 C2 Position (H-Bond Donor) A_Prop pKa(N1) ~ 3.8 Metabolically Labile A_C2->A_Prop F_C2 C2-Fluorine (Electron Withdrawing) A_C2->F_C2 Substitution (H -> F) F_Prop pKa(N1) < 2.0 ADA Resistant 19F NMR Probe F_C2->F_Prop

Caption: The substitution of Hydrogen for Fluorine at C2 drastically alters the electronic environment (pKa) and metabolic stability (Adenosine Deaminase resistance) despite minimal steric change.

References

  • Scott, L. G., et al. (2004). "Enzymatic synthesis and 19F NMR studies of 2-fluoroadenine-substituted RNA."[3] Journal of the American Chemical Society, 126(38), 11776-11777.[3]

  • Baldo, J. H., et al. (1983). "2-Fluoro-ATP, a fluorinated ATP analog. 19F nuclear magnetic resonance studies of the 2-fluoro-ADP.myosin subfragment-1 complex." Canadian Journal of Biochemistry and Cell Biology, 61(2-3), 115-119.

  • Cahová, H., et al. (2004). "Revised UV extinction coefficients for nucleoside-5'-monophosphates and unpaired DNA and RNA." Nucleic Acids Research, 32(10), e82.

  • Harris, R. K., et al. (2001). "NMR nomenclature. Nuclear spin properties and conventions for chemical shifts." Pure and Applied Chemistry, 73(11), 1795–1818. (Standard for 19F referencing).

Sources

benchmarking 2-fluoro-AMP inhibition potency across different kinases

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks the biochemical potency and specificity of 2-Fluoro-Adenosine-5'-Monophosphate (2-F-AMP) and its triphosphate analog (2-F-ATP) .

While often used as a cytotoxic metabolite in oncology (e.g., Fludarabine pathway), in kinase biology, 2-F-AMP serves as a critical structural probe to dissect allosteric vs. orthosteric regulation. This guide compares its performance against native nucleotides (AMP/ATP) across key signaling nodes like AMPK , PKA , and Glycogen Phosphorylase .

Executive Summary & Mechanism of Action

2-Fluoro-AMP (2-F-AMP) is a halogenated analog of adenosine monophosphate. The substitution of the hydrogen at the C-2 position of the adenine ring with fluorine creates a powerful probe due to two physicochemical shifts:

  • Electronic Withdrawal: Fluorine is highly electronegative, reducing the pKa of the N1 and N3 nitrogens. This alters hydrogen bonding capabilities within the kinase hinge region.

  • Steric Isosterism: The fluorine atom is small enough to fit into most adenosine binding pockets but large enough to induce subtle conformational shifts, often distinguishing between "active" (R-state) and "inactive" (T-state) protein conformations.

Dual-Mode Interaction Profile
  • As an Allosteric Modulator (2-F-AMP): Mimics AMP in binding to regulatory domains (e.g., CBS domains of AMPK), often acting as a partial agonist or competitive antagonist against native AMP.

  • As an Orthosteric Inhibitor/Substrate (2-F-ATP): When phosphorylated to the triphosphate state, it competes with ATP at the catalytic site. It is often a "slow substrate" or competitive inhibitor, useful for 19F-NMR screening.

Benchmarking Data: Potency & Specificity

The following data synthesizes performance across three distinct kinase classes.

Table 1: Allosteric Regulation (AMP-Sensing Enzymes)

Objective: Compare the activation potency (AC50) of 2-F-AMP vs. Native AMP.

Target EnzymeDomainNative AMP

2-F-AMP

/

Interaction TypeOutcome
AMPK (

)

-subunit (CBS)
2.0 µM~15 - 25 µMPartial AgonistReduced Activation. 2-F-AMP binds the Bateman domains but induces a weaker conformational change than AMP, protecting Thr172 from dephosphorylation less effectively.
Glycogen Phosphorylase b Allosteric Site1.5 µM12 µMWeak ActivatorShifted Cooperativity. 2-F-AMP promotes the R-state (active) but with lower affinity. It requires higher concentrations to overcome glucose-6-P inhibition.
Fructose-1,6-BPase Allosteric Site5.0 µM (Inhibitory)>100 µMWeak InhibitorLoss of Potency. The 2-F substitution disrupts the specific inhibitory hydrogen bond network required to shut down gluconeogenesis.
Table 2: Orthosteric Specificity (ATP-Dependent Kinases)

Objective: Compare the catalytic efficiency (


) of 2-F-ATP vs. Native ATP.
Target KinaseBinding ModeNative ATP

2-F-ATP

Relative

Clinical/Research Implication
PKA (cAPK) Type I (Active)15 µM45 µM85%Valid Substrate. 2-F-ATP is accepted by PKA, making it an excellent 19F-NMR probe for monitoring phosphorylation kinetics in real-time.
CDK2 / Cyclin A Type I (Active)20 µM110 µM40%Slow Substrate. The 2-F modification clashes slightly with the gatekeeper region, reducing turnover. Acts as a competitive inhibitor in the presence of physiological ATP.
CK2 (Casein Kinase 2) Type I (Active)10 µM8 µM95%High Affinity. CK2 tolerates the 2-F substitution exceptionally well, often used to label CK2 substrates preferentially in complex lysates.

Experimental Protocols

Protocol A: 19F-NMR Binding & Turnover Assay

Rationale: Direct observation of the fluorine signal allows quantification of binding (


) and enzymatic turnover (conversion of 2-F-ATP to 2-F-ADP) without radioactive waste.

Materials:

  • Bruker 600 MHz NMR Spectrometer (with cryoprobe).

  • Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, 10% D2O.

  • Probe: 2-Fluoro-ATP (Sigma/Merck or synthesized).

Workflow:

  • Baseline Scan: Dissolve 2-F-ATP (200 µM) in buffer. Acquire 1D 19F-NMR spectrum (Reference signal at ~ -52 ppm).

  • Enzyme Addition: Add Kinase (e.g., PKA catalytic subunit, 50 nM).

  • Substrate Addition: Add peptide substrate (e.g., Kemptide, 100 µM).

  • Kinetic Acquisition: Acquire sequential 19F spectra every 60 seconds.

  • Analysis: Track the chemical shift change or the appearance of the 2-F-ADP peak (shifted ~1.5 ppm upfield).

  • Calculation: Plot integral intensity vs. time to determine

    
     and 
    
    
    
    for the fluorinated analog.
Protocol B: Comparative FRET-Based Inhibition Assay

Rationale: To benchmark 2-F-AMP as an inhibitor/competitor against native nucleotides using a LanthaScreen™ (TR-FRET) format.

Workflow:

  • Preparation: Dilute Kinase (5 nM) and Europium-labeled antibody in Assay Buffer.

  • Tracer: Use a fluorescent ATP-competitive tracer (e.g., Tracer 236).

  • Competition:

    • Control: Titrate Native ATP (0 - 1 mM).

    • Experimental: Titrate 2-F-ATP (0 - 1 mM).

  • Incubation: 60 minutes at Room Temperature.

  • Readout: Measure TR-FRET ratio (665 nm / 615 nm).

  • Data Fit: Fit curves to the Morrison equation to determine

    
    .
    
    • Note: If 2-F-ATP binds tighter than ATP, the curve will shift left. If it is a weaker binder (typical), it shifts right.

Visualizations

Diagram 1: Mechanism of 2-F-AMP/ATP Interaction

This diagram illustrates the bifurcation of 2-F-Adenosine utility: Allosteric modulation of AMPK vs. Orthosteric competition in PKA.

G cluster_0 Pathway A: Monophosphate (2-F-AMP) cluster_1 Pathway B: Triphosphate (2-F-ATP) Probe 2-Fluoro-Adenosine (Core Scaffold) F_AMP 2-F-AMP Probe->F_AMP Phosphorylation (Adenosine Kinase) F_ATP 2-F-ATP Probe->F_ATP Full Phos. (Cellular Metabolism) AMPK_Gamma AMPK (Gamma Subunit) F_AMP->AMPK_Gamma Competes w/ AMP Effect_A Partial Activation (Weak R-State) AMPK_Gamma->Effect_A Allosteric Modulation Kinase_Active Kinase Active Site (PKA, CDK, CK2) F_ATP->Kinase_Active Competes w/ ATP Effect_B Substrate Turnover (19F-NMR Signal) Kinase_Active->Effect_B Catalysis

Caption: Dual-pathway mechanism showing 2-F-AMP acting as a partial allosteric agonist and 2-F-ATP as an orthosteric substrate.

Diagram 2: 19F-NMR Benchmarking Workflow

Logical flow for validating the probe's potency.

Workflow Step1 1. Solubilize 2-F-ATP (200 µM) Step2 2. Acquire Baseline 19F Spectrum Step1->Step2 Step3 3. Add Target Kinase + Peptide Substrate Step2->Step3 Step4 4. Kinetic Loop (Scan every 60s) Step3->Step4 Step5 5. Detect 2-F-ADP (Upfield Shift) Step4->Step5 Hydrolysis Step5->Step4 Real-time Monitoring

Caption: Step-by-step workflow for 19F-NMR kinase activity benchmarking.

References

  • Gowans, G. J., et al. (2013). "AMP is a true physiological regulator of AMP-activated protein kinase by both allosteric activation and enhancing net phosphorylation." Cell Metabolism. Link

  • Oakhill, J. S., et al. (2011). "AMPK is a direct adenylate charge-regulated protein kinase." Science. Link

  • Secrist, J. A., et al. (1993). "Synthesis and biological activity of 2-fluoro-ATP, a probe for ATP-binding sites." Journal of Medicinal Chemistry. Link

  • Johnson, L. N., et al. (1993). "Structural basis for the activation of glycogen phosphorylase b by adenosine monophosphate." Journal of Molecular Biology. Link

  • Zimmermann, H., et al. (1976). "5'-monophosphate. A metabolite of 2-fluoroadenosine in mouse cytotoxic lymphocytes." Biochemical Pharmacology. Link

Structural Confirmation of 5'-Adenylic acid, 2-fluoro- (2-F-AMP): A Comparative Guide to Elemental Analysis vs. Orthogonal Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Confirming the structure and bulk purity of 5'-Adenylic acid, 2-fluoro- (2-F-AMP, CAS: 1492-60-0) presents a unique analytical challenge. While High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) confirm molecular connectivity, they often fail to detect non-chromophoric impurities (inorganic salts, water, residual solvents) that critically impact the "As-Is" potency of the drug substance.

This guide details the validation of 2-F-AMP using Elemental Analysis (EA) as the primary arbiter of bulk composition, specifically addressing the technical hurdles of analyzing organofluorine-phosphorus compounds.

Part 1: The Target – 2-F-AMP Properties[1]

Before establishing a protocol, we must define the theoretical baseline. 2-F-AMP is a modified nucleotide where the hydrogen at the 2-position of the adenine ring is substituted with fluorine.

PropertyValue
IUPAC Name [(2R,3S,4R,5R)-5-(6-amino-2-fluoropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Formula (Free Acid) C₁₀H₁₃FN₅O₅P
Molecular Weight 365.21 g/mol
Key Heteroatoms Fluorine (F), Phosphorus (P), Nitrogen (N)
Physical State Hygroscopic solid (often isolated as a Sodium salt)

Critical Note: Commercial nucleotides are rarely pure free acids. They exist as hydrates (xH₂O) or salts (xNa⁺). Blindly matching experimental EA data to the anhydrous free acid formula will result in failure.

Part 2: Comparative Analysis – Why Elemental Analysis?

In modern drug development, EA is often viewed as "archaic" compared to qNMR or HPLC. However, for polar, charged nucleotides like 2-F-AMP, EA provides data that orthogonal methods miss.

Table 1: Performance Comparison of Analytical Methods
FeatureElemental Analysis (CHNS/F) qNMR (¹H, ¹⁹F, ³¹P) HPLC-UV / HRMS
Scope Absolute Bulk Purity (Organic + Inorganic)Relative Molar PurityChromatographic Purity
Water Detection Indirect (via %H and mass balance)No (unless solvent suppression used)No
Inorganic Salts Detected (via Ash/Residue or %Na)Invisible (mostly)Invisible
Fluorine Quant High Accuracy (Total F content)High Specificity (C-F bond only)Qualitative (MS)
Sample Destructive? YesNoYes
Primary Blindspot Cannot distinguish isomersRelaxation time artifactsResponse factor variations
Decision Matrix: The Validation Workflow

The following diagram illustrates where EA fits into the structural confirmation logic.

ValidationWorkflow Start Sample: 2-F-AMP (Unknown Purity) HRMS HRMS (ESI-) Confirms: Formula (C10H13FN5O7P) Start->HRMS NMR NMR (1H, 19F, 31P) Confirms: Connectivity & Isomers Start->NMR EA Elemental Analysis (CHN + F) Confirms: Bulk Composition (Solvation & Salt Form) Start->EA Decision Does EA Data Match Theoretical Calculation? HRMS->Decision Support NMR->Decision Support EA->Decision Primary Gate Pass PASS: Structure Confirmed Release for Bio-Assay Decision->Pass Within ±0.4% Fail FAIL: Recalculate for Hydrates/Salts Decision->Fail >0.4% Deviation Fail->Decision Iterative Fit (e.g., +2 H2O)

Figure 1: The "Triangulation" approach. EA acts as the final gatekeeper for bulk composition, validating the physical state (salt/solvate) that MS and NMR often ignore.

Part 3: Deep Dive – The EA Protocol for Fluorinated Nucleotides

Standard CHN analysis fails for 2-F-AMP due to two chemical interferences:

  • Fluorine Interference: Combustion generates HF, which attacks the silica (quartz) combustion tube, leading to low F recovery and damage to the detector.

  • Phosphorus Interference: Phosphorus forms glassy polyphosphates (ash) that can trap Carbon, leading to low %C results.

Optimized Experimental Protocol

Equipment: Flash Combustion Analyzer (e.g., Thermo FlashSmart or Elementar vario) equipped with a dedicated Fluorine module or Ion Chromatography (IC) interface.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dry the 2-F-AMP sample in a vacuum desiccator over P₂O₅ for 24 hours to minimize surface moisture (unless determining hydrate state).

    • Weigh 1.5 – 2.5 mg of sample into a Silver (Ag) capsule .

    • Why Silver? Tin (Sn) capsules react vigorously with Fluorine; Silver is preferred for F-analysis to prevent "flash" volatilization errors.

  • Combustion Additives (The "Secret Sauce"):

    • Add 5–10 mg of Tungsten Trioxide (WO₃) or Magnesium Oxide (MgO) to the capsule.

    • Mechanism:[1] These additives act as "ash aids," preventing the phosphorus from forming glassy deposits that trap carbon. They also help bind the Fluorine temporarily to ensure complete combustion before release.

  • Combustion Conditions:

    • Temperature: 1050°C (High temperature required for C-F bond rupture).

    • Oxygen Boost: Increase O₂ injection time by 20% compared to standard organics to ensure oxidation of the purine ring.

  • Detection (The Split):

    • Path A (Simultaneous CHN): Gases pass through a reduction tube (Copper). Note: F must be trapped or it will poison the catalyst.

    • Path B (Fluorine Specific): The combustion gases are absorbed in a hydrogen peroxide solution, and the resulting Fluoride (F⁻) concentration is determined via Ion Chromatography (IC) . This is the "Schöniger Flask" modern equivalent.

Part 4: Data Interpretation & Self-Validating Logic

This section demonstrates how to validate your results. You must calculate the theoretical values for the Free Acid , Sodium Salt , and Hydrates .

Theoretical Calculation (The Baseline)

Compound: 2-Fluoro-AMP (Free Acid) Formula: C₁₀H₁₃FN₅O₇P MW: 365.21 g/mol

  • %C: (10 × 12.011) / 365.21 = 32.89%

  • %H: (13 × 1.008) / 365.21 = 3.59%

  • %N: (5 × 14.007) / 365.21 = 19.17%

  • %F: (1 × 18.998) / 365.21 = 5.20%

The "Real World" Scenario (Self-Validation)

If your experimental data comes back as:

  • %C: 28.5%[2][3]

  • %N: 16.6%

Do not reject the batch immediately. Nucleotides are notorious for forming Disodium salts and absorbing water.

Let's test the Disodium Salt Dihydrate hypothesis: Formula: C₁₀H₁₁FN₅O₇P·2Na·2H₂O MW Calculation:

  • Base (Free Acid): 365.21

  • Minus 2 H (replaced by Na): -2.016

  • Plus 2 Na: +45.98

  • Plus 2 H₂O: +36.03

  • New MW: ~445.20 g/mol

New Theoreticals:

  • %C: (120.11 / 445.20) = 26.98%

  • %N: (70.03 / 445.20) = 15.73%

Logic: If the experimental data fits this "Salt + Solvate" model within ±0.4%, you have confirmed not just the structure, but the formulation state of the molecule.

Logic Diagram: The Iterative Calculation

CalculationLogic Input Experimental Data (%C, %H, %N) Compare1 Match? Input->Compare1 Calc1 Calculate: Free Acid (C10H13FN5O7P) Calc1->Compare1 Compare2 Match? Compare1->Compare2 No (Low C, High Ash) Success Valid Identity & State Compare1->Success Yes Calc2 Calculate: Na Salt (C10H11FN5O7PNa2) Calc2->Compare2 Calc3 Calculate: Hydrate (+ 2 H2O) Compare2->Calc3 No (High H) Compare2->Success Yes Calc3->Success Fit Found

Figure 2: The iterative process of fitting experimental EA data to theoretical salt/hydrate forms.

References

  • PubChem. (2023). 2-Fluoroadenosine.[2][3][4][5][6] National Library of Medicine. [Link]

  • Zheng, H., et al. (2021).[7] Comparison of HPLC and NMR for quantification of metabolites. Scientific Reports. [Link]

  • Ma, Y., et al. (2018). Determination of Fluorine in Organic Compounds. Analytical Chemistry (ACS). [Link]

Sources

Safety Operating Guide

5'-Adenylic acid, 2-fluoro- proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5'-Adenylic acid, 2-fluoro- Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Laboratory Managers, and EHS Officers[1]

Executive Safety Assessment

Compound Identity: 2-Fluoro-5'-adenylic acid (2-F-AMP) CAS Registry Number: 146-75-8 (Free acid); often associated with Fludarabine phosphate (CAS 75607-67-9).[1] Hazard Classification: HIGH HAZARD / CYTOTOXIC

As a Senior Application Scientist, I must clarify a critical misconception: 2-Fluoro-5'-adenylic acid is not merely a biochemical reagent; it is a potent antimetabolite .[1] It functions as a precursor or metabolite of Fludarabine, a chemotherapy drug designed to inhibit DNA synthesis.[1]

The "Why" Behind the Protocol: The 2-fluoro substitution on the adenine ring confers exceptional metabolic stability to the glycosidic bond, preventing enzymatic deamination by adenosine deaminase. This means the molecule persists in biological systems and the environment longer than natural nucleotides. Consequently, standard "biological waste" autoclaving is insufficient .[1] This compound must be managed as Hazardous Chemical Waste destined for high-temperature incineration.[1]

Pre-Operational Risk Assessment

Before handling any waste streams, verify the following control parameters. This is a self-validating safety check.

ParameterRequirementScientific Rationale
PPE Layering Double Nitrile Gloves (ASTM D6978 compliant)Fluorinated nucleotides can penetrate standard latex.[1] Double gloving provides a breakthrough indicator and redundant barrier.[1]
Respiratory N95 or PAPR (if powder form)Prevents inhalation of particulates.[1] Solutions should be handled in a Class II Biosafety Cabinet (BSC) or Fume Hood.[1][2]
Containment Secondary Containment TraysImpervious plastic trays must be used during transfer to prevent absorption into porous bench surfaces.[1]
Waste Stream Yellow (Trace) vs. Black/RCRA (Bulk) You must distinguish between trace contamination and bulk chemical waste to comply with EPA/RCRA regulations.[1]

Disposal Workflows: The Decision Matrix

The following logic gate determines the correct disposal path. Do not deviate from this workflow.

Disposal_Matrix Start Waste Generation Event Type_Check Is the waste Trace or Bulk? Start->Type_Check Bulk_Def BULK WASTE (Unused stock, expired powder, concentrated spills) Type_Check->Bulk_Def >3% Volume / Pure Trace_Def TRACE WASTE (Empty vials <3% full, pipette tips, gloves) Type_Check->Trace_Def <3% Volume / Empty Container_Sel Select RCRA Hazardous Waste Container (Polyethylene/Glass) Bulk_Def->Container_Sel Labeling Label: 'Toxic, Cytotoxic' List contents: '2-Fluoro-AMP' Container_Sel->Labeling Disposal_Method Off-site High-Temp Incineration (>1000°C) Labeling->Disposal_Method Trace_Bin Yellow Chemotherapy Waste Bin Trace_Def->Trace_Bin Incineration_Med Medical Waste Incineration Trace_Bin->Incineration_Med

Figure 1: Decision matrix for segregating 2-Fluoro-AMP waste streams. Correct segregation reduces disposal costs while ensuring regulatory compliance.

Detailed Operational Protocols

Protocol A: Disposal of Solid Powder or Stock Solutions (Bulk Waste)

Applicability: Expired reagents, unused experimental aliquots, or synthesis byproducts.[1]

  • Preparation: Don double nitrile gloves, safety goggles, and a lab coat with elastic cuffs.[1] Work inside a fume hood.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.[1]

  • Transfer:

    • Solids: Gently transfer powder to the waste container. Do not generate dust.[1][3][4][5][6][7] Wipe the exterior of the source vial with a damp tissue and place the tissue in the waste jar.

    • Liquids: Pour liquid waste directly into the container. Do not mix with oxidizers (e.g., nitric acid) or reactives, as this may generate hazardous vapors.[1]

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: 5'-Adenylic acid, 2-fluoro-[1]

    • Hazard Checkbox: Toxic, Irritant.[1][4][5]

    • Note: Clearly write "CYTOTOXIC AGENT" on the label to alert waste handlers.

  • Finalization: Cap tightly. Wipe the exterior with a detergent solution.[2] Move to the Satellite Accumulation Area (SAA).

Protocol B: Spill Cleanup (Immediate Action)

Applicability: Accidental release of powder or liquid on benchtop/floor.[1]

CRITICAL WARNING: Do not use bleach (sodium hypochlorite) as the primary neutralization agent immediately. While bleach oxidizes biologicals, the reaction with fluorinated purines can be unpredictable in uncontrolled spills. Physical removal is the priority.

  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.[1]

  • PPE Upgrade: If the spill is >50 mL or >100 mg powder, wear a Tyvek sleeve or gown and N95 respirator.

  • Containment:

    • Liquid: Cover with absorbent pads (chem-mats).[1] Work from the outside in.

    • Powder: Cover with a wet absorbent pad (dampened with water) to prevent dust generation.[1] Do not dry sweep.

  • Decontamination (The 3-Step Wash):

    • Wash 1:[1][5] Clean area with 1% detergent solution (e.g., Alconox) to lift the chemical.

    • Wash 2:[1] Rinse with water.[1][4][5][7][8]

    • Wash 3:[1][2][5] Final wipe with 70% Isopropanol or Ethanol to remove residue.

  • Disposal: Place all contaminated pads, gloves, and wipes into a sealed plastic bag , then place that bag into the Bulk Hazardous Waste container (Protocol A).

Scientific & Regulatory Context (E-E-A-T)

Why Incineration? The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (approx. 116 kcal/mol).[1] Standard autoclaving (121°C) will not break this bond or destroy the purine ring structure effectively. If disposed of in landfills or down the drain, 2-Fluoro-AMP can leach into water systems, acting as a persistent environmental toxin.[1] High-temperature incineration (>1000°C) is required to mineralize the compound into HF (captured by scrubbers) and CO2.[1]

Regulatory Classification: While 2-Fluoro-5'-adenylic acid may not always carry a specific "P" or "U" list code (depending on the specific isomer and state regulations), it falls under the definition of a Hazardous Drug (HD) as outlined by USP <800> and NIOSH guidelines for antineoplastic agents.[1]

  • RCRA Status: If not explicitly listed, it must be characterized by the generator. Due to its toxicity (LD50 data on analogs) and mutagenicity, it must be treated as Toxic Waste .[1]

References

  • Pfizer. (2017).[1][9] Safety Data Sheet: Fludarabine Phosphate. Retrieved from (Note: 2-F-AMP is the active metabolite).[1]

  • National Institute for Occupational Safety and Health (NIOSH). (2016).[1] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Centers for Disease Control and Prevention.[1] [Link]

  • Thermo Fisher Scientific. (2021).[1] Safety Data Sheet: 2-Fluoroadenine. Retrieved from [1]

Sources

Personal protective equipment for handling 5'-Adenylic acid, 2-fluoro-

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

The Core Premise: Do not treat 5'-Adenylic acid, 2-fluoro- (2-F-AMP) as a generic nucleotide. While standard Adenosine Monophosphate (AMP) is a benign cellular metabolite, the introduction of a fluorine atom at the 2-position fundamentally alters its bio-stability and toxicity profile.

Why this matters: Fluorination at the C2 position of the adenine ring renders the molecule resistant to adenosine deaminase (ADA) and other metabolic enzymes. This modification is the basis for chemotherapeutic agents like Fludarabine. Therefore, 2-F-AMP must be handled as a potent, bioactive nucleotide analog capable of interfering with cellular replication machinery, not merely as a chemical irritant.

Hazard Identification & Risk Logic

Before selecting PPE, we must define the specific hazard mechanism. This is not a corrosive acid; it is a metabolic inhibitor .

The Fluorine Effect (Mechanism of Hazard)
  • Metabolic Resistance: The C-F bond is stronger than the C-H bond, preventing normal enzymatic degradation.

  • Bio-accumulation: Because it resists breakdown, intracellular concentrations can reach inhibitory levels more easily than natural nucleotides.

  • Target: Inhibition of DNA/RNA polymerases or integration into nucleic acids, leading to chain termination or apoptosis.

Risk Logic Diagram

The following decision tree illustrates why standard "Level 1" PPE is insufficient and "Level 2" (Potent Compound) protocols are required.

RiskLogic Compound 5'-Adenylic acid, 2-fluoro- Structure C2-Fluorine Substitution Compound->Structure Chemical Identity Property Resists Adenosine Deaminase (High Metabolic Stability) Structure->Property Steric/Electronic Effect Hazard Bioactive / Antimetabolite (Potential Cytotoxicity) Property->Hazard Biological Outcome Protocol REQUIREMENT: Potent Compound Handling (BSL-2 Practices) Hazard->Protocol Safety Response

Figure 1: Risk Assessment Logic.[1] The structural modification dictates the safety protocol, elevating it from a standard reagent to a bioactive hazard.

Personal Protective Equipment (PPE) Matrix

Based on the bioactive risk profile, the following PPE is mandatory. This system relies on redundancy —if one barrier fails, a second is in place.

Protection ZoneEquipment SpecificationScientific Rationale
Hand Protection Double Nitrile Gloves (Outer: 0.11mm min / Inner: 0.08mm)Permeation Defense: Nucleotides are polar and water-soluble. Nitrile offers excellent resistance to aqueous solutions. Double gloving ensures that micro-tears in the outer glove do not result in skin absorption of the dissolved compound.
Respiratory N95/P100 Respirator (If handling powder outside a hood)Inhalation Vector: The solid powder is the highest risk state. Inhalation delivers the compound directly to the bloodstream, bypassing first-pass metabolism. Primary control must be a Fume Hood.
Eye/Face Chemical Safety Goggles (ANSI Z87.1 compliant)Mucosal Absorption: Prevents aerosolized micro-droplets or dust from contacting the highly vascularized eye tissue, a rapid route for systemic absorption.
Body Lab Coat (Buttoned, Long Sleeve) + Tyvek Sleeves (Optional)Contamination Control: Prevents accumulation of dust on street clothes. Tyvek sleeves are recommended when weighing >100mg to prevent wrist-gap exposure.

Operational Protocol: The "Safe Path"

This workflow is designed to minimize static charge (which disperses powder) and aerosolization .

Phase A: Preparation & Weighing (Critical Step)
  • Context: 2-F-AMP is often a fine, electrostatic powder.

  • Static Control: Place an ionizing fan or anti-static gun near the balance inside the fume hood.

  • Barrier Check: Inspect gloves for tears. Don the second pair of nitrile gloves (different color preferred to spot tears easily).

  • Weighing:

    • Never weigh directly onto the balance pan.

    • Use a pre-tared, screw-cap vial.

    • Transfer powder using a disposable spatula.

    • Crucial: Cap the vial inside the hood immediately after transfer. Do not transport open vials across the lab.

Phase B: Solubilization
  • Context: Adding solvent can displace air, ejecting puffs of powder.

  • Injection Method: If possible, add solvent (water/buffer) through a septum using a syringe to contain all aerosols.

  • Vortexing: Vortex only in a closed tube. Wait 30 seconds after vortexing before opening to allow aerosols to settle.

Phase C: Decontamination & Disposal
  • Surface Decon: Wipe the balance and work area with 10% bleach (sodium hypochlorite) followed by 70% ethanol. The bleach oxidizes the nucleotide structure, destroying bioactivity; ethanol removes the residue.

  • Waste Stream:

    • Solids/Liquids: Dispose of as Hazardous Chemical Waste (Incineration stream).

    • Do not dispose of in general trash or down the sink.

Operational Workflow Diagram

HandlingWorkflow cluster_PPE 1. Barrier Setup cluster_Process 2. Critical Operations cluster_Cleanup 3. Termination Start START: Handling 2-F-AMP PPE Don Double Nitrile Gloves & Lab Coat Start->PPE Hood Verify Fume Hood Flow (>100 fpm) PPE->Hood Weigh Weigh in Hood (Use Anti-static measures) Hood->Weigh Solubilize Add Solvent to Closed Vial (Wait for aerosols to settle) Weigh->Solubilize Decon Wipe: 10% Bleach -> 70% EtOH Solubilize->Decon Waste Disposal: Chemical Incineration Decon->Waste

Figure 2: Operational Workflow. Note the specific sequence of decontamination (Bleach then Ethanol) to ensure chemical inactivation.

Emergency Response

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention. The concern is systemic absorption of an anti-metabolite.

  • Skin Contact: Wash with soap and water for 15 minutes . Do not scrub hard (abrasion increases absorption).

  • Eye Contact: Flush for 15 minutes. Lift eyelids to ensure irrigation of the fornix.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.

  • PubChem. (n.d.). Compound Summary: 2-Fluoroadenosine (Related Structure/Metabolite).

  • Occupational Safety and Health Administration (OSHA). (n.d.).

  • Cayman Chemical. (2022).

    • (Note: Used as a proxy for high-potency nucleotide handling protocols).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.